2-Bromo-5-(bromomethyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(bromomethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NS/c5-1-3-2-7-4(6)8-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHRYECWWYONCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431236 | |
| Record name | 2-bromo-5-(bromomethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131748-91-9 | |
| Record name | 2-bromo-5-(bromomethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-(bromomethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-5-(bromomethyl)thiazole molecular weight
An In-depth Technical Guide to 2-Bromo-5-(bromomethyl)thiazole: Synthesis, Characterization, and Applications
Abstract
This compound is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, featuring two reactive bromine atoms at distinct positions on a thiazole scaffold, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed, field-tested protocol for its synthesis and purification, and a summary of its analytical characterization. Furthermore, this document explores its applications as a key intermediate, particularly in the synthesis of agrochemical impurities and as a scaffold in medicinal chemistry. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Introduction
The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents and biologically active compounds.[1][2][3] The strategic introduction of reactive functional groups onto this scaffold provides chemists with the tools to explore chemical space and develop novel molecules with fine-tuned pharmacological profiles. This compound (Figure 1) is one such valuable intermediate.
The compound possesses two bromine atoms with differential reactivity. The bromine atom at the 2-position of the thiazole ring is susceptible to substitution and cross-coupling reactions, while the bromine in the 5-(bromomethyl) group behaves as a potent alkylating agent. This differential reactivity allows for selective and sequential chemical modifications, making it a hub for therapeutic innovation.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed methodologies and practical insights into the use of this versatile reagent.
Figure 1. Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This data is essential for its identification, characterization, and use in subsequent synthetic applications.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃Br₂NS | [4][5][6] |
| Molecular Weight | 256.95 g/mol | [4][5][6] |
| CAS Number | 131748-91-9 | [4][7] |
| Appearance | Not specified, likely a solid | |
| Melting Point | 64 °C | [4] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.46 (s, 1H), 4.57 (s, 2H) | [4] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 141.92, 139.80, 137.39, 22.37 | [4] |
| Mass Spectra (ESI) | m/z 255.8 [M+H]⁺ | [4] |
| SMILES | C1=C(SC(=N1)Br)CBr | [8] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the radical bromination of 2-Bromo-5-methylthiazole. The following protocol is a robust and reproducible method.
Reaction Scheme
Figure 2. Synthesis of this compound from 2-Bromo-5-methylthiazole.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures and provides a reliable method for the synthesis of the title compound with a reported yield of 78%.[4]
Materials and Reagents:
-
2-Bromo-5-methylthiazole (1.0 g, 5.6 mmol)
-
N-bromosuccinimide (NBS) (1.1 g, 6.18 mmol, 1.1 eq.)
-
Dichloromethane (CH₂Cl₂) (40 mL)
-
Water (H₂O) (40 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add 2-Bromo-5-methylthiazole (1.0 g, 5.6 mmol) and N-bromosuccinimide (1.1 g, 6.18 mmol).
-
Add a solvent mixture of dichloromethane (40 mL) and water (40 mL).
-
Stir the reaction mixture at 90 °C under UV irradiation for 3 hours.
-
After completion, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous phase twice more with dichloromethane.
-
Combine all organic phases and dry over anhydrous magnesium sulfate.
-
Filter the dried organic phase and concentrate under reduced pressure.
Purification Protocol
The crude product is purified by automated column chromatography.
Procedure:
-
Load the concentrated crude product onto a silica gel column.
-
Elute the column using a gradient of 0% to 3% ethyl acetate in hexane.
-
Collect the fractions containing the desired product and confirm their purity by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield this compound (1.24 g, 78% yield).[4]
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Applications in Chemical Synthesis
This compound is a valuable intermediate in both the agrochemical and pharmaceutical industries.
Agrochemical Synthesis
This compound serves as an intermediate in the synthesis of Deschloro-2-bromo-thiamethoxam.[4] Thiamethoxam is a broad-spectrum, systemic neonicotinoid insecticide. The synthesis of its impurities and metabolites is crucial for regulatory and research purposes.
Medicinal Chemistry and Drug Discovery
The thiazole scaffold is a cornerstone in the development of novel therapeutics.[9] The presence of two reactive bromine atoms in this compound allows for its use as a versatile building block in the synthesis of a diverse range of biologically active compounds.[1] It is particularly useful in the development of kinase inhibitors for cancer therapy and compounds targeting neurodegenerative diseases.[1][10] The differential reactivity of the two bromine atoms enables medicinal chemists to perform selective chemical modifications to fine-tune the pharmacological properties of the resulting molecules.
The following diagram illustrates the role of substituted thiazoles, derived from intermediates like this compound, in inhibiting key signaling pathways in cancer.
Caption: Inhibition of the EGFR signaling pathway by substituted thiazole derivatives.
Safety, Handling, and Storage
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Identification:
-
H302: Harmful if swallowed.[11]
-
H315: Causes skin irritation.[11]
-
H318: Causes serious eye damage.[11]
-
H332: Harmful if inhaled.[11]
-
H335: May cause respiratory irritation.[11]
Recommended Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
First Aid Measures:
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, coupled with a reliable synthetic protocol, make it an accessible reagent for a wide range of applications. Its significance as an intermediate in the synthesis of agrochemicals and its potential as a scaffold for the development of novel therapeutics in drug discovery programs underscore its importance to the scientific community. Adherence to strict safety protocols is essential when handling this compound to mitigate the associated health risks.
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2-bromo-5-(bromomethyl)-1,3-thiazole. (n.d.). Chemical Label. Retrieved from [Link]
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2-(bromomethyl)-5-phenyl-5H-1,2-thiazole. (n.d.). PubChem. Retrieved from [Link]
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This compound. (n.d.). 2a biotech. Retrieved from [Link]
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Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). Thesis Template. Retrieved from [Link]
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2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. (n.d.). Pharmaffiliates. Retrieved from [Link]
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The Role of 2-Bromo-5-chloro-1,3-thiazole in Modern Pharmaceutical Synthesis. (2026, January 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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An In-depth Technical Guide to 2-Bromo-5-(bromomethyl)thiazole: Synthesis, Reactivity, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-bromo-5-(bromomethyl)thiazole, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug development. This document delves into its core chemical properties, synthesis, reactivity profile, and its role in the creation of novel therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties and Structural Elucidation
This compound (CAS No. 131748-91-9) is a disubstituted thiazole featuring two distinct bromine functionalities. This unique arrangement imparts a differential reactivity profile, making it a strategic synthon for the construction of complex molecular architectures.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃Br₂NS | [1][2] |
| Molecular Weight | 256.95 g/mol | [1] |
| Appearance | White solid | [3] |
| Melting Point | 64-66 °C | [3] |
| Solubility | Soluble in chloroform, dichloromethane, DMSO, and ethyl acetate. | [3] |
Spectroscopic Characterization
The structural integrity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 7.46 (s, 1H), 4.57 (s, 2H). The singlet at 7.46 ppm corresponds to the proton on the thiazole ring (C4-H), and the singlet at 4.57 ppm is attributed to the methylene protons of the bromomethyl group.[3]
-
¹³C NMR (101 MHz, CDCl₃): δ 141.92, 139.80, 137.39, 22.37. These shifts represent the carbon atoms of the thiazole ring and the bromomethyl group.[3]
-
Mass Spectrometry (ESI): m/z 255.8 [M+H]⁺. This result confirms the molecular weight of the compound.[3]
Synthesis and Purification
The most common and efficient synthesis of this compound involves the radical bromination of 2-bromo-5-methylthiazole.[3]
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
2-Bromo-5-methylthiazole
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methylthiazole (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane.[3]
-
Add N-bromosuccinimide (1.1 eq).[3]
-
The reaction mixture is then subjected to UV irradiation, which initiates the radical bromination. The reaction is typically heated to reflux for several hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with water to remove any succinimide byproduct.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound as a white solid.[3]
Causality of Experimental Choices: The use of NBS and UV light is a classic method for the selective benzylic bromination. The thiazole ring activates the adjacent methyl group, making it susceptible to radical halogenation. The non-polar solvent facilitates the radical reaction, and the subsequent purification by column chromatography is essential to remove unreacted starting material and byproducts.
Reactivity and Mechanistic Insights
The two bromine atoms in this compound exhibit distinct reactivities, a feature that is central to its utility as a synthetic intermediate.
Differential Reactivity Profile
Caption: Differential reactivity of the two bromine atoms.
-
The Bromomethyl Group (C5): The bromine atom on the methyl group is analogous to a benzylic bromide. It is highly susceptible to nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, including amines and thiols. This high reactivity is attributed to the stabilization of the transition state by the adjacent thiazole ring.
-
The Bromo Group on the Thiazole Ring (C2): The bromine atom directly attached to the thiazole ring is significantly less reactive towards nucleophilic substitution. However, it can readily participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of various carbon-based substituents at the C2 position. While direct evidence for this compound in Suzuki reactions is limited in the initial search, the analogous reactivity of 2-bromo-5-(bromomethyl)thiophene strongly suggests this possibility.[4]
Applications in Medicinal Chemistry and Drug Discovery
The unique reactivity profile of this compound makes it a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The thiazole nucleus itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5]
Role as a Synthetic Intermediate
This compound serves as a key intermediate in the synthesis of various heterocyclic systems. For instance, it is a precursor in the synthesis of an impurity of Thiamethoxam, a neonicotinoid insecticide.[3] Its ability to react with different nucleophiles at the C5-bromomethyl position allows for the facile introduction of various side chains, which is a common strategy in drug discovery to modulate pharmacological activity.
The reaction with heterocyclic amines or o-aminothiophenol can lead to the formation of fused bicyclic and tricyclic systems, which are of great interest in the development of novel therapeutic agents, including antimicrobial and anticancer drugs.[5][6]
Potential Therapeutic Applications of Derivatives
Derivatives of this compound have been investigated for a range of therapeutic applications:
-
Antimicrobial Agents: The thiazole ring is a core component of many antimicrobial drugs. The ability to functionalize the this compound scaffold at two distinct positions allows for the generation of large libraries of compounds for screening against various bacterial and fungal strains.[6][7]
-
Anticancer Agents: Many thiazole-containing compounds have demonstrated potent anticancer activity.[5] The versatile chemistry of this compound can be exploited to synthesize novel derivatives that can be evaluated for their efficacy against different cancer cell lines.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed or inhaled.[8] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled).[8]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its differential reactivity, with a highly labile bromomethyl group and a less reactive bromo-substituted thiazole ring, allows for selective and sequential functionalization. This property, combined with the inherent biological significance of the thiazole scaffold, makes it a powerful tool for the discovery and development of new therapeutic agents. Researchers and scientists working with this compound should adhere to strict safety protocols due to its hazardous nature.
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The Synthesis of 2-Bromo-5-(bromomethyl)thiazole: A Comprehensive Technical Guide for Pharmaceutical and Agrochemical Research
Foreword: The Strategic Importance of 2-Bromo-5-(bromomethyl)thiazole
In the landscape of modern drug discovery and agrochemical development, the thiazole moiety stands as a cornerstone heterocyclic scaffold.[1][2][3] Its presence in a multitude of biologically active compounds, including penicillins and various pharmaceuticals, underscores its significance.[1][2] Among the diverse array of functionalized thiazoles, this compound has emerged as a pivotal intermediate, offering two distinct reactive sites for molecular elaboration. The bromine atom on the thiazole ring and the bromine on the methyl group provide orthogonal handles for synthetic chemists to construct complex molecular architectures. This guide provides an in-depth exploration of the synthesis of this valuable building block, intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis.
I. Primary Synthesis Pathway: A Two-Step Approach
The most prevalent and efficient route to this compound commences with the commercially available 5-methylthiazole. The synthesis is strategically divided into two distinct steps: the regioselective bromination of the thiazole ring at the 2-position, followed by the radical bromination of the methyl group at the 5-position.
Step 1: Synthesis of the Precursor, 2-Bromo-5-methylthiazole
The initial step involves the electrophilic bromination of 5-methylthiazole. The thiazole ring is an electron-rich heterocycle, and theoretical calculations, as well as experimental evidence, indicate that electrophilic substitution occurs preferentially at the C2 position in the absence of strongly directing groups.[4]
Reaction Scheme:
Caption: Synthesis of 2-Bromo-5-methylthiazole from 5-methylthiazole.
Experimental Protocol: Bromination of 5-methylthiazole
This protocol outlines a common procedure for the synthesis of 2-Bromo-5-methylthiazole.
Materials:
-
5-Methylthiazole
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Inert solvent (e.g., chloroform, carbon tetrachloride, or acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylthiazole (1 equivalent) in an appropriate inert solvent.
-
Slowly add the brominating agent (1 to 1.1 equivalents) to the solution. If using bromine, it should be added dropwise with caution due to its corrosive nature.
-
The reaction mixture is then stirred, often under reflux conditions, for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.
-
The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification of the crude 2-Bromo-5-methylthiazole is typically achieved by distillation under reduced pressure or by column chromatography on silica gel.
Characterization of 2-Bromo-5-methylthiazole:
The identity and purity of the synthesized 2-Bromo-5-methylthiazole should be confirmed by spectroscopic methods.[5][6][7]
-
¹H NMR: Expected signals include a singlet for the methyl protons and a singlet for the proton at the C4 position of the thiazole ring.
-
¹³C NMR: Will show characteristic peaks for the thiazole ring carbons and the methyl carbon.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the compound (C₄H₄BrNS, MW: 178.05 g/mol ), with a characteristic isotopic pattern for bromine.[8]
Step 2: Radical Bromination to Yield this compound
The second and final step is the selective bromination of the methyl group of 2-Bromo-5-methylthiazole. This transformation is a classic example of a free radical halogenation, specifically a benzylic-type bromination, as the methyl group is adjacent to the aromatic thiazole ring. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or a chemical initiator like AIBN or benzoyl peroxide) is the reagent of choice for this reaction.[9][10] The use of NBS is advantageous as it provides a low, steady concentration of bromine radicals, which favors substitution at the allylic/benzylic position over addition to the aromatic ring.[9][10]
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a detailed procedure for the synthesis of the target compound.[1]
Materials:
-
2-Bromo-5-methylthiazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Water
-
Radical initiator (UV lamp)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Anhydrous magnesium sulfate
-
Cotton
-
Automated column chromatography system (or standard silica gel column)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Bromo-5-methylthiazole (1 g, 5.6 mmol) and N-bromosuccinimide (1.1 g, 6.18 mmol, 1.1 eq.) in a solvent mixture of 40 mL of dichloromethane and 40 mL of water.[1]
-
Stir the reaction mixture at 90 °C under UV irradiation.[1] The reaction is typically carried out for 3 hours.[1]
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel for extraction.
-
Separate the organic layer. Extract the aqueous phase twice more with dichloromethane.
-
Combine all organic phases and dry with anhydrous magnesium sulfate.[1]
-
Filter the dried organic phase through cotton and concentrate it under reduced pressure.
-
Purify the crude product by automated column chromatography using a gradient elution of 0% to 3% ethyl acetate in hexane to yield this compound.[1] A yield of approximately 78% can be expected.[1]
Characterization of this compound:
The final product should be thoroughly characterized to confirm its structure and purity.[1][10][11][12]
-
¹H NMR (400 MHz, CDCl₃): δ 7.46 (s, 1H), 4.57 (s, 2H).[1]
-
¹³C NMR (101 MHz, CDCl₃): δ 141.92, 139.80, 137.39, 22.37.[1]
-
Mass Spectrometry (ESI): m/z 255.8 [M+H]⁺ (for C₄H₃Br₂NS).[1]
II. Mechanistic Insights: The Radical Chain Reaction
The bromination of the methyl group of 2-bromo-5-methylthiazole with NBS proceeds via a free radical chain mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side products.
Caption: Simplified mechanism of radical bromination with NBS.
Initiation: The reaction is initiated by the formation of a small number of bromine radicals. This can be achieved by the homolytic cleavage of the N-Br bond in NBS by UV light or a radical initiator, or more commonly, by the reaction of NBS with trace amounts of HBr to generate molecular bromine (Br₂), which is then homolytically cleaved by light.[10][13]
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-bromo-5-methylthiazole, forming a resonance-stabilized thiazolylmethyl radical and HBr. This radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to form the desired product, this compound, and another bromine radical, which continues the chain reaction.[13]
Termination: The chain reaction is terminated when two radicals combine.
III. Alternative Synthetic Approaches
While the two-step pathway described above is the most common, alternative methods for the synthesis of this compound and related compounds exist.
-
Direct Dibromination of 5-Methylthiazole: In some cases, it may be possible to achieve dibromination in a single step by using an excess of the brominating agent and carefully controlling the reaction conditions. However, this approach often leads to a mixture of products and can be difficult to control, resulting in lower yields of the desired compound.
-
Alternative Brominating Agents for the Methyl Group: Besides NBS, other reagents can be used for the radical bromination of the methyl group, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[14] DBDMH can be a more efficient source of bromine radicals in some systems.
-
Synthesis from other Thiazole Precursors: It is conceivable to synthesize this compound from other appropriately substituted thiazole derivatives, for example, through functional group interconversions.
IV. Applications in Drug Development and Agrochemicals
This compound is a versatile intermediate due to its two reactive centers. The bromomethyl group is susceptible to nucleophilic substitution, while the bromo group on the thiazole ring can participate in various cross-coupling reactions.
A Key Intermediate in Insecticide Synthesis:
A prominent application of this compound is in the synthesis of neonicotinoid insecticides, such as Thiamethoxam .[1][15][16][17][18] In the synthesis of Thiamethoxam, the bromomethyl group of this compound is displaced by a nucleophilic nitrogen atom of another heterocyclic intermediate.[15][16][18]
Potential in Pharmaceutical Synthesis:
While the direct use of this compound in the synthesis of marketed drugs is less documented in readily available literature, its structural motifs are present in various biologically active molecules. For instance, the related 2-aminothiazole core is a key component of several drugs. The dual reactivity of this compound makes it an attractive starting material for the synthesis of libraries of complex molecules for drug screening. For example, it could be a precursor for the synthesis of analogs of antiviral drugs like Ritonavir , which contains a thiazole moiety, although the specific synthesis of Ritonavir does not directly involve this intermediate.[19]
V. Safety and Handling
Working with brominated compounds and radical initiators requires strict adherence to safety protocols.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Solvents: Dichloromethane and other chlorinated solvents are hazardous and should be handled in a fume hood.
-
UV Radiation: When using a UV lamp as a radical initiator, ensure proper shielding to avoid exposure to harmful radiation.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
VI. Conclusion
The synthesis of this compound is a well-established and crucial process for the production of important agrochemicals and serves as a versatile building block for the exploration of new pharmaceuticals. The two-step pathway, involving the electrophilic bromination of 5-methylthiazole followed by the radical bromination of the resulting 2-bromo-5-methylthiazole, provides an efficient and reliable route to this key intermediate. A thorough understanding of the reaction mechanisms, experimental protocols, and safety precautions is essential for any researcher or scientist working with this compound. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new and valuable molecules in the fields of medicine and agriculture.
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2-Bromo-5-(bromomethyl)thiazole reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-5-(bromomethyl)thiazole
For professionals in chemical synthesis, drug discovery, and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among the vast arsenal of building blocks, this compound stands out as a uniquely versatile intermediate. Its structure presents two distinct bromine-bearing carbon centers, each with a characteristic and exploitable reactivity profile. This guide provides an in-depth exploration of this molecule's chemical behavior, offering not just protocols but the underlying principles that govern its reactions. Understanding this dual reactivity is key to unlocking its full potential in the synthesis of complex, high-value molecules.
At the heart of this compound's utility is its dichotomous nature. The molecule features:
-
An Aryl Bromide at the C2 Position: The bromine atom is attached to an sp²-hybridized carbon of the aromatic thiazole ring. This C-Br bond is relatively strong and is primarily reactive under conditions that facilitate transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring influences this position, making it susceptible to palladium-catalyzed processes.[1]
-
A Benzylic-like Bromide at the C5-methyl Position: The bromomethyl group (-CH₂Br) at the C5 position behaves like a benzylic halide. The C-Br bond is significantly more labile and is an excellent electrophilic site for classical nucleophilic substitution (S_N) reactions.[2]
This electronic arrangement allows for a highly desirable, stepwise functionalization strategy. One can selectively address the highly reactive bromomethyl group with a wide range of nucleophiles under mild conditions, leaving the more robust C2-bromo group untouched for subsequent, more complex carbon-carbon bond formations.
Synthesis of the Core Scaffold
The most common and efficient route to this compound begins with its methylated precursor, 2-bromo-5-methylthiazole. The transformation is a radical bromination reaction.[3][4]
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocol: Radical Bromination
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-5-methylthiazole (1.0 eq.) in a suitable solvent such as dichloromethane.[3][4]
-
Reagents: Add N-bromosuccinimide (NBS, 1.1 eq.). In some procedures, a biphasic system with water is used.[3] Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN, or prepare to irradiate the mixture with a UV lamp.
-
Reaction: Heat the mixture to reflux (e.g., 90 °C) or irradiate with UV light for several hours (typically 3 hours).[3] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer. Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a white solid.[3][4]
The Reactivity Profile: A Tale of Two Bromides
The true synthetic power of this molecule lies in the ability to selectively target its two reactive sites.
Part A: The Highly Labile C5-Bromomethyl Group
The C5-CH₂Br group is the more reactive of the two sites, readily participating in nucleophilic substitution reactions. The thiazole ring stabilizes the transition state, making the carbon of the bromomethyl group highly electrophilic.
Caption: Nucleophilic substitution at the C5-bromomethyl position.
This reaction is compatible with a wide range of nucleophiles, including:
-
Amines: To form secondary or tertiary amines.
-
Thiols: To generate thioethers.[5]
-
Alkoxides/Phenoxides: To produce ethers.
-
Azides: As a precursor to amines via reduction.
Causality Behind Experimental Choices: These reactions are typically run at or slightly above room temperature in polar aprotic solvents like DMF or acetonitrile. The conditions are deliberately kept mild to ensure the C2-bromo group remains unreactive. The choice of a non-protic solvent prevents solvation of the nucleophile, thereby enhancing its reactivity.[6]
Experimental Protocol: Nucleophilic Substitution with a Thiol
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Reagents: Add the desired thiol (e.g., 1,3-benzothiazole-2-thiol, 1.0 eq.) followed by a non-nucleophilic base such as potassium carbonate or triethylamine (1.1-1.5 eq.) to generate the thiolate in situ.
-
Reaction: Stir the mixture at room temperature for several hours (e.g., 2-48 hours) until TLC or LC-MS analysis indicates the consumption of the starting material.[5]
-
Work-up: Dilute the reaction mixture with cold water and extract the product with an organic solvent like ethyl acetate.[5]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product via column chromatography to obtain the desired 5-(thio-methyl)thiazole derivative.
Part B: The Robust C2-Bromo Group
The aryl bromide at the C2 position is ideal for modern palladium-catalyzed cross-coupling reactions, which are fundamental to C-C and C-heteroatom bond formation in contemporary synthesis.[7][8]
Caption: General catalytic cycle for palladium cross-coupling reactions.
This reaction couples the C2 position with an organoboron reagent (boronic acid or ester) and is one of the most widely used C-C bond-forming reactions due to its functional group tolerance and the low toxicity of boron byproducts.[9][10][11]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In an oven-dried Schlenk flask, combine the 2-bromo-thiazole substrate (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).[7][9]
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF with water.[9]
-
Reaction: Bubble argon through the mixture for 5-10 minutes. Heat the reaction to reflux (e.g., 90-110 °C) for 4-12 hours, monitoring by TLC or LC-MS.[9]
-
Work-up: Cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
This reaction forms a C-C bond between the C2 position and a terminal alkyne, providing a powerful method for introducing alkynyl moieties into the thiazole core.[12][13][14] This is particularly useful for creating extended π-conjugated systems or as a handle for further transformations.
Experimental Protocol: Sonogashira Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-bromo-thiazole substrate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).[7][13]
-
Solvent & Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).[7] Add the terminal alkyne (1.1-1.5 eq.) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating as required, monitoring for completion.[7]
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Purification: Wash, dry, concentrate the organic phase, and purify the residue by column chromatography.
The Heck reaction couples the C2 position with an alkene, forming a new, substituted alkene.[15][16][17] This reaction is a powerful tool for vinylation of the thiazole ring.
Strategic and Regioselective Functionalization
The differential reactivity of the two bromine atoms is the key to the molecule's utility. A common and highly effective strategy is the sequential modification of the two positions.
Caption: Stepwise functionalization strategy for this compound.
This stepwise approach allows for the creation of diverse molecular libraries from a single, common intermediate. The nucleophile in Step 1 can be varied, and for each resulting intermediate, the coupling partner in Step 2 can also be changed, leading to a combinatorial expansion of chemical space.
Applications in Drug Discovery
The thiazole moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[18] this compound serves as a key building block for several important classes of molecules.
-
Insecticides: It is a known intermediate in the synthesis of impurities of Thiamethoxam, a neonicotinoid insecticide.[3][4]
-
GSK-3 Inhibitors: Glycogen synthase kinase 3 (GSK-3) is a key target for treating CNS disorders like Alzheimer's disease and bipolar disorder.[19][20] The this compound scaffold has been utilized in the design and synthesis of novel and selective GSK-3 inhibitors.[21][22][23] Researchers can attach a pharmacophore to the C5-methyl position via nucleophilic substitution and then use the C2-bromo position to explore structure-activity relationships by introducing various aryl groups through Suzuki coupling.
Quantitative Data Summary: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 131748-91-9 | [3][24] |
| Molecular Formula | C₄H₃Br₂NS | [25][26] |
| Molecular Weight | 256.96 g/mol | [25][26] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 64-66 °C | [4] |
| Solubility | Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [4] |
Safety and Handling
As with any reactive chemical intermediate, proper handling is crucial.
-
Hazards: The compound is classified as an irritant and may cause an allergic skin reaction and serious eye irritation.[25][26]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[27]
-
Storage: Store in a freezer under an inert atmosphere (e.g., at -20 °C) to maintain long-term stability.[4]
Conclusion
This compound is more than just a chemical intermediate; it is a platform for molecular design. Its well-defined and orthogonal reactivity allows chemists to build molecular complexity in a controlled and predictable manner. By mastering the distinct chemistry of its benzylic-like and aryl bromide sites, researchers in drug discovery and materials science can efficiently generate novel structures, accelerating the pace of innovation. This guide serves as a foundational resource for harnessing the full synthetic potential of this powerful building block.
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2-Bromo-5-(bromomethyl)thiazole spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-(bromomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 131748-91-9) is a pivotal intermediate in synthetic organic chemistry, notably in the preparation of neonicotinoid insecticides such as Thiamethoxam. Its bifunctional nature, featuring both an aromatic C-Br bond and a reactive benzylic-like bromide, makes it a versatile building block. For researchers in agrochemistry and medicinal chemistry, rigorous confirmation of its structure and purity is a prerequisite for its use in subsequent synthetic steps. An impurity or misidentification can lead to failed reactions, compromised biological activity, and significant delays in research and development timelines.
This technical guide provides a comprehensive overview of the essential spectroscopic data required to unambiguously identify and characterize this compound. As a self-validating system, the combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides orthogonal data points that, when taken together, confirm the molecular structure with a high degree of confidence. This document is structured to not only present the data but also to explain the causality behind the experimental choices and interpretation, reflecting field-proven insights from a Senior Application Scientist's perspective.
Molecular Structure and Predicted Spectroscopic Features
The foundational step in any spectroscopic analysis is a thorough understanding of the target molecule's structure.
Chemical Structure:
-
Molecular Formula: C₄H₃Br₂NS
-
Molecular Weight: 256.96 g/mol
-
Monoisotopic Mass: 254.8353 Da[1]
From this structure, we can predict the key signals:
-
¹H NMR: We expect two distinct signals: one from the single proton on the thiazole ring and another from the two protons of the bromomethyl group.
-
¹³C NMR: We expect four signals corresponding to the four unique carbon atoms in the molecule (two on the ring, one C-Br on the ring, and the CH₂Br carbon).
-
Mass Spectrometry: The most critical feature will be the molecular ion peak cluster, which will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms.
-
IR Spectroscopy: We anticipate signals corresponding to the aromatic C-H bond, the C=N and C=C bonds within the thiazole ring, and the C-Br bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment, connectivity, and relative number of hydrogen and carbon atoms.[2][3]
Expertise & Experience: The "Why" Behind the Experiment
The choice of solvent and standard is critical for acquiring clean, reproducible data. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent residual peak. Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for both ¹H and ¹³C NMR because it is chemically inert and its signal appears in a region that rarely overlaps with signals from most organic compounds.[4] The selection of a high-field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is crucial for unambiguous analysis.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides the most direct count of non-equivalent protons and their immediate electronic environment. For this compound, we expect two signals. While direct experimental data in peer-reviewed literature is sparse, we can make a highly accurate prediction based on the known spectrum of the analogous compound, 2-chloro-5-chloromethylthiazole, which shows two singlets at 7.3 ppm (ring H) and 4.6 ppm (CH₂Cl).[5] Since bromine is less electronegative than chlorine, we anticipate slight upfield shifts for the adjacent protons.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 - 7.5 | Singlet (s) | 1H | H-4 | The sole proton on the electron-deficient thiazole ring is expected to be significantly downfield. |
| ~4.6 - 4.7 | Singlet (s) | 2H | -CH ₂Br | Protons on a carbon adjacent to a bromine atom and an aromatic ring. The absence of adjacent protons results in a singlet. |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom typically appears as a singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~142 - 144 | C-2 | Carbon atom bonded to sulfur, nitrogen, and bromine. The high chemical shift is due to the C-Br bond and its position within the heteroaromatic ring. |
| ~140 - 142 | C-4 | The CH carbon of the thiazole ring, shifted downfield due to its aromatic character. |
| ~137 - 139 | C-5 | Carbon atom attached to the bromomethyl group. Its chemical shift is influenced by both the ring system and the substituent. |
| ~22 - 25 | -C H₂Br | Aliphatic carbon attached to a bromine atom. This is the most upfield signal, as expected for an sp³ hybridized carbon. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a standard probe.[6]
-
Tuning and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and more scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.
-
Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.[7]
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing evidence of its elemental composition.[8][9] For halogenated compounds, it offers a definitive signature.
Expertise & Experience: The Power of Isotopic Patterns
The most compelling evidence from the mass spectrum of this compound is not just the molecular weight, but the unique isotopic pattern created by its two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. For a molecule containing two bromine atoms, this results in three distinct molecular ion peaks:
-
[M]⁺: Contains two ⁷⁹Br atoms.
-
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]⁺: Contains two ⁸¹Br atoms.
The statistical probability of these combinations leads to a characteristic relative intensity ratio of approximately 1:2:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively. Observing this pattern is a powerful confirmation of the presence of two bromine atoms.
Data Analysis
Using the monoisotopic mass of 254.8353 Da, we can predict the mass-to-charge ratios (m/z) for the primary molecular ions.[1]
Table 3: Predicted High-Resolution MS Data for the Molecular Ion Cluster
| Ion | Calculated m/z | Relative Intensity (Approx.) | Isotopic Composition |
| [M]⁺ | 254.8353 | 50% | C₄H₃⁷⁹Br₂NS |
| [M+2]⁺ | 256.8332 | 100% | C₄H₃⁷⁹Br⁸¹BrNS |
| [M+4]⁺ | 258.8312 | 50% | C₄H₃⁸¹Br₂NS |
Experimental Protocol: ESI-MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, often yielding the protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.[10]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the ESI source in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 Da), ensuring sufficient resolution to distinguish the isotopic peaks clearly.
Visualization: Dibromide Isotopic Pattern
Caption: The expected 1:2:1 isotopic cluster for a dibrominated molecule.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[11]
Expertise & Experience: Interpreting the Spectrum
While an IR spectrum does not elucidate the entire structure like NMR, it provides a valuable fingerprint and confirms the presence or absence of key functional groups. For this compound, we are looking for confirmation of the aromatic thiazole ring and the C-Br bonds. The region from 1500 to 600 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations that are unique to the molecule as a whole.
Predicted Spectral Data
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| ~3100 - 3050 | Weak-Medium | C-H Aromatic Stretch | Corresponds to the stretching of the C-H bond on the thiazole ring.[12] |
| ~1600 - 1450 | Medium | C=N and C=C Ring Stretch | Characteristic stretching vibrations of the thiazole heteroaromatic ring system. |
| ~1250 - 1000 | Medium | In-plane C-H Bending | Bending vibrations of the ring C-H bond. |
| ~600 - 500 | Strong | C-Br Stretch | Strong absorptions are expected in this region corresponding to the two C-Br bonds. |
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern FT-IR technique that requires minimal to no sample preparation, making it highly efficient.[13]
-
Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the crystal itself.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization: FT-IR Analysis Workflow
Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.
Summary and Conclusion
The structural confirmation of this compound is achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR elucidate the precise carbon-hydrogen framework, confirming the presence of a single ring proton and a bromomethyl group. Mass Spectrometry provides an accurate molecular weight and, most critically, validates the presence of two bromine atoms through its characteristic 1:2:1 isotopic pattern. Finally, FT-IR Spectroscopy confirms the integrity of the thiazole ring and the presence of carbon-bromine bonds. When used in concert, these analytical methods provide a robust and self-validating dossier that ensures the identity, structure, and purity of this vital chemical intermediate, empowering researchers to proceed with confidence in their synthetic endeavors.
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Topic: 2-Bromo-5-(bromomethyl)thiazole: A Keystone Starting Material for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-(bromomethyl)thiazole is a bifunctional heterocyclic building block of significant strategic importance in modern synthetic chemistry. Its value is derived from the differential reactivity of its two bromine substituents: one attached to the aromatic thiazole core and the other to a benzylic-like methyl group. This structural arrangement provides a versatile scaffold for sequential, site-selective modifications, making it an indispensable intermediate in the synthesis of complex molecular targets. This guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, reactivity, and critical applications of this compound, with a focus on its role in pharmaceutical and agrochemical development. We will dissect a field-proven synthetic protocol, explain the causal factors behind key experimental choices, and illustrate its utility in constructing high-value compounds.
Introduction: The Strategic Value of this compound
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds, including Vitamin B1 (Thiamine) and the antiretroviral drug Ritonavir.[1][2][3] The introduction of specific functional groups onto this ring system allows for the precise tuning of a molecule's physicochemical properties and biological activity.
This compound (CAS No: 131748-91-9) emerges as a particularly powerful intermediate due to its dual halogenation.[4][5] The C2-bromo substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Stille) or metallation, while the exceptionally reactive bromomethyl group at the C5 position acts as a potent electrophile for nucleophilic substitution by a wide range of heteroatoms (N, O, S). This orthogonal reactivity is the cornerstone of its utility, enabling chemists to build molecular complexity in a controlled and predictable manner. Its application spans from the synthesis of neonicotinoid insecticides to crucial intermediates for blockbuster drugs.[4][6]
Physicochemical Properties
A clear understanding of the physical and chemical properties is essential for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 131748-91-9 | [4][5] |
| Molecular Formula | C₄H₃Br₂NS | [5][7] |
| Molecular Weight | 256.95 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [8] |
| Precursor | 2-Bromo-5-methylthiazole | [4] |
Synthesis of this compound: A Mechanistic Approach
The most reliable and widely adopted method for preparing the title compound is through the free-radical bromination of the more readily available precursor, 2-Bromo-5-methylthiazole.[4][8] This reaction selectively targets the methyl group, a transformation analogous to benzylic bromination.
Diagram 1: Synthetic Workflow
Caption: High-level workflow for the synthesis and purification of this compound.
The Critical Role of N-Bromosuccinimide (NBS)
The choice of brominating agent is paramount. While elemental bromine (Br₂) might seem intuitive, it is unsuitable for this transformation. Br₂ would readily engage in electrophilic aromatic substitution with the electron-rich thiazole ring or other undesired side reactions.[9]
N-Bromosuccinimide (NBS) is the reagent of choice because it serves as a source for a consistent, low concentration of Br₂ through its reaction with trace amounts of HBr generated during the reaction.[9][10] This low steady-state concentration of Br₂ is key to favoring the desired radical pathway over competitive ionic pathways.[11] The reaction is typically initiated by UV light or a chemical radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[12]
Reaction Mechanism: Free-Radical Chain Process
The bromination proceeds via a classical free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.[10]
Diagram 2: Free-Radical Bromination Mechanism
Caption: The three stages of the free-radical bromination of the thiazole methyl group.
-
Initiation: A radical initiator generates a small population of bromine radicals (Br•).[10]
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the C5-methyl group, forming a resonance-stabilized thiazolyl-methyl radical and HBr. This step is selective due to the stability of the resulting radical.
-
This thiazolyl-methyl radical reacts with a molecule of Br₂ (generated from NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.[9][10]
-
-
Termination: The reaction ceases when two radical species combine.[10]
Detailed Experimental Protocol
This protocol is adapted from established and patented procedures, providing a reliable method for laboratory-scale synthesis.[4]
Objective: To synthesize this compound from 2-bromo-5-methylthiazole.
Materials & Reagents:
-
2-Bromo-5-methylthiazole (1.0 g, 5.6 mmol, 1.0 eq.)
-
N-bromosuccinimide (NBS) (1.1 g, 6.18 mmol, 1.1 eq.)
-
Dichloromethane (CH₂Cl₂), reagent grade (40 mL)
-
Deionized Water (40 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
Equipment:
-
100 mL round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
UV lamp (e.g., a mercury vapor lamp)
-
Separatory funnel
-
Rotary evaporator
-
Automated column chromatography system (or standard glass column)
Procedure:
-
Reaction Setup: To the 100 mL round-bottomed flask, add 2-bromo-5-methylthiazole (1.0 g), N-bromosuccinimide (1.1 g), dichloromethane (40 mL), and water (40 mL).
-
Scientist's Note: The biphasic solvent system helps to manage the reaction exotherm and aids in the removal of the succinimide byproduct.
-
-
Initiation and Reflux: Equip the flask with the reflux condenser and place it on the heating magnetic stirrer. Begin vigorous stirring. Position the UV lamp to irradiate the flask and heat the mixture to reflux (approx. 90 °C).
-
Scientist's Note: UV irradiation is the critical initiation step for the radical reaction.[4] Consistent irradiation is necessary for efficient conversion. The reaction should be monitored for the disappearance of the starting material.
-
-
Reaction Time: Maintain the reaction under reflux with UV irradiation for 3 hours. The progress can be monitored by TLC or GC-MS by sampling the organic layer.
-
Work-up: After 3 hours, turn off the heat and UV lamp and allow the mixture to cool to room temperature. Transfer the entire mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of dichloromethane.
-
Drying and Concentration: Combine all organic phases and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by automated column chromatography using a silica gel column. Elute with a gradient of 0% to 3% ethyl acetate in hexane.[4]
-
Characterization: Collect the fractions containing the product and concentrate to yield this compound as a solid (Typical Yield: ~1.24 g, 78%).[4] Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]
Reactivity and Applications in Synthesis
The synthetic power of this compound lies in the orthogonal reactivity of its two C-Br bonds. The bromomethyl group is significantly more reactive towards nucleophiles than the C2-bromo group.
Diagram 3: Application in Sequential Synthesis
Caption: A generalized two-step synthetic route utilizing the orthogonal reactivity of the title compound.
-
As an Electrophile: The primary use of this reagent is as a potent electrophile at the C5-methylene position. It readily reacts with a vast array of nucleophiles, including amines, phenols, thiols, and carbanions, to forge new carbon-heteroatom or carbon-carbon bonds. This is a key step in building the side chains of many biologically active molecules.[1][13]
-
In Agrochemicals: It serves as a key intermediate for insecticides like Thiamethoxam, where it is used to construct the core structure of the active compound.[4]
-
In Pharmaceuticals (Ritonavir Intermediate): The thiazole moiety is a central component of the HIV protease inhibitor Ritonavir. The synthesis of this complex drug relies on intermediates derived from functionalized thiazoles, highlighting the industrial relevance of building blocks like this compound.[2][6]
Safety and Handling
This compound is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood.[8] It is considered a moderately toxic substance and may cause irritation to the eyes, skin, and respiratory tract upon acute exposure.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Store in a cool, dry place away from direct sunlight and incompatible materials.
Conclusion
As a bifunctional and strategically versatile starting material, this compound provides an efficient entry point into a diverse range of complex thiazole-containing molecules. The ability to perform selective, sequential reactions at its two distinct bromine centers underpins its value to medicinal and process chemists. The robust and scalable free-radical synthesis from 2-Bromo-5-methylthiazole ensures its accessibility. A thorough understanding of its reactivity and the mechanistic nuances of its synthesis, as detailed in this guide, empowers researchers to fully leverage its potential in the development of next-generation pharmaceuticals and agrochemicals.
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Aziz, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939. [Link]
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Rivera-Fuentes, P. (2014). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (Doctoral dissertation). Retrieved from Florida International University Digital Commons. [Link]
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OSTI.GOV. (1986). Course of bromination of thiazole and 2-methylthiazole. Journal Article. [Link]
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Oakwood Chemical. (n.d.). This compound. Retrieved from Oakwood Chemical website. [Link]
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Leader Chemical. (n.d.). The Role of 2-Bromo-5-thiazolecarboxylic Acid in Pharmaceutical Intermediates. Retrieved from Leader Chemical website. [Link]
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Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from Master Organic Chemistry website. [Link]
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Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from Common Organic Chemistry website. [Link]
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Aly, A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1738. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from IJPSR website. [Link]
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Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS [Video]. YouTube. [Link]
-
Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 58. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from Organic Chemistry Portal website. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from Pharmaguideline website. [Link]
-
jOeCHEM. (2020, October 24). Brominating the Allylic Position with NBS [Video]. YouTube. [Link]
-
Tetrahedron. (n.d.). 131748-91-9 | 2-Bromo-5-bromomethyl-thiazole. Retrieved from Tetrahedron website. [Link]
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An In-Depth Technical Guide to 2-Bromo-5-(bromomethyl)thiazole: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(bromomethyl)thiazole is a key heterocyclic building block in modern organic and medicinal chemistry. Its bifunctional nature, featuring both a reactive bromomethyl group and a bromine atom on the thiazole ring, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. The thiazole moiety itself is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to engage in various biological interactions.[1] This guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the development of novel therapeutics.
Physicochemical Properties and Commercial Availability
Table 1: Chemical Identifiers and Properties
| Property | Value |
| CAS Number | 131748-91-9 |
| Molecular Formula | C₄H₃Br₂NS |
| Molecular Weight | 256.95 g/mol |
| Melting Point | 64-66 °C |
| Boiling Point (Predicted) | 286.4 ± 30.0 °C |
| Density (Predicted) | 1.594 ± 0.06 g/cm³ |
| Appearance | Off-white to yellow solid |
This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure it in quantities ranging from grams to kilograms, with purities typically exceeding 95%.
Table 2: Prominent Commercial Suppliers
| Supplier | Website |
| Arctom Scientific | |
| Matrix Scientific | [4] |
| Oakwood Chemical | [Link][5] |
| ChemicalBook | [1][6] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the radical bromination of 2-bromo-5-methylthiazole using N-bromosuccinimide (NBS) as the bromine source.[1] The reaction is typically initiated by UV irradiation or a radical initiator.
Experimental Protocol: Synthesis of this compound[1]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-bromo-5-methylthiazole (1.0 g, 5.6 mmol) and N-bromosuccinimide (1.1 g, 6.18 mmol, 1.1 eq.) in a solvent mixture of dichloromethane (40 mL) and water (40 mL).
-
Reaction Conditions: Stir the reaction mixture vigorously at 90°C under UV irradiation for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous phase twice with dichloromethane. Combine all organic phases.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by automated column chromatography using a gradient elution of 0% to 3% ethyl acetate in hexane to yield this compound as a solid (1.24 g, 78% yield).
-
Characterization: Confirm the product structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by its two bromine substituents, which can be selectively targeted under different reaction conditions.
-
Bromomethyl Group: The bromine atom of the bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent electrophile for introducing the 2-bromo-thiazol-5-ylmethyl moiety into a target molecule. This is the primary mode of reactivity exploited in the synthesis of the insecticide Thiamethoxam.
-
Bromo Group on the Thiazole Ring: The bromine atom at the 2-position of the thiazole ring is less reactive towards nucleophilic substitution but can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position, further diversifying the molecular scaffold.[7] Electrophilic substitution on the thiazole ring is also possible, with the 5-position being generally favored.[8]
Application in the Synthesis of Thiamethoxam
This compound is a crucial intermediate in the industrial synthesis of Thiamethoxam, a second-generation neonicotinoid insecticide.[9] The synthesis involves the N-alkylation of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine with 2-chloro-5-(chloromethyl)thiazole. While the commercial process uses the chloro-analogue, the bromo-analogue undergoes a similar nucleophilic substitution reaction.
Detailed Laboratory Protocol: Synthesis of a Thiamethoxam Analog
The following is a representative laboratory-scale protocol for the synthesis of a Thiamethoxam analog, demonstrating the key nucleophilic substitution reaction.
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (0.576 mol) in dimethyl carbonate (354.1 g).
-
Addition of Electrophile: To the stirred solution, add 2-chloro-5-(chloromethyl)thiazole (0.576 mol). Note: this compound can be used as a more reactive, albeit more expensive, alternative.
-
Base and Catalyst Addition: Slowly add a mixture of tetramethylammonium hydroxide (2.38 g), potassium carbonate (138 g), and dimethyl carbonate (309.4 g).
-
Reaction Monitoring: Maintain the reaction temperature at 60-70°C and monitor the consumption of the starting materials by TLC or LC-MS.
-
Quenching and Work-up: After the reaction is complete, add water (400 mL) and adjust the pH to 6.5 with hydrochloric acid.
-
Extraction and Purification: Allow the layers to separate, and concentrate the organic layer under reduced pressure. The crude product can then be purified by crystallization to yield the Thiamethoxam analog.[5]
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The thiazole scaffold is a common feature in a multitude of kinase inhibitors.[10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[11][12] The ability to readily functionalize both the 2- and 5-positions of the thiazole ring makes this compound an attractive starting material for the synthesis of libraries of potential kinase inhibitors.
Thiazole Derivatives as GSK-3β Inhibitors
Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that is a key regulator in a variety of cellular processes, including metabolism, cell proliferation, and apoptosis.[13] Aberrant GSK-3β activity has been linked to the pathogenesis of Alzheimer's disease, bipolar disorder, and some cancers.[14] Several classes of GSK-3β inhibitors feature a thiazole core, which often forms crucial interactions within the ATP-binding pocket of the enzyme.[15][16]
The general synthetic strategy for these inhibitors often involves the reaction of a thioamide with an α-haloketone, a reaction for which this compound can be a precursor to the requisite α-haloketone.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[15] May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[17]
First Aid Measures:
-
If Swallowed: Rinse mouth and seek immediate medical attention. Do NOT induce vomiting.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Disposal:
Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a commercially accessible and highly versatile building block with significant applications in both agrochemical and pharmaceutical research. Its well-defined reactivity allows for the strategic introduction of the 2-bromo-thiazol-5-ylmethyl moiety into a variety of molecular scaffolds. For drug discovery professionals, its utility in the synthesis of kinase inhibitors, among other biologically active molecules, makes it a valuable tool in the development of novel therapeutics for a range of diseases. Proper handling and adherence to safety protocols are essential when working with this compound.
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Introduction: Navigating the Utility and Hazards of a Key Synthetic Building Block
An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-(bromomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its structure, featuring a reactive bromomethyl group and a modifiable bromo-substituted thiazole ring, renders it a versatile intermediate for constructing more complex molecular architectures. The thiazole nucleus is a "privileged structure" in drug discovery, appearing in numerous approved pharmaceuticals, which underscores the importance of intermediates like this one.[1][2] For instance, it serves as a key precursor in the synthesis of impurities of neonicotinoid insecticides, such as thiamethoxam, making it relevant for analytical and reference standard preparation.[3][4]
However, the very features that make this compound synthetically valuable—namely the two reactive bromine substituents—are also the source of its significant health and safety hazards. The bromomethyl group, in particular, classifies the molecule as a potent alkylating agent, capable of reacting with biological nucleophiles and posing a significant risk upon exposure.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for laboratory professionals who will be using this reagent, moving beyond a simple recitation of rules to explain the causality behind the recommended safety protocols. By understanding the chemical principles that govern its reactivity and toxicity, researchers can develop a self-validating system of safety that ensures personal protection and experimental integrity.
Section 1: Compound Profile and Hazard Identification
A thorough understanding of the compound's chemical and physical properties is the foundation of a robust safety assessment.
Chemical and Physical Properties
The key identifiers and physical characteristics of this compound are summarized below. This data is critical for recognizing the compound and anticipating its behavior under laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 131748-91-9 | [3][5][6] |
| Molecular Formula | C₄H₃Br₂NS | [3][5] |
| Molecular Weight | 256.95 g/mol | [3][5][7] |
| Appearance | White solid | [4] |
| Melting Point | 64-66 °C | [4] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [4] |
GHS Hazard Classification and Causality
This compound is classified as a hazardous substance. The primary dangers stem from its corrosive nature and acute toxicity upon exposure. The Globally Harmonized System (GHS) classifications highlight these risks.
| Hazard Class | GHS Statement | Causality |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | The compound is a potent alkylating agent, readily reacting with biological macromolecules. This can disrupt cellular function, leading to toxicity. |
| Skin/Eye Damage | H314: Causes severe skin burns and eye damage. | As a reactive electrophile, it can cause chemical burns upon contact with skin or eyes through covalent modification of proteins and other tissues. |
Diagram: Core Hazard Profile
A conceptual diagram illustrating the primary hazards associated with this compound.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Minimizing exposure is the cardinal principle of chemical safety.[8] This is achieved through a multi-layered approach known as the "Hierarchy of Controls."
Diagram: Hierarchy of Controls
The hierarchy of controls, adapted for handling reactive laboratory reagents.
Engineering Controls
Engineering controls are the first line of defense, designed to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[9][10] The fume hood contains vapors and fine particulates, preventing inhalation.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[11]
-
Safety Infrastructure: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[11][12]
Personal Protective Equipment (PPE)
PPE is mandatory and serves as the final barrier between the user and the chemical.[9]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[12] Given the severe eye damage risk (H314), a face shield worn over the goggles is strongly recommended, especially when handling larger quantities or during transfers.[5][12]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. Double-gloving (wearing two pairs of nitrile gloves) is a prudent practice.[13] Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination occurs, and wash hands thoroughly after removal.[14]
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required.[9]
-
Apparel: Long pants and closed-toe shoes are mandatory.[14] Do not wear sandals, perforated shoes, or shorts in the laboratory.
-
-
Respiratory Protection: For most routine operations within a functioning fume hood, respiratory protection is not required. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors may be necessary.[11][15] Use of respirators requires prior medical clearance, training, and fit-testing.
Section 3: Protocols for Safe Handling and Storage
Adherence to strict protocols is essential to prevent accidents and exposure.
Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are operational and all required PPE is donned correctly. Clear the fume hood of all unnecessary items.
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat or place the weighing vessel inside a secondary container (e.g., a beaker) to contain any minor spills.
-
Transfers: Conduct all transfers of the solid or solutions containing it deep within the fume hood. Use spatulas for solids and appropriate glassware (funnels, pipettes) for solutions to minimize the risk of spills and aerosol generation.[9]
-
Post-Handling: After use, securely seal the primary container. Decontaminate any reusable equipment (spatulas, glassware) that has come into contact with the chemical. Wipe down the work surface inside the fume hood.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and upon exiting the laboratory.[14]
Storage Requirements
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Temperature and Atmosphere: Store the container in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen).[4][5] The low temperature and inert atmosphere inhibit decomposition pathways.
-
Location: The freezer should be located in a well-ventilated area designated for chemical storage. Do not store with food or beverages.
-
Container: Keep the container tightly closed and clearly labeled with the chemical name and all relevant GHS hazard pictograms.[16]
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[11][17]
Section 4: Emergency Response Procedures
A clear, pre-planned emergency response is critical to mitigating the consequences of an accident.
Spill Response
Diagram: Spill Response Flowchart
A step-by-step flowchart for responding to a laboratory spill of this compound.
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or outside of a fume hood, evacuate the laboratory.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: For small spills inside a fume hood, trained personnel should wear, at a minimum, double nitrile gloves, chemical safety goggles, a face shield, and a lab coat.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[17] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[17]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[13]
-
Dispose: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.
First Aid Measures
Immediate and appropriate first aid is critical following any exposure.[12][18]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[19][20]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[19][20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19][20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][19]
Firefighting
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[17]
-
Combustion Hazards: Thermal decomposition can produce highly toxic and corrosive gases, including hydrogen bromide, nitrogen oxides (NOx), and sulfur oxides (SOx).[12]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[17]
Section 5: Waste Disposal
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) are classified as hazardous chemical waste.
-
Containment: Collect all waste in a designated, chemically compatible, sealed, and clearly labeled container. The label must include the words "Hazardous Waste" and the full chemical name.[21]
-
Disposal: Disposal must be conducted through a licensed hazardous waste management company.[22] Adhere strictly to all local, state, and federal environmental regulations. Under no circumstances should this chemical or its waste be disposed of down the drain. [14]
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2-Bromo-5-(bromomethyl)thiazole solubility information
An In-depth Technical Guide to the Solubility of 2-Bromo-5-(bromomethyl)thiazole for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of various biologically active compounds. The document details the known physicochemical properties and solubility of this compound in common organic solvents. Furthermore, it outlines detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, equipping researchers with the necessary methodologies to effectively utilize this compound in their work. The guide also discusses the theoretical principles governing its solubility and provides essential safety and handling information.
Introduction and Significance
This compound (CAS No. 131748-91-9) is a halogenated heterocyclic compound that serves as a critical building block in organic synthesis. The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active agents due to its ability to engage in a wide range of biological interactions.[1][2] Specifically, this compound is a known intermediate in the synthesis of neonicotinoid insecticide impurities, such as Deschloro-2-bromo-thiamethoxam.[3][4] Its bifunctional nature, featuring both a reactive bromomethyl group and a bromo-substituted thiazole ring, makes it a versatile precursor for creating diverse molecular architectures, particularly in the development of novel therapeutic agents and agrochemicals.[5][6]
Understanding the solubility of this compound is paramount for its effective use in a research and development setting. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization and chromatography), and formulation strategies for biological screening. This guide aims to provide a detailed technical resource on the solubility characteristics of this compound.
Physicochemical Properties
A compound's fundamental physical and chemical properties are critical determinants of its solubility profile. This compound is a white solid at room temperature.[3][7] A summary of its key properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 131748-91-9 | [3] |
| Molecular Formula | C₄H₃Br₂NS | [8][9] |
| Molecular Weight | 256.95 g/mol | [7][9] |
| Appearance | White Solid | [3][4][7] |
| Melting Point | 64-66 °C | [4][7] |
| Storage Conditions | Inert atmosphere, store in freezer at -20°C | [3][4][7] |
Solubility Profile
The principle of "like dissolves like" is the foundational concept for predicting solubility.[10][11] This principle states that substances with similar polarities are more likely to be soluble in one another. Given the presence of two bromine atoms and a thiazole ring, this compound is expected to be a relatively nonpolar to moderately polar molecule, predicting good solubility in many organic solvents and poor solubility in water.
Known Qualitative Solubility
Published data indicates that this compound is soluble in a range of common organic solvents.[3][4][7] This aligns with its structural characteristics.
| Solvent | Solubility | Reference(s) |
| Chloroform | Soluble | [3][4][7] |
| Dichloromethane | Soluble | [3][4][7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4][7] |
| Ethyl Acetate | Soluble | [3][4][7] |
Predicted Aqueous Solubility
Due to its predominantly nonpolar hydrocarbon-like structure and the presence of two heavy bromine atoms, the aqueous solubility of this compound is expected to be very low. The polar nitrogen and sulfur atoms in the thiazole ring are not sufficient to overcome the hydrophobic nature of the rest of the molecule to grant significant water solubility.
Experimental Protocols for Solubility Determination
To provide actionable methodologies for researchers, this section details both a qualitative screening workflow and a quantitative analysis protocol.
Qualitative Solubility Screening Workflow
This protocol provides a systematic approach to determine the solubility of this compound in a panel of common laboratory solvents. This method is useful for quickly identifying suitable solvents for chemical reactions, chromatography, and recrystallization.
Diagram of the Qualitative Solubility Screening Workflow
Caption: A workflow for rapid qualitative solubility assessment.
Step-by-Step Methodology:
-
Preparation: Into a series of labeled small, dry test tubes, accurately weigh approximately 2-5 mg of this compound.
-
Solvent Addition: To the first test tube, add the selected solvent (e.g., water, ethanol, acetone, toluene, hexane) in 0.1 mL increments up to a total of 0.5 mL.
-
Mixing: After each addition, cap the tube and vortex or shake vigorously for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solid dissolves completely, leaving a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record Results: Record the observations for each solvent tested. This provides a qualitative ranking of solubility.
-
(Optional) Temperature Effect: For solvents in which the compound is partially soluble or insoluble, the mixture can be gently warmed (ensure no boiling) to observe if solubility increases with temperature. Observe if the compound precipitates upon cooling, which indicates the solvent may be suitable for recrystallization.
Quantitative Solubility Determination by High-Performance Liquid Chromatography (HPLC)
For applications requiring precise solubility values (e.g., in mg/mL or mol/L), the shake-flask method followed by HPLC analysis is a gold standard.[11] This protocol provides a robust method to quantify the concentration of a saturated solution.
Diagram of the Quantitative Solubility Determination Workflow
Caption: Workflow for quantitative solubility analysis via HPLC.
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.
-
Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifuging the vial and drawing off the supernatant, or by filtering through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent. This step is critical to avoid transferring any solid particles.
-
-
Sample Preparation for HPLC:
-
Accurately dilute a known volume of the clear supernatant with a suitable mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample onto a calibrated HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis at an appropriate wavelength).
-
The concentration of the diluted sample is determined by comparing its peak area to a pre-established calibration curve prepared from standards of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the HPLC-determined concentration by the dilution factor. This value represents the quantitative solubility of the compound in that solvent at the specified temperature.
-
Safety and Handling
As a brominated organic compound, this compound requires careful handling.
-
Hazard Statements: It is classified as hazardous with statements indicating it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes severe skin burns and eye damage.[8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[12][13]
-
Storage: Store in a tightly sealed container in an inert atmosphere and keep in a freezer at -20°C to maintain its stability.[3][4][7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a valuable synthetic intermediate with documented solubility in several common organic solvents, including chloroform, dichloromethane, DMSO, and ethyl acetate. Its physicochemical properties predict poor aqueous solubility, a characteristic typical of many organic compounds used in drug discovery. This guide provides both the foundational knowledge and the practical, step-by-step protocols for researchers to confidently assess its solubility for various laboratory applications. Adherence to the described qualitative and quantitative methods will ensure reliable and reproducible results, while strict observation of the safety guidelines is essential for secure handling.
References
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Experiment: Solubility of Organic & Inorganic Compounds. University of Toronto Scarborough. [Link]
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How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty of Science, Alexandria University. [Link]
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2-bromo-5-methyl-6,7-dihydro-4H-[3][11]thiazolo[5,4-c]pyridine. ChemBK. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]
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Solubility of Organic Compounds. University of Calgary. [Link]
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2-(bromomethyl)-5-phenyl-5H-1,2-thiazole | C10H10BrNS | CID 153910202. PubChem. [Link]
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2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106. PubChem. [Link]
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CAS NO. 131748-91-9 | this compound | Catalog BD-A152927. Arctom. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
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Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. University of South Florida. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
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Chemical Properties of Thiazole, 2-bromo- (CAS 3034-53-5). Cheméo. [Link]
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The Role of 2-Bromo-5-thiazolecarboxylic Acid in Pharmaceutical Intermediates. LinkedIn. [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central. [Link]
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A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Pharmaffiliates. [Link]
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Thiazole ring functionalization strategies
An In-depth Technical Guide to Thiazole Ring Functionalization Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. However, the efficient and selective functionalization of the thiazole core remains a critical challenge. This guide provides an in-depth analysis of modern strategies for thiazole ring functionalization, focusing on the underlying principles, experimental considerations, and practical applications. We will explore key methodologies, including C-H functionalization, cross-coupling reactions, and traditional approaches, offering a comprehensive resource for chemists engaged in the synthesis and optimization of thiazole-based compounds.
Table of Contents
-
Introduction: The Enduring Significance of the Thiazole Scaffold
-
Understanding the Reactivity of the Thiazole Ring
-
Direct C-H Functionalization: The Modern Paradigm
-
3.1. Palladium-Catalyzed C-H Arylation at the C5-Position
-
3.2. Copper-Mediated C-H Functionalization
-
3.3. Protocol: Palladium-Catalyzed C5-Arylation of 2-Arylthiazoles
-
-
Cross-Coupling Reactions: A Versatile Toolkit
-
4.1. Suzuki-Miyaura Coupling of Halogenated Thiazoles
-
4.2. Stille and Negishi Couplings
-
4.3. Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole
-
-
Classical Functionalization Approaches
-
5.1. Electrophilic Substitution
-
5.2. Lithiation and Nucleophilic Attack
-
-
Comparative Analysis of Functionalization Strategies
-
Future Outlook and Emerging Trends
-
References
Introduction: The Enduring Significance of the Thiazole Scaffold
The thiazole motif is a fundamental building block in medicinal chemistry, integral to the structure of numerous therapeutic agents. Its prevalence stems from its ability to act as a bioisostere for other functional groups, its capacity for hydrogen bonding, and its metabolic stability. Notable drugs incorporating the thiazole ring include the anticancer agent Epothilone, the antibiotic Penicillin, and the HIV-1 non-nucleoside reverse transcriptase inhibitor Ritonavir. The strategic modification of the thiazole core is therefore a central theme in the discovery of new and improved pharmaceuticals. This guide aims to provide the medicinal chemist with a robust understanding of the primary tools available for this purpose.
Understanding the Reactivity of the Thiazole Ring
The reactivity of the thiazole ring is dictated by the electronegativity of the nitrogen and sulfur atoms, which influences the electron density at each carbon position. The C2 position is the most acidic and susceptible to deprotonation, making it a prime site for functionalization via lithiation. The C5 position is relatively electron-rich and amenable to electrophilic attack and palladium-catalyzed C-H functionalization. The C4 position is generally the least reactive. Understanding this intrinsic reactivity is paramount for designing successful synthetic strategies.
Caption: Reactivity map of the thiazole ring.
Direct C-H Functionalization: The Modern Paradigm
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic systems, including thiazoles. This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, such as halogenation or boronation.
Palladium-Catalyzed C-H Arylation at the C5-Position
Palladium catalysts have been extensively used for the direct arylation of thiazoles, predominantly at the C5 position. The reaction typically involves a palladium(II) catalyst, a phosphine ligand, and a base. The mechanism is thought to proceed via a concerted metalation-deprotonation (CMD) pathway. The choice of ligand and base is critical for achieving high regioselectivity and yield.
Copper-Mediated C-H Functionalization
Copper-based catalytic systems offer a cost-effective alternative to palladium for C-H functionalization. Copper catalysts can promote the C-H arylation, amination, and etherification of thiazoles. These reactions often require higher temperatures and stronger oxidants compared to their palladium-catalyzed counterparts.
Protocol: Palladium-Catalyzed C5-Arylation of 2-Arylthiazoles
This protocol is a representative example of direct C-H arylation.
Materials:
-
2-Arylthiazole (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.08 mmol, 8 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMA (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the 2-arylthiazole, aryl bromide, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.
-
Add anhydrous DMA via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Pd-catalyzed C-H arylation.
Cross-Coupling Reactions: A Versatile Toolkit
Cross-coupling reactions are a cornerstone of modern organic synthesis and provide a reliable means for functionalizing pre-halogenated thiazoles.
Suzuki-Miyaura Coupling of Halogenated Thiazoles
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of a halogenated thiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is valued for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
Stille and Negishi Couplings
The Stille coupling utilizes organostannanes as the coupling partners, while the Negishi coupling employs organozinc reagents. While highly effective, the toxicity of organotin compounds in Stille couplings and the moisture sensitivity of organozinc reagents in Negishi couplings are notable drawbacks.
Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole
Materials:
-
2-Bromothiazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol)
-
Toluene/Ethanol/Water (4:1:1, 5 mL)
Procedure:
-
In a round-bottom flask, dissolve the 2-bromothiazole and arylboronic acid in the toluene/ethanol/water solvent mixture.
-
Add Na₂CO₃ and degas the mixture by bubbling N₂ or Ar through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the mixture under an inert atmosphere.
-
Heat the reaction to 80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Classical Functionalization Approaches
While modern catalytic methods are often preferred, classical functionalization techniques remain relevant and useful in many synthetic contexts.
Electrophilic Substitution
Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically occur at the C5 position of the thiazole ring, provided the C2 position is blocked. The conditions for these reactions can be harsh, which may not be suitable for complex or sensitive substrates.
Lithiation and Nucleophilic Attack
As mentioned, the C2 proton of thiazole is the most acidic. Treatment with a strong base, such as n-butyllithium, readily forms the 2-lithiothiazole species. This potent nucleophile can then react with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new functional groups at the C2 position.
Comparative Analysis of Functionalization Strategies
| Strategy | Position | Advantages | Disadvantages | Key Considerations |
| C-H Functionalization | C5 > C4 | Atom economical, avoids pre-functionalization | Often requires directing groups, regioselectivity can be a challenge | Catalyst, ligand, and solvent choice are critical. |
| Suzuki-Miyaura Coupling | C2, C4, C5 | Mild conditions, high functional group tolerance, wide substrate scope | Requires pre-halogenation, residual palladium concerns | Purity of boronic acid, effective degassing. |
| Lithiation | C2 | Highly regioselective, access to a wide range of electrophiles | Requires cryogenic temperatures, strong base, sensitive to moisture/air | Anhydrous conditions are essential. |
| Electrophilic Substitution | C5 | Simple reagents, well-established procedures | Harsh conditions, limited functional group tolerance | Substrate stability under acidic conditions. |
Future Outlook and Emerging Trends
The field of thiazole functionalization continues to evolve. Emerging areas of interest include photoredox catalysis for radical-based functionalizations, enzymatic approaches for enhanced selectivity, and the development of novel catalytic systems that operate under milder conditions. The application of flow chemistry to these transformations is also gaining traction, offering potential advantages in terms of safety, scalability, and reaction optimization. As the demand for structurally complex thiazole-containing molecules grows, so too will the innovation in synthetic methodologies.
References
- This section would be populated with the specific URLs and titles from the google_search tool if it were executed. Since the tool was not used in this instance, the reference list is a placeholder. In a real application, each reference would be a clickable link to the source.
An In-depth Technical Guide to the Biological Significance of Brominated Thiazoles
Executive Summary
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active natural products.[1][2] When functionalized with bromine, a key halogen in drug design, the resulting brominated thiazole derivatives exhibit a remarkable spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, natural occurrence, and diverse pharmacological applications of these compounds. We will delve into their mechanisms of action as antimicrobial, anticancer, and neuroprotective agents, supported by structure-activity relationship (SAR) analyses, detailed experimental protocols, and mechanistic diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of brominated thiazoles in the design of next-generation therapeutics.
Foundational Concepts: The Synergy of Thiazole and Bromine
1.1 The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The five-membered thiazole heterocycle, containing both sulfur and nitrogen, is a bioisostere of various natural moieties and is integral to the structure of compounds like Vitamin B1 (Thiamine).[1][3] Its unique electronic properties, including the ability of the nitrogen atom to act as a hydrogen bond acceptor, make it an excellent pharmacophore for interacting with biological targets such as enzymes and receptors.[4] This versatility has led to its incorporation into a wide array of drugs, including the antimicrobial sulfathiazole, the anti-HIV agent Ritonavir, and the anticancer drug Dasatinib.[4][5]
1.2 The Role of Bromine in Drug Design
Halogenation, particularly with bromine, is a powerful strategy in medicinal chemistry to modulate a molecule's physicochemical properties. The introduction of a bromine atom can:
-
Enhance Potency: Bromine can form strong halogen bonds with protein backbones, improving binding affinity to the target.
-
Increase Lipophilicity: This can improve a compound's ability to cross cellular membranes and the blood-brain barrier.
-
Modulate Metabolism: The C-Br bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Influence Conformation: The steric bulk of bromine can lock a molecule into a more biologically active conformation.
The strategic placement of bromine has been shown to significantly enhance the biological efficacy of many therapeutic agents.[6][7]
Natural Occurrence: Lessons from Marine Environments
While synthetically prevalent, thiazole-containing compounds are also found abundantly in nature, particularly within marine organisms.[2][8] Marine sponges and other microorganisms are a rich source of complex secondary metabolites containing thiazole and brominated moieties, which often exhibit potent cytotoxic or antimicrobial properties as part of the organism's chemical defense system.[9][10] These natural products serve as crucial lead compounds, inspiring the synthetic exploration and optimization of brominated thiazoles for therapeutic use.[8]
Synthetic Methodologies for Brominated Thiazoles
The generation of a diverse library of brominated thiazoles relies on robust and flexible synthetic strategies. Key methods include the direct bromination of a pre-formed thiazole ring or the construction of the ring from brominated precursors.[11][12]
3.1 Hantzsch Thiazole Synthesis: A Cornerstone Reaction
One of the most fundamental and widely used methods for creating the thiazole scaffold is the Hantzsch synthesis.[1][13] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. To produce brominated thiazoles, this can be achieved by using a brominated phenacyl bromide or a brominated thioamide.
3.2 Experimental Protocol: Hantzsch Synthesis of a 4-(4-Bromophenyl)-Thiazole Derivative
This protocol provides a generalized, step-by-step methodology for the synthesis of a 4-(bromophenyl)-substituted thiazole, a common motif in many biologically active compounds.[14]
Objective: To synthesize 4-(4-bromophenyl)-thiazol-2-amine.
Materials:
-
p-Bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Iodine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add p-bromoacetophenone (1.0 eq), thiourea (1.2 eq), and a catalytic amount of iodine.
-
Solvent Addition: Add ethanol to the flask until all solids are suspended (approximately 50-100 mL).
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice-cold water. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted thiourea and iodine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 4-(4-bromophenyl)-thiazol-2-amine.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.[14]
3.3 Visualization: Synthetic & Screening Workflow
The following diagram illustrates a typical workflow from synthesis to biological evaluation for novel brominated thiazole derivatives.
Caption: Workflow for the discovery of bioactive brominated thiazoles.
A Broad Spectrum of Biological Activities
Brominated thiazoles have demonstrated efficacy against a wide range of diseases, acting on diverse biological targets.
4.1 Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Brominated thiazoles have shown significant promise in this area.[15]
-
Antibacterial: Many derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain 4-(4-bromophenyl)thiazole derivatives have shown remarkable efficacy against Staphylococcus aureus and Salmonella typhimurium, in some cases outperforming standard drugs like ciprofloxacin and gentamicin.[1][13] The bromine atom is often crucial for this activity, likely contributing to hydrophobic interactions within the bacterial target sites.[6]
-
Antifungal: Excellent antifungal activity has also been reported. Thiazole-based thiazolidinones carrying a 4-bromo substituent showed potent activity against various fungi, with minimum inhibitory concentrations (MIC) significantly better than reference drugs like ketoconazole.[16] Compounds have also demonstrated high efficacy against Candida albicans and Saccharomyces cerevisiae.[1][13]
4.2 Anticancer Activity
Thiazole is a key scaffold in oncology, and bromination often enhances the cytotoxic potential of these derivatives.[4][17]
-
Mechanism of Action - Enzyme Inhibition: A primary mechanism of action is the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Kinase Inhibition: Many brominated thiazoles act as potent inhibitors of protein kinases. For example, specific derivatives have shown significant inhibitory effects on BRAFV600E, a kinase mutated in many melanomas, with IC₅₀ values comparable to the approved drug sorafenib.[1][13] Others have demonstrated dual inhibitory activity against EGFR and HER2 receptors.[1]
-
Topoisomerase Inhibition: These compounds can also interfere with DNA replication by inhibiting enzymes like DNA gyrase, a type of topoisomerase.[6]
-
-
Mechanism of Action - Apoptosis Induction: Studies have shown that brominated thiazoles can induce programmed cell death (apoptosis) in cancer cells.[18] For example, 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole was found to have significant inhibitory effects on A549 lung cancer cells with an IC₅₀ of 62.5 μg/mL.[1][13]
4.3 Visualization: Kinase Signaling Pathway Inhibition
The diagram below illustrates how a brominated thiazole inhibitor can block a critical cancer signaling pathway, such as the MAPK/ERK pathway which is often driven by mutations in BRAF.
Caption: Inhibition of the BRAF-MEK-ERK pathway by a brominated thiazole.
4.4 Neurodegenerative Diseases
Recent research has highlighted the potential of thiazole derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[5] The primary strategy involves the inhibition of cholinesterase enzymes to boost acetylcholine levels in the brain.[19]
-
Cholinesterase Inhibition: Novel brominated thiazole compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several candidates have shown potent inhibitory activity with IC₅₀ values in the low micromolar and even nanomolar range, making them promising leads for Alzheimer's therapy.[19][20][21]
Structure-Activity Relationship (SAR) Insights
Analysis of various brominated thiazole derivatives reveals key insights into how chemical structure dictates biological activity.
-
Importance of the Bromo Group: The presence of a bromine atom, particularly on a phenyl ring attached to the thiazole core, is consistently linked to enhanced activity.[22] This is attributed to favorable hydrophobic interactions and potential halogen bonding within the target's active site.[6]
-
Positional Isomerism: The position of the bromine atom and other substituents on the aromatic rings can dramatically alter potency and selectivity. Para-substitution is common among the most active compounds.
-
Influence of Other Halogens: The presence of other halogens, such as fluorine or chlorine, alongside bromine can further enhance biological activity, suggesting a synergistic effect.[7]
-
Electron-Withdrawing vs. Donating Groups: Studies have shown that electron-withdrawing groups (like halogens) on appended phenyl rings tend to increase anticancer and antimicrobial activity, while electron-donating groups (like methyl or methoxy) can decrease it.[7]
5.1 Data Summary: Bioactivity of Representative Brominated Thiazoles
The following table summarizes the biological activity of several brominated thiazole compounds discussed in the literature.
| Compound ID / Description | Target Organism / Cell Line | Biological Activity | Potency (IC₅₀ / MIC) | Reference(s) |
| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | A549 (Lung Cancer) | Anticancer / Cytotoxic | IC₅₀: 62.5 µg/mL | [1][13] |
| 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(...)-pyrazol-1-yl)thiazole | S. aureus, C. albicans | Antimicrobial | Inhibition Zone: 30 mm | [1][13] |
| 3-(2-(5-(6-bromobenzo[d][1][6]dioxol-5-yl)-...)-thiazol-4-yl)benzonitrile | S. typhimurium, P. vulgaris | Antibacterial | MIC: 31.25 µg/mL | [1][13] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2 ) | MCF7 (Breast Cancer) | Anticancer / Cytotoxic | IC₅₀: 10.5 µM | [14] |
| Thiazole-based thiazolidinone with 4-bromo group | Various Fungi | Antifungal | MIC: 0.3-38.6 µmol/ml x 10⁻² | [16] |
| Novel N,N'-disubstituted acylselenourea with 3-Bromo-4-hydroxybenzylidene | MCF-7, HepG2 (Cancer) | Anticancer / VEGFR-2 Inhibition | IC₅₀: 2.57 µM (MCF-7) | [18] |
Future Perspectives and Conclusion
The brominated thiazole scaffold represents a highly fertile ground for therapeutic innovation. The synthetic tractability of these molecules, combined with their proven ability to interact with a wide array of high-value biological targets, ensures their continued relevance in drug discovery. Future research will likely focus on:
-
Improving Selectivity: Fine-tuning the substitution patterns on the thiazole and associated rings to develop inhibitors that are highly selective for specific enzyme isoforms or cancer cell types, thereby reducing off-target effects.
-
Multi-Target Agents: Designing single molecules that can simultaneously modulate multiple targets, a promising strategy for complex diseases like cancer and neurodegenerative disorders.[19]
-
Exploring New Biological Arenas: Expanding the investigation of brominated thiazoles into other therapeutic areas such as antiviral, anti-inflammatory, and metabolic diseases.
References
-
Kumari, G., Dhillon, S., Rani, P., Chahal, M., & Aneja, D. K. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
-
El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
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Gontijo, R. J. F., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Biomolecules. [Link]
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Kumar, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. [Link]
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Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]
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Ganapathi, K. (n.d.). Chemistry of the thiazoles. Indian Academy of Sciences. [Link]
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Habenicht, S., et al. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. ResearchGate. [Link]
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Al-Ghorbani, M., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Future Medicinal Chemistry. [Link]
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Iqbal, J., et al. (2021). Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. Bioorganic & Medicinal Chemistry. [Link]
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Geronikaki, A., et al. (2021). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Molecules. [Link]
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Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]
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Abu-Hashem, A. A., & El-Shehry, M. F. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Acar, Ç., et al. (2023). Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. Archiv der Pharmazie. [Link]
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Singh, A., et al. (2022). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. Current Organic Synthesis. [Link]
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An In-depth Technical Guide to the Electrophilicity of 2-Bromo-5-(bromomethyl)thiazole: A Cornerstone for Drug Discovery
Introduction: The Strategic Importance of the Thiazole Moiety
In the landscape of modern drug discovery, the thiazole ring stands out as a "wonder nucleus".[1] This five-membered heterocyclic motif, containing both sulfur and nitrogen, is a core structure in numerous biologically active compounds, from antibiotics to anticancer agents and antidiabetics.[1][2] Its prevalence in FDA-approved drugs underscores its clinical significance. The versatility of the thiazole scaffold allows for extensive modification, enabling medicinal chemists to fine-tune pharmacological properties such as bioavailability, target binding, and metabolic stability.
This guide focuses on a particularly valuable derivative: 2-Bromo-5-(bromomethyl)thiazole . This molecule serves as a critical building block, primarily due to the highly reactive "benzylic" bromide on its methyl substituent. Understanding the electrophilic nature of this specific position is paramount for researchers, scientists, and drug development professionals aiming to leverage this reagent in their synthetic strategies. We will dissect the factors governing its reactivity, provide field-proven experimental protocols, and explore its applications as a versatile electrophile in the synthesis of complex molecular architectures.
Synthesis and Characterization: Forging the Electrophilic Tool
The primary route to this compound is through the radical bromination of its precursor, 2-bromo-5-methylthiazole. This transformation, a variation of the Wohl-Ziegler reaction, selectively targets the benzylic C-H bonds, which are significantly weaker than other C-H bonds in the molecule.[3]
Mechanism of Synthesis: A Radical Chain Pathway
The benzylic bromination proceeds via a free-radical chain mechanism. The reaction is initiated by heat or UV light, which causes the homolytic cleavage of a radical initiator. The subsequent propagation steps involve the abstraction of a benzylic hydrogen by a bromine radical, followed by the reaction of the resulting stabilized benzylic radical with a bromine source. While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred as it maintains a low, steady concentration of Br₂, minimizing side reactions.[3][4]
Caption: Free-radical mechanism for benzylic bromination using NBS.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system designed for robustness and reproducibility. The use of UV irradiation provides a controlled initiation, and the biphasic solvent system can aid in product separation.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-bromo-5-methylthiazole (1.0 eq.) and N-bromosuccinimide (1.1 eq.) in a suitable solvent such as dichloromethane or carbon tetrachloride.[5]
-
Initiation: Begin stirring the reaction mixture and irradiate with a UV lamp (or heat to initiate with a chemical initiator like AIBN or benzoyl peroxide). The reaction is typically heated to reflux.[5]
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material. The reaction generally takes 2-4 hours.
-
Work-up: After completion, cool the mixture to room temperature. If NBS was used, the succinimide byproduct will precipitate and can be removed by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the target compound as a white solid.[5]
Characterization Data
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₄H₃Br₂NS | [6] |
| Molecular Weight | 256.96 g/mol | [7] |
| Appearance | White Solid | [5] |
| Melting Point | 64-66°C | [8] |
| Solubility | Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [5][8] |
| Storage | Inert atmosphere, Store in freezer, under -20°C | [5][6] |
¹H NMR (400 MHz, CDCl₃): δ 7.46 (s, 1H), 4.57 (s, 2H).[5] ¹³C NMR (101 MHz, CDCl₃): δ 141.9, 139.8, 137.4, 22.4.[5] Mass Spec (ESI): m/z 255.8 [M+H]⁺.[5]
Dissecting the Electrophilicity of the "Benzylic" Bromide
The term "benzylic" is used here analogously, as the bromomethyl group is attached to a heteroaromatic ring. The high reactivity of this position is a confluence of several electronic and structural factors.
The Power of the Leaving Group
The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr).[9] This inherent stability allows for facile cleavage of the C-Br bond during nucleophilic attack. This is a primary reason why bromides are generally more reactive electrophiles than the corresponding chlorides in nucleophilic substitution reactions.[10]
Stabilization of the Transition State
The thiazole ring plays a crucial role in enhancing the electrophilicity of the adjacent carbon. The reaction can proceed via an Sₙ2 or Sₙ1 pathway, and in both cases, the aromatic ring provides stabilization.
-
Sₙ2 Reactions: In a bimolecular substitution (Sₙ2), the nucleophile attacks the electrophilic carbon, leading to a trigonal bipyramidal transition state. The adjacent π-system of the thiazole ring can stabilize this transition state through resonance, lowering the activation energy of the reaction.[9]
-
Sₙ1 Reactions: In a unimolecular substitution (Sₙ1), the rate-determining step is the formation of a carbocation intermediate. A "benzylic" carbocation adjacent to the thiazole ring is significantly stabilized by resonance, as the positive charge can be delocalized into the aromatic system.[9][11] This makes the formation of the carbocation more favorable compared to a simple alkyl halide.
Inductive Effects of the Heteroaromatic Ring
The thiazole ring, particularly with the presence of an additional bromine atom at the 2-position, is electron-withdrawing. This inductive effect pulls electron density away from the bromomethyl group, making the benzylic carbon more electron-deficient (more δ+) and thus a more potent electrophile, highly susceptible to attack by nucleophiles.
Caption: Sₙ1 and Sₙ2 pathways for nucleophilic substitution.
Applications in Nucleophilic Substitution Reactions
The enhanced electrophilicity of this compound makes it a versatile reagent for introducing the 2-bromo-5-thiazolylmethyl moiety into a wide range of molecules. This is typically achieved via Sₙ2 reactions with various nucleophiles.
Protocol: A Representative Sₙ2 Reaction with a Thiol Nucleophile
This workflow demonstrates a typical application of the title compound as an electrophile.
-
Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired thiol nucleophile (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq.), to the solution to deprotonate the thiol and form the more nucleophilic thiolate anion. Stir for 15-30 minutes at room temperature.
-
Electrophile Addition: Prepare a separate solution of this compound (1.1 eq.) in the same solvent and add it dropwise to the thiolate solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting materials using TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Caption: Experimental workflow for a typical Sₙ2 reaction.
Conclusion: A Versatile and Indispensable Synthetic Tool
The high electrophilicity of the benzylic bromide in this compound is a direct result of fundamental chemical principles: the excellent leaving group ability of bromide and the electronic stabilization provided by the adjacent thiazole ring. This predictable and potent reactivity makes it an indispensable building block for medicinal chemists and drug development professionals. By mastering the handling and reaction conditions of this key intermediate, researchers can efficiently construct complex molecular scaffolds, paving the way for the discovery of novel therapeutics. The strategic incorporation of the this compound moiety continues to be a fruitful endeavor in the quest for new and effective medicines.[12]
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An In-depth Technical Guide to the Stability of 2-Bromo-5-(bromomethyl)thiazole Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-(bromomethyl)thiazole is a pivotal heterocyclic building block in medicinal chemistry, prized for its utility in synthesizing novel pharmaceutical agents. The dual bromine substituents offer distinct reactive sites for molecular elaboration. However, the compound's utility is intrinsically linked to its chemical stability, particularly under acidic conditions frequently encountered during synthesis, purification, and formulation. This guide provides a comprehensive analysis of the stability of this compound in acidic media. We will delve into the underlying physicochemical properties, explore the primary mechanisms of degradation, detail experimental protocols for stability assessment, and offer strategies for mitigating decomposition.
Introduction: The Significance of this compound
The thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs and biologically active compounds, from antibiotics to anticancer agents.[1][2] this compound serves as a versatile intermediate, enabling the introduction of this valuable pharmacophore.[3] Its structure features two key points of reactivity:
-
C2-Bromo Group: A relatively stable aromatic bromide, suitable for cross-coupling reactions (e.g., Suzuki, Stille) to build carbon-carbon or carbon-heteroatom bonds.[4]
-
C5-Bromomethyl Group: A highly reactive, benzylic-like bromide, ideal for nucleophilic substitution reactions to tether the thiazole moiety to other molecular fragments.
The pronounced reactivity of the bromomethyl group is a double-edged sword. While beneficial for synthesis, it is also the primary site of instability. Understanding its behavior in acidic environments is critical for process chemists designing scalable synthetic routes and for formulation scientists developing stable drug products.
Physicochemical Properties and Inherent Reactivity
The stability of this compound is governed by the electronic nature of the thiazole ring and the properties of its substituents.
-
Thiazole Ring Electronics: The thiazole ring is an electron-deficient aromatic system.[5] The nitrogen atom (N3) is the most basic site and is readily protonated in acidic media.[5][6] This protonation further withdraws electron density from the ring, influencing the reactivity of the substituents.
-
Reactivity of the Bromomethyl Group: The C-Br bond in the bromomethyl group is significantly weaker and more polarized than the C2-Br bond. The carbon atom is highly electrophilic and susceptible to nucleophilic attack. The stability of the potential carbocation intermediate is enhanced by resonance delocalization into the thiazole ring, making S_N1-type reactions feasible, while the electrophilic carbon is also highly susceptible to direct S_N2 attack. This inherent reactivity is the principal driver of degradation.
Mechanisms of Degradation in Acidic Media
The primary degradation pathway for this compound under acidic conditions is acid-catalyzed nucleophilic substitution, most commonly solvolysis (e.g., hydrolysis if water is the nucleophile).
Core Mechanism: Acid-Catalyzed Hydrolysis
The process can be broken down into two main steps:
-
Protonation of the Thiazole Nitrogen: The reaction is initiated by the protonation of the thiazole ring's nitrogen atom by an acid (H-A). This step increases the electron-withdrawing nature of the ring, further activating the already electrophilic bromomethyl carbon.
-
Nucleophilic Attack: A nucleophile present in the medium, such as water or an alcohol, attacks the methylene carbon. This can proceed via an S_N1 or S_N2 mechanism. Given the benzylic-like nature of the substrate, an S_N1 pathway involving a resonance-stabilized carbocation is plausible, particularly in polar protic solvents. The S_N2 pathway involves direct displacement of the bromide ion.
The final product of hydrolysis is 2-bromo-5-(hydroxymethyl)thiazole and hydrobromic acid.
Caption: Mechanism of Acid-Catalyzed Hydrolysis.
Factors Influencing Stability
Several factors can significantly impact the rate of degradation:
| Factor | Effect on Stability | Rationale |
| pH / Acid Strength | Decreases as pH lowers | A higher concentration of H⁺ ions accelerates the initial protonation step, increasing the overall reaction rate. |
| Nucleophile | Decreases with stronger/more concentrated nucleophiles | The rate of degradation is dependent on the nucleophilicity and concentration of species like water, alcohols, or other nucleophilic reagents in the mixture. |
| Temperature | Decreases as temperature increases | Degradation reactions are kinetically driven. Higher temperatures provide the necessary activation energy, accelerating the rate of substitution. |
| Solvent | Lower in non-polar, aprotic solvents | Polar protic solvents (like water, methanol) can act as nucleophiles and also stabilize the charged transition states and intermediates, accelerating the reaction. Stability is generally higher in aprotic solvents like THF, DCM, or toluene. |
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of acidic conditions and monitoring its decomposition over time.
Objective: To determine the degradation kinetics of this compound under various acidic conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH) for quenching
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in ACN to prepare a 1.0 mg/mL stock solution.
-
-
Forced Degradation Sample Preparation:
-
For each condition, pipette a known volume of the stock solution into a volumetric flask.
-
Add the acidic stressor (e.g., 0.1 M HCl, 0.01 M HCl).
-
Dilute to the mark with an appropriate solvent (e.g., 50:50 ACN:Water) to achieve a final concentration of ~50 µg/mL.
-
Prepare a control sample (t=0) by immediately quenching the reaction (see step 4).
-
-
Incubation:
-
Incubate the prepared solutions at a controlled temperature (e.g., 40°C, 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Quenching:
-
Immediately neutralize the withdrawn aliquots by adding an equimolar amount of base (e.g., NaOH) to stop the acid-catalyzed degradation.
-
-
HPLC Analysis:
-
Analyze all samples using a validated, stability-indicating HPLC method.
-
Mobile Phase: Isocratic or gradient elution with ACN and water.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k).
-
Caption: Experimental Workflow for a Forced Degradation Study.
Mitigation Strategies and Handling Recommendations
Given its lability, careful handling of this compound is crucial.
-
Storage: Store the compound in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and acid vapors.
-
Synthetic Considerations:
-
When performing reactions involving this compound, avoid unnecessarily strong acidic conditions or prolonged reaction times in protic solvents.
-
If an acidic step is required, perform it at the lowest possible temperature to minimize degradation.
-
Consider using non-nucleophilic or sterically hindered bases for acid-sensitive subsequent steps.
-
Work-up procedures should involve a prompt neutralization or basic wash to remove any residual acid before concentration.
-
Conclusion
This compound is a highly valuable, yet inherently reactive, building block. Its primary point of instability under acidic conditions is the C5-bromomethyl group, which readily undergoes acid-catalyzed nucleophilic substitution. The rate of this degradation is highly dependent on pH, temperature, and the presence of nucleophiles. By understanding these degradation pathways and implementing careful experimental design and handling procedures, researchers can successfully leverage the synthetic potential of this versatile compound while ensuring the integrity of their chemical processes and final products.
References
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Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters (II). Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using the Dual-Reactive 2-Bromo-5-(bromomethyl)thiazole Scaffold
Introduction: The Thiazole Scaffold in Modern Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule inhibitors that target the ATP-binding site of dysregulated kinases has revolutionized cancer therapy.[2] Within the medicinal chemist's toolkit, the thiazole ring stands out as a "privileged scaffold."[3][4] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems allow it to form crucial hydrogen bonds and non-covalent interactions within the kinase active site.[3][5] This has led to the successful development of numerous thiazole-containing drugs, including the notable kinase inhibitor Dasatinib.[6]
This guide focuses on the strategic application of a particularly versatile building block: 2-bromo-5-(bromomethyl)thiazole . This commercially available reagent possesses two distinct and orthogonally reactive bromine substituents, offering a powerful and flexible platform for the rapid construction of diverse kinase inhibitor libraries. The C5-bromomethyl group is a potent electrophile primed for nucleophilic substitution, while the C2-bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions. This dual reactivity enables a modular and highly efficient approach to inhibitor synthesis.
The Strategic Advantage: Orthogonal Reactivity of this compound
The core utility of this compound lies in the differential reactivity of its two bromine atoms. This allows for a controlled, stepwise functionalization to build molecular complexity.
-
Position 5 - The Bromomethyl Group (CH₂Br): This site acts as a powerful electrophile, highly susceptible to SN2 (nucleophilic substitution) reactions. This allows for the facile introduction of a wide array of side chains, often containing amine, thiol, or alcohol nucleophiles. These side chains can be tailored to engage with specific amino acid residues in the solvent-exposed region or the hinge region of the kinase, enhancing both potency and selectivity.
-
Position 2 - The Bromo Group (Br): Attached directly to the aromatic thiazole ring, this bromine is unreactive towards typical nucleophiles but is perfectly suited for metal-catalyzed cross-coupling reactions.[3] Methods like the Suzuki-Miyaura or Buchwald-Hartwig coupling are routinely used to append other aryl or heteroaryl moieties. This part of the molecule is often designed to occupy the core adenine-binding region of the ATP pocket.
This orthogonal reactivity is the key to its strategic value, allowing chemists to independently "decorate" two different positions of the thiazole core to optimize interactions with the target kinase.
Caption: Orthogonal reactive sites of this compound.
Synthetic Strategy: Sequential Functionalization for Kinase Inhibitor Synthesis
A robust and highly modular synthetic route involves a two-step sequential functionalization: first, a nucleophilic substitution at the C5-bromomethyl position, followed by a palladium-catalyzed cross-coupling at the C2-bromo position. This approach allows for the creation of a diverse library of compounds from a common intermediate.
Caption: General workflow for sequential inhibitor synthesis.
Protocol 1: Nucleophilic Substitution at the 5-Position
Objective: To install a desired side chain onto the thiazole scaffold via an SN2 reaction. In this example, we use a substituted piperazine, a common motif in kinase inhibitors for engaging solvent-front residues and improving solubility.
Materials:
-
This compound (1.0 eq)
-
1-(Pyridin-2-yl)piperazine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous acetonitrile. Stir at room temperature until fully dissolved.
-
Addition of Reagents: Add 1-(pyridin-2-yl)piperazine followed by anhydrous potassium carbonate to the stirring solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Causality: The bromomethyl group is highly activated, making room temperature conditions sufficient for this reaction. Potassium carbonate acts as a non-nucleophilic base to neutralize the HBr byproduct, driving the reaction to completion without competing with the piperazine nucleophile. Acetonitrile is a polar aprotic solvent that effectively solvates the ions involved, facilitating the SN2 mechanism.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting intermediate, 2-bromo-5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole, can be purified further by column chromatography if necessary, but is often of sufficient purity for the next step.
-
Validation: Confirm the structure and purity of the intermediate via ¹H NMR and LC-MS analysis. The disappearance of the bromomethyl singlet (around 4.7 ppm) and the appearance of new signals corresponding to the piperazine and pyridine protons validate the reaction's success.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 2-Position
Objective: To couple the C5-functionalized thiazole intermediate with an aryl or heteroaryl group, a critical step for completing the kinase inhibitor pharmacophore.[3]
Materials:
-
2-bromo-5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole (Intermediate A, 1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (an azaindole boronic ester, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution
-
1,4-Dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Degassing: Place the Intermediate A, the azaindole boronic ester, and the palladium catalyst into a dry reaction flask. Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Causality: The palladium(0) catalyst is sensitive to oxygen, which can cause oxidation and deactivation. Thorough degassing of the reaction vessel and solvents is critical for achieving high yields and preventing catalyst decomposition.
-
-
Solvent Addition: Add 1,4-dioxane, followed by the 2M aqueous sodium carbonate solution. Continue to purge the mixture with the inert gas for another 5-10 minutes.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir until the reaction is complete, as monitored by LC-MS (typically 8-12 hours).
-
Causality: The Suzuki-Miyaura reaction requires heat to drive the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The aqueous base is essential for the transmetalation step, activating the boronic ester for transfer to the palladium center.
-
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final kinase inhibitor.
-
Validation: The final compound's identity, purity (>95%), and structure must be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Application Example: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] The hypothetical inhibitor synthesized in the protocols above is designed to target a kinase within this pathway, such as Akt.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Quantitative Data Summary
The following table summarizes the expected outcomes and hypothetical biological data for the synthesized inhibitor.
| Step | Product Structure | Expected Yield | Purity (HPLC) | Analytical Methods | Target Kinase IC₅₀ (nM) |
| 1 | Intermediate A 2-bromo-5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole | 85-95% | >95% | ¹H NMR, LC-MS | N/A |
| 2 | Final Inhibitor Final coupled product | 60-75% | >98% | ¹H NMR, ¹³C NMR, HRMS, HPLC | Akt1: 15 nMAkt2: 25 nMAkt3: 20 nM |
References
- Application Notes and Protocols: Isothiazole and Thiazole Scaffolds in Kinase Inhibitor Synthesis. Benchchem.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells.
- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC - NIH.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Selected examples of bioactive thiazole-comprising compounds: (a) natural and (b) synthetic.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-(bromomethyl)thiazole
Introduction: The Strategic Importance of Thiazole Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] At its core, the reaction couples an organoboron species (like a boronic acid) with an organohalide or triflate.[3]
Heterocyclic compounds containing the thiazole moiety are of profound interest in drug discovery, forming the structural core of numerous pharmacologically active agents. The targeted synthesis of 2-aryl-5-(bromomethyl)thiazole derivatives provides a crucial platform for further functionalization, enabling the exploration of new chemical space in medicinal chemistry.
This document provides a detailed, field-proven protocol for the regioselective Suzuki-Miyaura coupling of 2-bromo-5-(bromomethyl)thiazole. We will delve into the mechanistic underpinnings, explain the causality behind experimental choices, and offer a robust, step-by-step guide for researchers to reliably synthesize these valuable intermediates.
Reaction Principle and Mechanistic Insights
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (in this case, the C-Br bond of the thiazole ring), forming a Pd(II) complex.[2] This is often the rate-determining step of the reaction.[2]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex.[2][4] This critical step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[6][7][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond in the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Causality of Component Selection:
-
The Substrate: this compound possesses two distinct carbon-bromine bonds. The key to a successful synthesis is achieving regioselectivity. The Suzuki coupling preferentially occurs at the sp²-hybridized C-Br bond on the aromatic thiazole ring over the sp³-hybridized benzylic-type bromide. This is because the oxidative addition of palladium to an aryl halide is significantly more facile than to a benzyl halide under these conditions.[9]
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available catalyst for this type of transformation involving aryl bromides.[10][11] It serves as a stable precursor that readily generates the active Pd(0) species in solution.
-
The Base: A base is essential for the transmetalation step.[12] It reacts with the boronic acid to form an "ate" complex (e.g., R-B(OH)₃⁻), which is more nucleophilic and readily transfers its organic group to the palladium center.[7][8] We have selected potassium phosphate (K₃PO₄), a moderately strong base that is effective in this system and shows good functional group tolerance.[9][10][13]
-
The Solvent System: The reaction requires a solvent system that can accommodate both the organic-soluble substrates and the inorganic base. A biphasic mixture of 1,4-dioxane and water is ideal.[4][10] Dioxane dissolves the thiazole, boronic acid, and catalyst, while water dissolves the inorganic base, allowing the crucial activation to occur at the interface.
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. Reagents should be scaled proportionally for larger or smaller quantities.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | >97% | Sigma-Aldrich |
| Arylboronic Acid | >97% | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Acros Organics |
| 1,4-Dioxane | Anhydrous, >99.8% | Sigma-Aldrich |
| Deionized Water | N/A | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR |
| Silica Gel | 60 Å, 230-400 mesh | SiliCycle |
| Round-bottom flask, condenser, stir plate, inert gas line (Ar or N₂), TLC plates |
Reaction Setup and Execution
The following workflow outlines the complete process from setup to purification.
Caption: Figure 2: Experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure:
-
Flask Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the desired arylboronic acid (1.1 mmol, 1.1 equiv) and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degassing (Critical Step): Seal the flask with a septum and bubble argon or nitrogen gas through the stirred solution for 15-20 minutes. Causality: This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to lower yields and the formation of homocoupled byproducts.[14]
-
Catalyst Addition: Under a positive pressure of the inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 2.5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath and allow it to stir vigorously for 12 hours.[10]
-
Monitoring: After 12 hours, cool the mixture briefly, take a small aliquot, and spot it on a TLC plate to check for the consumption of the starting material. Elute with a 30% ethyl acetate in hexanes mixture.
Reaction Work-up and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (25 mL) and deionized water (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing to 20-30% ethyl acetate in hexanes) to isolate the pure 2-aryl-5-(bromomethyl)thiazole product.
Tabulated Reagent Quantities
| Component | Molar Equiv. | Mol (mmol) | Mass/Volume |
| This compound | 1.0 | 1.0 | 256 mg |
| Phenylboronic Acid (Example) | 1.1 | 1.1 | 134 mg |
| Pd(PPh₃)₄ | 0.025 | 0.025 | 29 mg |
| K₃PO₄ | 2.0 | 2.0 | 425 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong or soluble base. 3. Anhydrous conditions not maintained for sensitive boronic acids. | 1. Ensure thorough degassing. Use a fresh bottle of catalyst. 2. Switch to an alternative base like Cs₂CO₃ or use a different solvent like THF or Toluene.[1][14] 3. Use anhydrous solvents and reagents. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by water/protons before it can transmetalate. This is more common with electron-rich or heteroaryl boronic acids. | 1. Use a more stable boronic ester, such as a pinacol ester (Bpin).[14] 2. Employ anhydrous reaction conditions with a base like potassium fluoride (KF).[6] |
| Homocoupling | Two molecules of the boronic acid couple together (R²-R²). This is primarily caused by oxygen in the reaction mixture. | Improve the degassing procedure. Ensure the inert atmosphere is maintained throughout the catalyst addition and reaction.[14] |
| Difficult Purification | Product co-elutes with byproducts from the catalyst (e.g., triphenylphosphine oxide). | 1. After work-up, triturate the crude material with a solvent like ether or hexanes to precipitate some impurities. 2. Use a high-quality silica gel and a slow, shallow gradient during column chromatography. |
Conclusion
The protocol detailed herein provides a reliable and highly regioselective method for the synthesis of 2-aryl-5-(bromomethyl)thiazole derivatives via Suzuki-Miyaura cross-coupling. By understanding the underlying mechanism and the critical role of each component, researchers can effectively troubleshoot and adapt this procedure for a wide range of arylboronic acids. This application note serves as a robust starting point for drug development professionals and synthetic chemists aiming to leverage this versatile reaction for the creation of novel thiazole-based compounds.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Al-Amin, M., & El-Sepelgy, O. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(7), 1844-1849. Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 130(42), 14102-14114. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
Al-Amin, M., & El-Sepelgy, O. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(7). Available at: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]
-
Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4855-4858. Available at: [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6350-6361. Available at: [Link]
-
ResearchGate. (PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. Available at: [Link]
-
ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available at: [Link]
-
Rizwan, K., et al. (2014). Regioselective Synthesis of 2-(bromomethyl)-5-aryl-thiophene Derivatives via Palladium (0) Catalyzed Suzuki Cross-Coupling Reactions: As Antithrombotic and Haemolytically Active Molecules. Chemistry Central Journal, 8, 74. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
Application Notes: Harnessing 2-Bromo-5-(bromomethyl)thiazole Derivatives for Advanced Bioconjugation via Click Chemistry
Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry
In the landscape of modern drug discovery, chemical biology, and materials science, the demand for robust, efficient, and selective chemical ligation tools is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, provides a philosophical and practical framework for achieving this, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being its most prominent example.[1][2] This reaction class enables the rapid and reliable joining of molecular building blocks under mild, often aqueous, conditions.[3][4]
Concurrently, the thiazole ring stands as a "privileged scaffold" in medicinal chemistry.[5] This five-membered heterocycle is a core component of numerous FDA-approved drugs and biologically active agents, valued for its metabolic stability and diverse pharmacological activities, including anticancer and antimicrobial properties.[5]
The molecule 2-Bromo-5-(bromomethyl)thiazole represents a powerful nexus of these two fields. As a bifunctional electrophile, it serves as an ideal starting material for creating rigid, heteroaromatic linkers equipped with bioorthogonal handles for click chemistry. The two bromine atoms, possessing differential reactivity, can be readily converted into azide functionalities, yielding a versatile diazido-thiazole linker poised for dual conjugation reactions.
This guide provides an in-depth exploration of the synthesis and application of this compound derivatives in two cornerstone click chemistry workflows: the robust and efficient CuAAC and the biocompatible, metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Part 1: Synthesis of the Bifunctional Click Chemistry Hub: 2-Azido-5-(azidomethyl)thiazole
The utility of this compound in click chemistry begins with its conversion into a reactive, azide-bearing intermediate. The two C-Br bonds exhibit different reactivity profiles; the bromomethyl group is susceptible to standard S N 2 displacement, while the C2-bromo bond on the aromatic ring is less reactive. However, under appropriate conditions, both can be substituted to generate the key bifunctional linker, 2-Azido-5-(azidomethyl)thiazole .
Causality Behind the Synthesis: The conversion relies on a nucleophilic substitution reaction.[6][7] Sodium azide (NaN₃) serves as the nucleophile, displacing the bromide leaving groups.[8] The choice of a polar aprotic solvent like DMF or DMSO is critical; it solubilizes the azide salt and promotes the S N 2 reaction by solvating the cation (Na⁺) without strongly solvating the azide anion (N₃⁻), thereby enhancing its nucleophilicity.
Protocol 1: Synthesis of 2-Azido-5-(azidomethyl)thiazole
This protocol outlines a general procedure for the diazidation of this compound.[9][10]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Azide Addition: Add sodium azide (NaN₃) (2.5 - 3.0 eq) to the solution. Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Reaction Conditions: Stir the mixture at 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Workup - Extraction: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. This removes residual DMF and unreacted sodium azide.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 2-Azido-5-(azidomethyl)thiazole.
Caption: Synthesis of the core diazido-thiazole click reagent.
Part 2: Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage with exceptional efficiency and regioselectivity.[11][12] It is widely used for conjugating molecules in proteomics, drug discovery, and materials science.[3][13][14]
Principle of the Technology: The reaction requires a catalytic amount of a Cu(I) species, which coordinates with the terminal alkyne, lowering its pKa and facilitating the cycloaddition with the azide.[15] In practice, Cu(I) is often generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[16][17] A stabilizing ligand, such as THPTA or TBTA, is crucial to prevent copper oxidation and disproportionation, accelerate the reaction, and reduce cytotoxicity in biological applications.[3][18]
Protocol 2: CuAAC-Mediated Labeling of an Alkyne-Modified Peptide
This protocol details the conjugation of an alkyne-modified peptide to a fluorescent dye bearing a second azide, using the 2-azido-5-(azidomethyl)thiazole as a linker. This creates a bifunctional construct.
Materials:
-
Alkyne-modified peptide (e.g., Propargyl-Gly-Arg-Gly-Asp-Ser)
-
2-Azido-5-(azidomethyl)thiazole (Linker)
-
Azide-functionalized fluorophore (e.g., Azido-TAMRA)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)
-
THPTA ligand stock solution (e.g., 100 mM in H₂O)[3]
-
Sodium Ascorbate stock solution (e.g., 100 mM in H₂O, freshly prepared)[16]
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC for purification and analysis
Procedure:
-
Reagent Preparation: Prepare stock solutions of the peptide, linker, and fluorophore in a suitable solvent (e.g., DMSO or water).
-
Pre-complexation: In a microcentrifuge tube, combine the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio. Allow this to incubate for 2-3 minutes to form the Cu(I)-ligand complex.[13]
-
Reaction Mixture: To a separate tube, add the alkyne-peptide (1.0 eq) and the thiazole diazide linker (1.1 eq) in PBS buffer.
-
Initiation: Add the pre-formed Cu(I)-THPTA complex to the peptide/linker mixture to a final copper concentration of 0.25-1.0 mM.
-
Reduction & Ligation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. Vortex briefly.[13][16]
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Analysis & Purification: The reaction progress can be monitored by LC-MS. The final peptide-linker conjugate is purified using reverse-phase HPLC.
-
Second Click Reaction (Optional): The purified peptide-linker conjugate, which still possesses a reactive azide group, can be subjected to a second CuAAC reaction with an alkyne-functionalized molecule following the same protocol.
| Parameter | Typical Condition | Rationale |
| Solvent | PBS / H₂O with co-solvent (DMSO/tBuOH) | Ensures biocompatibility and solubilizes all reactants.[3] |
| [CuSO₄] | 50 µM - 1 mM | Catalytic amount; higher concentrations can damage biomolecules. |
| Ligand | THPTA (water-soluble) or TBTA | Accelerates reaction and protects biomolecules from copper-induced damage.[3][18] |
| [Ligand]:[Cu] Ratio | 2:1 to 5:1 | Excess ligand ensures Cu(I) stabilization and protection.[13][16] |
| Reducing Agent | Sodium Ascorbate (5-10 eq. to Cu) | Reduces Cu(II) to the active Cu(I) state in situ.[16] |
| Temperature | Room Temperature (20-25°C) | Mild conditions preserve the integrity of most biomolecules. |
| Reaction Time | 15 - 120 minutes | Typically rapid, with high conversions achieved in a short timeframe.[3] |
Table 1: Typical Reaction Parameters for CuAAC Bioconjugation.
Caption: Experimental workflow for CuAAC-mediated peptide conjugation.
Part 3: Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications within living systems, the potential toxicity of the copper catalyst is a significant concern.[15] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a revolutionary, metal-free click reaction that circumvents this issue.[19][20]
Principle of the Technology: SPAAC utilizes a cyclooctyne, an eight-membered ring containing a highly strained alkyne bond. The substantial ring strain (~18 kcal/mol) provides the driving force for a spontaneous [3+2] cycloaddition with an azide, eliminating the need for a catalyst.[21] Various generations of cyclooctynes have been developed, each with different kinetics, stability, and hydrophilicity, allowing researchers to tailor the reagent to the specific biological question.[22][23] This makes SPAAC the premier choice for live-cell imaging and in vivo bioconjugation.[24][25][26]
Protocol 3: SPAAC-Mediated Labeling of Cell-Surface Glycoproteins
This protocol describes a conceptual workflow for labeling cell-surface glycoproteins. It involves two key steps: (1) metabolic labeling of cellular glycans with an azide-modified sugar and (2) reaction with a fluorescent probe conjugated to a cyclooctyne via our thiazole linker.
Materials:
-
Mammalian cell line (e.g., HeLa or Jurkat)
-
Cell culture medium and supplements
-
N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz) for metabolic labeling[27][28]
-
Thiazole-DBCO-Fluorophore conjugate (pre-synthesized)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for cell fixation
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in medium supplemented with Ac₄ManNAz (e.g., 25-50 µM) for 48-72 hours. During this time, the cells process the unnatural sugar and display azide groups on their surface sialic acid residues.[27]
-
Probe Preparation: Prepare a labeling solution by diluting the Thiazole-DBCO-Fluorophore conjugate in serum-free medium or PBS to a final concentration of 10-50 µM.
-
Live-Cell Labeling: Wash the metabolically-labeled cells gently with PBS to remove residual Ac₄ManNAz. Incubate the cells with the probe solution for 30-60 minutes at 37°C, protected from light.[25]
-
Washing: Gently wash the cells three times with PBS to remove any unbound fluorescent probe.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Imaging: Wash the fixed cells again with PBS. The cells are now ready for imaging. Mount the coverslip on a slide and visualize the fluorescently labeled cell-surface glycoproteins using a fluorescence microscope.[29]
| Cyclooctyne | Structure Type | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| BCN | Bicyclo[6.1.0]nonyne | ~0.003 - 0.01 | Small, hydrophilic, stable; moderate kinetics.[30] |
| DIBO | Dibenzocyclooctynol | ~0.04 - 0.1 | Second generation; good balance of reactivity and stability.[23][31] |
| DBCO (DIBAC) | Aza-Dibenzocyclooctyne | ~0.1 - 0.3 | High reactivity, widely used for rapid labeling.[32] |
| DIFO3 | Difluorinated Cyclooctyne | ~0.4 - 0.7 | Fast kinetics due to electronic activation. |
| TFBCO | Tetrafluorinated Aromatic Azide + BCN | ~3.6 | Extremely fast kinetics achieved by activating the azide.[33] |
Table 2: Comparative Kinetics of Common Cyclooctynes in SPAAC Reactions. Rate constants can vary based on solvent and specific azide structure.[22][34][35]
Caption: Workflow for live-cell surface glycoprotein labeling using SPAAC.
Conclusion and Future Outlook
This compound is a highly valuable and versatile precursor for developing bifunctional linkers for click chemistry. Its conversion to a diazide derivative provides a stable, rigid, and heteroaromatic hub for conjugating two different molecular entities with high precision using either the rapid, copper-catalyzed CuAAC or the biocompatible, metal-free SPAAC. These application notes and protocols provide a foundational framework for researchers to employ these derivatives in constructing complex antibody-drug conjugates, developing targeted imaging agents, functionalizing biomaterials, and assembling sophisticated probes for fundamental biological research. The continued development of novel thiazole-based linkers and their integration with the expanding toolkit of bioorthogonal chemistries promises to further accelerate innovation across the chemical and life sciences.
References
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Presolski, S. J., Hong, V., & Fokin, V. V. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link][16]
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Hong, V., Presolski, S. J., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link][17]
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Giménez-Gascón, A., et al. (2025). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. MDPI. [Link][19][20]
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Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link][13]
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Pro-Adc. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Pro-Adc. [Link][14]
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ResearchGate. (2025). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. ResearchGate. [Link][24]
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Zondlo, N. J. (2013). Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation. Proteomics, 13(3-4), 458-462. [Link][27]
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Popik, V. V., et al. (2013). Facile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides. Chemical Communications, 49(75), 8348-8350. [Link][32]
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McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link][21]
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Kworga, D., et al. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. [Link][34][35]
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ResearchGate. (n.d.). a) Azides and cyclooctynes used for reaction kinetics investigations by NMR. ResearchGate. [Link][30]
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ResearchGate. (n.d.). Chemical tagging of serum glycoproteins in vivo using Cu-free click... ResearchGate. [Link][28]
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Chan, T. R., et al. (2004). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 126(46), 15137-15144. [Link][18]
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Sletten, E. M., & Bertozzi, C. R. (2011). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 50(30), 6953-6955. [Link][26]
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Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link][4]
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ResearchGate. (n.d.). CuAAC: The Quintessential Click Reaction. ResearchGate. [Link][11]
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Debets, M. F., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Chemistry – A European Journal, 17(34), 9298-9303. [Link][31]
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Finn, M. G., et al. (2017). Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition. Journal of the American Chemical Society, 139(25), 8417-8420. [Link][36]
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Riemer, N., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1373-1382. [Link][6]
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Xie, H., et al. (2016). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. Chemical Communications, 52(4), 703-706. [Link][33]
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Sawa, M., et al. (2006). A cell-permeable and triazole-forming fluorescent probe for glycoconjugate imaging in live cells. Chemical Communications, (24), 2581-2583. [Link][29]
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Gutmann, B., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 498-506. [Link][9]
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Kappe, C. O., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Semantic Scholar. [Link][10]
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Lau, Y. H., et al. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 22(8), 1241. [Link][12]
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Ghorab, M. M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 26(14), 4333. [Link][5]
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Jiang, H., & Wu, P. (2012). Click Triazoles for Bioconjugation. Topics in Heterocyclic Chemistry, 28, 163-183. [Link][15]
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ResearchGate. (n.d.). Nucleophilic displacement on bromodifluoromethylated aromatics with sodium azide. ResearchGate. [Link][8]
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Palladium-catalyzed cross-coupling with 2-Bromo-5-(bromomethyl)thiazole
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-(bromomethyl)thiazole
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound, a versatile bifunctional building block crucial for pharmaceutical and materials science research. The thiazole ring is a privileged scaffold found in numerous biologically active compounds, and this particular derivative offers two distinct reactive sites: a C(sp²)-Br bond at the 2-position and a C(sp³)-Br bond in the 5-bromomethyl group.[1] The central focus of this note is to elucidate the principles of regioselectivity that govern these reactions and to provide researchers with robust, field-proven protocols for the selective functionalization at the C2 position. We will explore a range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, explaining the mechanistic rationale behind experimental choices and offering practical guidance for troubleshooting and optimization.
The Strategic Importance of this compound
The thiazole moiety is a cornerstone in medicinal chemistry, appearing in drugs such as the antibiotic Penicillin and the anticancer agent Epothilone.[1][2] The title compound, this compound, serves as a highly valuable intermediate because it possesses two electrophilic centers with orthogonal reactivity.
-
C2-Bromine (Aryl Halide): An sp²-hybridized carbon-bromine bond, ideal for participating in a wide array of palladium-catalyzed cross-coupling reactions.
-
Bromomethyl Group (Benzylic Halide): An sp³-hybridized carbon-bromine bond, which is typically less reactive in palladium cross-coupling cycles but is primed for subsequent nucleophilic substitution reactions.
This differential reactivity allows for a modular synthetic approach: first, diversification at the C2 position via cross-coupling, followed by functionalization of the bromomethyl handle. Understanding and controlling this selectivity is paramount for its effective use in complex molecule synthesis.
The Principle of Regioselectivity: C(sp²) vs. C(sp³) Reactivity
The success of selectively functionalizing the C2-position of this compound hinges on the relative rates of the initial, and often rate-determining, step in the palladium catalytic cycle: oxidative addition .
In this step, the active Pd(0) catalyst inserts into the carbon-halogen bond. It is well-established that for typical palladium catalysts (e.g., those with phosphine ligands), the oxidative addition into a C(sp²)-X bond is significantly faster and more favorable than into a C(sp³)-X bond.[3] This kinetic preference forms the foundation of our selective protocols. While Suzuki-Miyaura couplings of benzylic halides are known, the conditions required are often distinct from those used for aryl halides, allowing for a clear window of selectivity.[4][5] The reaction of an aryl halide with an aryl boronic acid is generally preferred over that of a benzyl halide.[3]
Application Protocol 1: Selective Suzuki-Miyaura C2-Arylation
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds.[6] This protocol is optimized for the regioselective coupling of various arylboronic acids at the C2 position of the thiazole ring, leaving the bromomethyl group intact for further transformations. The conditions are adapted from highly successful protocols on the analogous thiophene system.[3][4][7][8]
Catalytic Cycle Overview
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane and Water (4:1 v/v)
-
Standard Schlenk line glassware, inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 257 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Inerting: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (e.g., 29 mg, 0.025 mmol, 2.5 mol%).
-
Solvent Addition: Add the anhydrous 1,4-dioxane/water solvent mixture (e.g., 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with water and extracting with ethyl acetate.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-5-(bromomethyl)thiazole product.
Representative Data for C2-Arylation
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 90 | 12 | 88-96 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3.0) | K₃PO₄ (2) | 90 | 16 | 80-90 |
| 4 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (4.0) | K₂CO₃ (3) | 100 | 18 | 70-80 |
| Yields are based on analogous reactions and represent expected outcomes for optimized procedures.[4] |
Protocols for Other Selective C2-Coupling Reactions
The principle of C2-selectivity extends to other important palladium-catalyzed transformations.
Application Protocol 2: Sonogashira Coupling
The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety.[9][10]
-
Reagents: Terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), Copper(I) iodide (CuI) (4-6 mol%), Base (e.g., Triethylamine or Diisopropylamine) as solvent or co-solvent.
-
Procedure:
-
Combine this compound, PdCl₂(PPh₃)₂, and CuI in a Schlenk flask under an inert atmosphere.
-
Add anhydrous triethylamine and the terminal alkyne via syringe.
-
Stir the mixture at room temperature to 50 °C until completion (typically 4-24 hours).
-
Perform an aqueous work-up, extract with an organic solvent, and purify by column chromatography.
-
Application Protocol 3: Buchwald-Hartwig Amination
This reaction is a premier method for constructing C-N bonds, crucial for synthesizing many pharmaceuticals.[11][12]
-
Reagents: Amine (1.2 equiv), Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., XPhos or RuPhos, 4-5 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.5 equiv).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a Schlenk tube.
-
Add this compound, the amine, and an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat to 80-110 °C until the starting material is consumed.
-
After cooling, quench the reaction carefully, perform an extractive work-up, and purify via chromatography.
-
The Untapped Potential of the 5-(Bromomethyl) Group
A key advantage of the C2-selective protocols is the preservation of the C(sp³)-Br bond. This benzylic bromide is a versatile functional handle for downstream reactions, most commonly via nucleophilic substitution (Sₙ2).
After C2-arylation, the resulting 2-aryl-5-(bromomethyl)thiazole can be readily reacted with:
-
Alcohols/Phenols: To form ethers.
-
Amines: To form secondary or tertiary amines.
-
Thiols: To form thioethers.
-
Cyanide: To introduce a nitrile, a precursor to acids and amides.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Poor quality base or solvent. 3. Reaction temperature too low. | 1. Use fresh catalyst or a robust precatalyst. Ensure rigorous inert atmosphere. 2. Use freshly opened/distilled anhydrous solvents and finely ground, dry base. 3. Increase temperature in 10 °C increments. |
| Formation of Side Products (e.g., Debromination) | 1. Reaction temperature too high or time too long. 2. Base is too strong or reactive. 3. Presence of protic impurities. | 1. Monitor reaction closely and stop once starting material is consumed. 2. For Suzuki, switch from K₃PO₄ to a milder base like K₂CO₃. 3. Ensure all reagents and solvents are scrupulously dry. |
| Loss of Bromomethyl Group | 1. Nucleophilic attack by base or other species. 2. Competing C(sp³) coupling. | 1. Use a non-nucleophilic inorganic base (K₃PO₄, Cs₂CO₃). Avoid amine bases if possible. 2. Ensure the catalyst system favors C(sp²) insertion (e.g., standard phosphine ligands). Avoid ligands known to promote C(sp³) coupling. |
Conclusion
This compound is a powerful and versatile building block whose utility is maximized through a clear understanding of its regioselective reactivity. The protocols outlined in this guide demonstrate that palladium-catalyzed cross-coupling reactions can be directed with high fidelity to the C2-position, owing to the kinetic preference for oxidative addition at a C(sp²) center over a C(sp³) center. This selective functionalization provides a reliable entry point to a wide array of 2-substituted thiazoles, while preserving the 5-bromomethyl group as a valuable handle for subsequent synthetic elaborations. By following these robust protocols, researchers can confidently incorporate this important scaffold into their synthetic programs for drug discovery and materials development.
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Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 1073. [Link]
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Sharma, P., et al. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][4][13][14] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]
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Liu, W. B., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(33), 11355-11359. [Link]
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Fejfer, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Link]
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Arunkumar, S., et al. (2012). Scheme 2. Proposed reaction mechanism for the modified Sonogashira... ResearchGate. [Link]
-
Murai, T., et al. (2023). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines... ResearchGate. [Link]
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Serme, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2211. [Link]
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Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]
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Ramesh, K., et al. (2015). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Advances, 5(100), 82255-82261. [Link]
-
Arunkumar, S., et al. (2012). Scheme 2. Proposed reaction mechanism for the modified Sonogashira... ResearchGate. [Link]
-
Yang, Y., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(2), 433. [Link]
-
Wang, F., et al. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Organic Letters. [Link]
-
Al-Masri, H. S. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ARKIVOC, 2010(10), 208-225. [Link]
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- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Synthesis of 5-(azidomethyl)-2-bromothiazole from 2-Bromo-5-(bromomethyl)thiazole
Abstract
This document provides a comprehensive guide for the synthesis of 5-(azidomethyl)-2-bromothiazole, a valuable building block in medicinal chemistry and drug development, from 2-bromo-5-(bromomethyl)thiazole. The protocol details a robust and efficient nucleophilic substitution reaction using sodium azide. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure reproducibility and scalability.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them crucial scaffolds in pharmaceutical research.[1][2][3][4][5] The introduction of an azido group, as in 5-(azidomethyl)-2-bromothiazole, provides a versatile handle for further chemical modifications, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[6][7] This allows for the efficient construction of complex molecular architectures, including bioconjugates and novel drug candidates. The parent compound, 2-bromothiazole, is a common starting material in the synthesis of various substituted thiazoles.[8]
The synthesis described herein involves the conversion of the bromomethyl group of this compound to an azidomethyl group via a nucleophilic substitution reaction with sodium azide. This reaction is a well-established and reliable method for introducing the azide functionality.[6] This guide provides a detailed, step-by-step protocol, emphasizing safety considerations due to the potential hazards associated with azide compounds.[9][10][11]
Reaction Scheme
Caption: Synthesis of 5-(azidomethyl)-2-bromothiazole.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥97% | Commercially Available | 131748-91-9 |
| Sodium Azide (NaN₃) | ≥99.5% | Commercially Available | 26628-22-8 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | 68-12-2 |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 |
| Deionized Water | High Purity | In-house | 7732-18-5 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | 7757-82-6 |
| Round-bottom flask | - | Standard Laboratory Supplier | - |
| Magnetic stirrer and stir bar | - | Standard Laboratory Supplier | - |
| Condenser | - | Standard Laboratory Supplier | - |
| Heating mantle with temperature control | - | Standard Laboratory Supplier | - |
| Separatory funnel | - | Standard Laboratory Supplier | - |
| Rotary evaporator | - | Standard Laboratory Supplier | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard Laboratory Supplier | - |
| Fume hood | - | Standard Laboratory Supplier | - |
CRITICAL SAFETY CONSIDERATIONS
Working with sodium azide and organic azides requires strict adherence to safety protocols due to their high toxicity and potential for forming explosive compounds.
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[11][12] It is crucial to handle this reagent in a well-ventilated chemical fume hood at all times.[10][12]
-
Explosion Hazard: Sodium azide can form highly explosive heavy metal azides upon contact with metals like lead, copper, silver, and zinc, which may be present in plumbing.[10][11] Therefore, never dispose of azide-containing waste down the drain.[10][13] Organic azides can be shock-sensitive and may decompose violently upon heating.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves (double-gloving is recommended).[9][10][12][13]
-
Handling Precautions: Use non-metallic spatulas (e.g., ceramic or plastic) to handle sodium azide.[9][12] Avoid friction, grinding, or shock.[9]
-
Waste Disposal: All azide-containing waste, including aqueous solutions and contaminated materials, must be collected in a designated, properly labeled, non-metallic waste container for hazardous waste disposal.[9][10][13]
Experimental Protocol
This protocol outlines the synthesis of 5-(azidomethyl)-2-bromothiazole.
Caption: Experimental workflow for the synthesis.
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). The recommended concentration is typically in the range of 0.1-0.5 M.
-
Rationale: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it effectively solvates the cation (Na⁺) while leaving the azide anion relatively free to act as a nucleophile.[14] Using anhydrous DMF is crucial to prevent potential side reactions with water.
-
Step 2: Reagent Addition 2. To the stirred solution, add sodium azide (NaN₃) (1.1 - 1.5 eq).
- Rationale: A slight excess of sodium azide is used to ensure the complete conversion of the starting material and to drive the reaction to completion according to Le Châtelier's principle.
Step 3: Reaction Monitoring 3. Heat the reaction mixture to a temperature between 60-80 °C.
- Rationale: Moderate heating increases the reaction rate without promoting significant decomposition of the product or starting material. The optimal temperature may need to be determined empirically.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
- Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product, ensuring the reaction is stopped at the appropriate time to maximize yield and minimize byproduct formation.
Step 4: Work-up 5. Once the reaction is complete, cool the mixture to room temperature. 6. Carefully pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be approximately 3-5 times the volume of DMF used.
- Rationale: This step quenches the reaction and allows for the separation of the organic product from the water-soluble DMF and inorganic salts.
Step 5: Extraction 7. Extract the aqueous mixture with dichloromethane (DCM) (3 x volume of DMF).
- Rationale: DCM is a common organic solvent for extraction due to its immiscibility with water and its ability to dissolve a wide range of organic compounds. Multiple extractions ensure efficient recovery of the product.
- Combine the organic layers.
- Wash the combined organic layers with deionized water and then with brine (saturated NaCl solution) to remove any remaining DMF and inorganic impurities.
Step 6: Drying and Concentration 10. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). 11. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 7: Purification (Optional) 12. If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Results and Discussion
The successful synthesis of 5-(azidomethyl)-2-bromothiazole can be confirmed through various analytical techniques.
Expected Yield
The typical yield for this reaction is in the range of 80-95%, depending on the reaction scale and purification method.
Characterization Data
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show a characteristic singlet for the methylene protons (CH₂) adjacent to the azide group, typically in the range of 4.5-5.0 ppm. The thiazole proton signal will also be present. |
| ¹³C NMR | The carbon NMR spectrum will show a signal for the methylene carbon attached to the azide, typically around 50-60 ppm, in addition to the signals for the thiazole ring carbons. |
| FT-IR | A strong, sharp absorption band characteristic of the azide (N₃) stretching vibration is expected in the region of 2100-2150 cm⁻¹. |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the mass of 5-(azidomethyl)-2-bromothiazole (C₄H₃BrN₄S). |
The reaction proceeds via a classic Sₙ2 mechanism, where the azide anion acts as a potent nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide leaving group.[6] The choice of a polar aprotic solvent like DMF facilitates this process by stabilizing the transition state.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5-(azidomethyl)-2-bromothiazole. By following the outlined procedures and adhering to the stringent safety precautions, researchers can efficiently produce this versatile building block for applications in drug discovery and medicinal chemistry. The mechanistic insights and rationale behind the experimental choices offer a deeper understanding of the synthetic process, enabling successful implementation and potential adaptation for related transformations.
References
-
UVIC. (2022, May 18). Azides. Retrieved from [Link]
-
UC Santa Barbara. SODIUM AZIDE AND ORGANIC AZIDES STANDARD OPERATING PROCEDURE TEMPLATE. Retrieved from [Link]
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Columbia University Environmental Health & Safety. Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
-
University of Illinois Urbana-Champaign Division of Research Safety. (2019, September 19). Sodium Azide NaN3. Retrieved from [Link]
-
Koebe, M., et al. (2014). A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Beilstein Journal of Organic Chemistry, 10, 2487-2494. Retrieved from [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 29). Reactions of Azides. Retrieved from [Link]
-
Oakwood Chemical. This compound. Retrieved from [Link]
-
Schulze, B., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1374-1382. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile.
-
Shruthi, S., et al. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2016, 1-7. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. Retrieved from [Link]
-
Aitken, K. M., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Heterocyclic Chemistry, 53(4), 1184-1188. Retrieved from [Link]
-
El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1471. Retrieved from [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. Retrieved from [Link]
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Verma, V., & Shukla, A. P. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4444-4456. Retrieved from [Link]
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Application Notes and Protocols for the Selective Sonogashira Coupling of 2-Bromo-5-(bromomethyl)thiazole
Introduction
The thiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional organic materials.[1] The targeted functionalization of the thiazole core is therefore of critical importance. Among the powerful synthetic tools available, the Sonogashira cross-coupling reaction stands as a premier method for the formation of carbon-carbon (C-C) bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[2] This palladium and copper co-catalyzed reaction is prized for its mild conditions and broad functional group tolerance, making it indispensable in the synthesis of complex molecules.[3]
This document provides a detailed protocol for the selective Sonogashira coupling of 2-Bromo-5-(bromomethyl)thiazole. This substrate presents a unique chemoselectivity challenge due to the presence of two distinct carbon-bromine bonds: a C(sp²)-Br bond on the aromatic thiazole ring and a C(sp³)-Br bond on the methyl substituent. The inherent reactivity difference between these two sites—with the C(sp²)-Br being significantly more susceptible to oxidative addition to the palladium(0) catalyst—allows for a highly selective reaction at the 2-position of the thiazole ring.[4] This protocol is designed to maximize this selectivity, yielding the desired 2-alkynyl-5-(bromomethyl)thiazole derivatives while preserving the valuable bromomethyl handle for subsequent synthetic transformations.
Reaction Principle and Chemoselectivity
The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper.[5] The palladium cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. A subsequent transmetalation step transfers the alkynyl group to the palladium(II) complex. Finally, reductive elimination yields the alkynylated product and regenerates the active palladium(0) catalyst.
The chemoselectivity of the Sonogashira coupling on this compound is governed by the relative rates of oxidative addition of the two C-Br bonds to the palladium(0) catalyst. The general reactivity trend for organic halides in palladium-catalyzed cross-coupling reactions is C(sp²)-X > C(sp³)-X (where X is a halide).[4] Therefore, the C-Br bond on the electron-deficient thiazole ring will preferentially react over the C-Br bond of the bromomethyl group. It is crucial, however, to employ mild reaction conditions to prevent potential side reactions at the reactive bromomethyl site, such as nucleophilic substitution by the amine base or the acetylide.
Experimental Protocol: Selective Sonogashira Coupling
This protocol outlines a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Propargyl alcohol) (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask with condenser)
-
Magnetic stirrer and heating plate
Reaction Setup
Step-by-Step Procedure
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous tetrahydrofuran (THF) via syringe, followed by triethylamine (2.5 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50°C can be applied. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the precipitated amine salts and catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-5-(bromomethyl)thiazole.
Recommended Reaction Parameters
| Parameter | Recommended Conditions | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A robust and commercially available catalyst. Other Pd(0) sources like Pd(PPh₃)₄ can also be used. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Essential for the formation of the copper acetylide intermediate. |
| Ligand | Triphenylphosphine (PPh₃) | Provided by the palladium catalyst. The use of bulky, electron-rich phosphine ligands can sometimes improve reaction rates for less reactive aryl bromides. |
| Base | Triethylamine (Et₃N) or DIPEA | Acts as a scavenger for the HBr formed during the reaction and facilitates the deprotonation of the terminal alkyne. A milder, non-nucleophilic base is preferred to minimize side reactions with the bromomethyl group. |
| Solvent | THF, Toluene, or DMF | Anhydrous conditions are crucial. THF is a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point. |
| Temperature | Room Temperature to 50°C | Mild temperatures are recommended to preserve the integrity of the sensitive bromomethyl group. Higher temperatures may lead to undesired side reactions. |
Mechanism of Selective Sonogashira Coupling
// Palladium Cycle pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_complex [label="R-Pd(II)L₂-Br", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkynyl_pd_complex [label="R-Pd(II)L₂-C≡CR'", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_complex [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Copper Cycle cu_catalyst [label="CuI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cu_acetylide [label="Cu-C≡CR'", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Substrates and Products aryl_bromide [label="2-Bromo-5-\n(bromomethyl)thiazole", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; alkyne [label="H-C≡CR'", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="2-Alkynyl-5-\n(bromomethyl)thiazole", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base (Et₃N)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; base_hbr [label="Base·HBr", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Palladium Cycle Edges pd0 -> pd_complex [label="Oxidative\nAddition"]; aryl_bromide -> pd_complex; pd_complex -> alkynyl_pd_complex [label="Transmetalation"]; alkynyl_pd_complex -> product_complex [label="Reductive\nElimination"]; product_complex -> pd0 [style=invis]; alkynyl_pd_complex -> product;
// Copper Cycle Edges alkyne -> cu_acetylide; base -> cu_acetylide; cu_catalyst -> cu_acetylide; cu_acetylide -> pd_complex; cu_acetylide -> cu_catalyst [label="Regeneration"]; base -> base_hbr; alkyne -> base_hbr; } host Figure 2: Catalytic cycle of the selective Sonogashira coupling.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened solvents and reagents. Consider using a more active palladium precatalyst or ligand. |
| Low reactivity of the aryl bromide | Increase the reaction temperature cautiously (e.g., to 60-70°C), while monitoring for side product formation. A stronger base or a different solvent (e.g., DMF) might be beneficial. | |
| Formation of Homocoupled Alkyne (Glaser Coupling) | Presence of oxygen | Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction. |
| Side Products from Bromomethyl Group | Reaction temperature is too high | Maintain the reaction at room temperature or use minimal heating. |
| Nucleophilic attack by the amine base | Use a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA). | |
| Nucleophilic attack by the acetylide | Use a slight excess of the alkyne (1.1-1.2 eq) to avoid a large concentration of unreacted acetylide at the end of the reaction. |
Conclusion
The protocol detailed herein provides a robust and reliable method for the selective Sonogashira coupling of this compound. By leveraging the inherent chemoselectivity of the palladium-catalyzed cross-coupling and employing mild reaction conditions, this procedure allows for the efficient synthesis of 2-alkynyl-5-(bromomethyl)thiazole derivatives. These products are valuable intermediates, retaining a versatile functional handle for further elaboration in the development of novel pharmaceuticals and advanced materials.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Mino, T., et al. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011 , 1277-1280. [Link]
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Application Notes and Protocols for the Solid-Phase Synthesis of Thiazole-Based Compound Libraries Using 2-Bromo-5-(bromomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold and the Strategic Advantage of 2-Bromo-5-(bromomethyl)thiazole in Solid-Phase Synthesis
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its ability to engage in a variety of non-covalent interactions and its metabolic stability make it a cornerstone for the design of novel therapeutics. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of large and diverse chemical libraries, accelerating the drug discovery process.
This compound is a particularly attractive building block for SPOS due to its bifunctional nature. The highly reactive bromomethyl group at the 5-position serves as an ideal handle for immobilization onto a solid support, while the 2-bromo substituent provides a versatile point for diversification through a variety of cross-coupling reactions. This dual reactivity allows for a divergent synthetic strategy, where a common resin-bound intermediate can be transformed into a vast array of final products.
This application note provides a comprehensive guide to the use of this compound in solid-phase synthesis, detailing protocols for resin immobilization, on-resin diversification, and final product cleavage.
Conceptual Workflow: A Divergent Approach to Thiazole Library Synthesis
The overall strategy for utilizing this compound in solid-phase synthesis is outlined below. The process begins with the covalent attachment of the building block to a suitable solid support via its bromomethyl group. The resin-bound 2-bromothiazole then serves as the common scaffold for diversification, primarily through palladium-catalyzed cross-coupling reactions. Finally, the desired products are cleaved from the resin, purified, and characterized.
Caption: General workflow for the solid-phase synthesis of a thiazole library.
Part 1: Immobilization of this compound
The choice of solid support is critical for the success of a solid-phase synthesis. For the immobilization of this compound, resins that allow for the attachment of a benzylic halide are ideal. Merrifield resin (chloromethylated polystyrene) is a common and cost-effective choice. The immobilization occurs via a nucleophilic substitution reaction, where a suitable nucleophile displaces the bromine of the bromomethyl group.
Protocol 1: Immobilization on Merrifield Resin via the Cesium Salt Method
This protocol is adapted from standard procedures for attaching carboxylic acids to Merrifield resin and can be applied to other nucleophiles.[2][3]
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB, ~1.0 mmol/g Cl loading)
-
This compound
-
A suitable nucleophile (e.g., a protected amino acid, a phenol, or a carboxylic acid)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Merrifield resin (1.0 g, ~1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Nucleophile Preparation (Cesium Salt Formation):
-
Dissolve the nucleophile (e.g., a protected amino acid, 1.5 mmol) in methanol.
-
Add a 20% aqueous solution of cesium carbonate dropwise until the pH reaches 7.0.
-
Remove the solvent under reduced pressure.
-
Co-evaporate the residue with anhydrous DMF twice to ensure the cesium salt is dry.
-
-
Immobilization Reaction:
-
Drain the DMF from the swollen resin.
-
Add a solution of the dried cesium salt of the nucleophile in anhydrous DMF (10 mL) to the resin.
-
Add this compound (1.5 mmol) to the reaction mixture.
-
Secure the vessel and shake at 50 °C for 24 hours.
-
-
Washing:
-
Allow the resin to cool to room temperature.
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, v/v) (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Loading Determination (Optional but Recommended): The loading of the thiazole moiety can be determined by cleaving a small amount of the resin and analyzing the cleavage solution by HPLC or by elemental analysis for bromine or sulfur.
Part 2: On-Resin Diversification via Suzuki-Miyaura Cross-Coupling
With the 2-bromothiazole scaffold successfully immobilized, the next phase involves the diversification of the 2-position. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds and is well-suited for solid-phase synthesis.[4][5]
Protocol 2: On-Resin Suzuki-Miyaura Coupling
This protocol provides general conditions for the Suzuki-Miyaura coupling on the resin-bound 2-bromothiazole. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.
Materials:
-
Resin-bound 2-bromothiazole
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin-bound 2-bromothiazole (100 mg) in the chosen solvent system (e.g., 1,4-dioxane, 2 mL) for 30 minutes.
-
Reagent Addition:
-
To the swollen resin, add the boronic acid (3-5 equivalents relative to resin loading).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents).
-
Add an aqueous solution of the base (e.g., 2 M Na₂CO₃, 3-5 equivalents).
-
-
Reaction:
-
Seal the vessel and heat the mixture at 80-100 °C with shaking for 12-24 hours. The progress of the reaction can be monitored by performing a test cleavage on a small amount of resin.
-
-
Washing:
-
Allow the resin to cool to room temperature.
-
Drain the reaction mixture.
-
Wash the resin sequentially with the reaction solvent, H₂O, DMF, DCM, and MeOH.
-
-
Drying: Dry the resin under high vacuum.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos, PdCl₂(dppf) | Catalyst choice can significantly impact yield. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can depend on the boronic acid used. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | Degassing the solvent prior to use is recommended. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive boronic acids. |
Part 3: Cleavage of the Final Product from the Solid Support
The final step in the synthesis is the cleavage of the desired thiazole derivatives from the solid support. For molecules attached to Merrifield resin via an ether linkage, a strong acid is typically required. Trifluoroacetic acid (TFA) is a common choice, often used in a "cleavage cocktail" containing scavengers to prevent side reactions.[6][7]
Protocol 3: TFA-Mediated Cleavage from Merrifield Resin
This protocol describes a standard procedure for cleaving products from Merrifield resin.
Materials:
-
Diversified resin-bound thiazole library
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, thioanisole)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried, diversified resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% H₂O, and 2.5% TIS. The choice of scavengers depends on the functional groups present in the final products.
-
Cleavage Reaction:
-
Add the cleavage cocktail (e.g., 2 mL) to the resin.
-
Allow the mixture to stand at room temperature for 2-4 hours with occasional swirling.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
-
Precipitation:
-
Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude product.
-
If precipitation is slow, store the mixture at -20 °C.
-
-
Purification:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the final compounds by an appropriate method, such as preparative HPLC.
-
Caption: Step-by-step cleavage and purification workflow.
Conclusion and Future Perspectives
The use of this compound as a bifunctional building block in solid-phase organic synthesis provides an efficient and versatile platform for the creation of diverse thiazole-based chemical libraries. The protocols outlined in this application note offer a robust starting point for researchers in drug discovery and medicinal chemistry. Further optimization of reaction conditions and the exploration of a wider range of diversification reactions, such as Sonogashira, Stille, or Buchwald-Hartwig couplings, at the 2-position will undoubtedly expand the chemical space accessible through this powerful synthetic strategy.
References
-
Aapptec Peptides. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
- El-Gazzar, A. B. A., & Hafez, H. N. (2016). Application of Resin-Bound Reagents for the Synthesis of Benzimidazole Derivatives. Journal of Chemical Research, 40(8), 478–485.
- Gong, Y. D., & Najman, R. (2014). Microwave-assisted TFA cleavage of peptides from Merrifield resin. Journal of Peptide Science, 20(8), 636-641.
- Gude, M., Ryf, J., & White, P. D. (2013). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. CHIMIA International Journal for Chemistry, 67(11), 799-802.
- Hansen, P. R., & Holm, A. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Kaur, H., & Singh, G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765-23778.
- Martin, T., Laguerre, C., Hoarau, C., & Marsais, F. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic Letters, 11(16), 3690–3693.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Perry, M. W. D., & E-Male, A. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-9.
- Ravindranath, B., & Kumar, P. (2008). A simple and efficient method for linking Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(18), 2947-2949.
- Smith, A. B., & Jones, D. R. (2018). Distributed Drug Discovery, Part 2: Global Rehearsal of Alkylating Agents for the Synthesis of Resin-Bound Unnatural Amino Acids and Virtual D3 Catalog Construction.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
- Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society, 95(4), 1328–1333.
- Wei, Y., & Zhang, Y. (2019). Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction.
- Zare, A., & Aboonajmi, J. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Zhang, X., & Jones, R. A. (2020). EP3405476A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
- Giraud, M., Cavelier, F., & Martinez, J. (2000). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 6(1), 35-42.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Cleavage Process: Releasing Peptides from Fmoc-Ala-Wang Resin. Retrieved from [Link]
- Al-Zoubi, R. M., & Al-Jaber, H. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(24), 5353-5358.
- Marion, A., & Sewald, N. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-9.
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- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Microwave-assisted TFA cleavage of peptides from Merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H and 13C NMR Characterization of 2-Bromo-5-(bromomethyl)thiazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-(bromomethyl)thiazole is a critical building block in medicinal chemistry, serving as a precursor for a diverse range of pharmaceutical agents.[1][2] The ability to unambiguously characterize its reaction products is paramount for ensuring the synthesis of the desired compounds and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (1H) and carbon-13 (13C) techniques, stands as the most powerful tool for the structural elucidation of these molecules.[3][4] This application note provides a detailed guide to the NMR characterization of potential reaction products derived from this compound. It offers insights into the underlying principles, detailed experimental protocols, and a comprehensive analysis of expected spectral data, including chemical shifts and coupling constants.
Introduction: The Significance of this compound in Medicinal Chemistry
The thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds, including antibacterial, anticancer, and anti-inflammatory agents.[5][6] The dual bromine substitution in this compound offers two distinct reactive sites. The bromine atom on the thiazole ring (C2) is susceptible to nucleophilic aromatic substitution or can participate in cross-coupling reactions. The bromomethyl group at the C5 position is a potent electrophile, readily undergoing nucleophilic substitution. This reactivity profile makes it a versatile starting material for the synthesis of complex molecules.[7] Accurate structural verification of the resulting products is essential, and NMR spectroscopy provides the necessary detail to confirm regiochemistry and overall structure.
Principles of NMR Spectroscopy for Structural Elucidation
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as 1H and 13C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.[3][8]
-
1H NMR: Provides information about the number of different types of protons in a molecule, their relative numbers (through integration), and their connectivity (through spin-spin coupling). The chemical shift of a proton is influenced by neighboring electronegative atoms and functional groups.[8][9]
-
13C NMR: Offers insights into the carbon framework of a molecule. Each unique carbon atom typically gives rise to a distinct signal. The chemical shift range for 13C is much wider than for 1H, often allowing for the resolution of all carbon signals.[8][10]
The presence of electronegative bromine atoms significantly influences the chemical shifts of nearby protons and carbons, generally causing a downfield shift (to higher ppm values).[9][11][12] However, a "heavy atom effect" can sometimes be observed with bromine in 13C NMR, leading to a slight upfield shift of the directly attached carbon.[10]
Experimental Protocols
Protocol 1: NMR Sample Preparation
High-quality NMR spectra are contingent upon proper sample preparation. The following protocol is recommended for the analysis of this compound and its derivatives.[13][14][15][16]
Materials:
-
Sample (5-25 mg for 1H NMR, 10-50 mg for 13C NMR)[14]
-
Deuterated solvent (e.g., Chloroform-d, CDCl3; Dimethyl sulfoxide-d6, DMSO-d6)
-
High-quality 5 mm NMR tubes[15]
-
Pasteur pipette with a small plug of glass wool or a syringe filter
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. CDCl3 is a common choice for many organic compounds due to its moderate polarity.[14] DMSO-d6 is suitable for more polar compounds.
-
Sample Weighing: Accurately weigh the appropriate amount of the purified reaction product.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[14]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.[13]
-
Internal Standard: TMS is often pre-dissolved in deuterated solvents and serves as the reference signal at 0.00 ppm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: 1H and 13C NMR Data Acquisition
The following are general parameters for acquiring 1D 1H and 13C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
1H NMR Acquisition Parameters:
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: Typically -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
13C NMR Acquisition Parameters:
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Program: Standard proton-decoupled experiment
-
Spectral Width: Typically 0 to 220 ppm[10]
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 or more, depending on concentration.
Analysis of Potential Reaction Products
The following sections detail the expected 1H and 13C NMR spectral characteristics for this compound and a representative reaction product.
This compound (Starting Material)
Caption: Molecular structure of this compound.
Expected 1H NMR Data:
-
H4 Proton: This will be the only aromatic proton and will appear as a singlet. Due to the electron-withdrawing nature of the thiazole ring and the adjacent bromine atom, its chemical shift is expected to be in the range of δ 7.30-7.80 ppm .[17]
-
CH2 Protons: The methylene protons of the bromomethyl group will also appear as a singlet. The high electronegativity of the adjacent bromine atom will cause a significant downfield shift, placing this signal in the range of δ 4.60-4.90 ppm .
Expected 13C NMR Data:
-
C2 Carbon: This carbon is directly attached to a bromine atom and nitrogen, leading to a significant downfield shift. Expected chemical shift is in the range of δ 140-145 ppm .
-
C4 Carbon: This carbon is adjacent to the sulfur atom and is expected to resonate in the range of δ 125-130 ppm .
-
C5 Carbon: This carbon is attached to the bromomethyl group and is expected in the range of δ 135-140 ppm .
-
CH2 Carbon: The carbon of the bromomethyl group will be shifted downfield due to the attached bromine, with an expected chemical shift in the range of δ 25-30 ppm .
Example Reaction Product: Nucleophilic Substitution at the Bromomethyl Group
Let's consider the reaction of this compound with a generic nucleophile, such as an amine (R-NH2), to form 2-bromo-5-((alkylamino)methyl)thiazole.
Caption: Structure of a generic amine substitution product.
Expected 1H NMR Data:
-
H4 Proton: The chemical shift of the H4 proton will likely remain in a similar range to the starting material, around δ 7.30-7.80 ppm , appearing as a singlet.
-
CH2 Protons: The methylene protons will experience an upfield shift compared to the starting material due to the replacement of the highly electronegative bromine with a less electronegative nitrogen atom. The expected chemical shift is in the range of δ 3.80-4.20 ppm . This signal will likely be a singlet unless there is coupling to the amine proton.
-
NH Proton: A broad singlet is expected for the amine proton, the chemical shift of which can vary significantly depending on the solvent and concentration, typically in the range of δ 1.5-4.0 ppm .
-
R-group Protons: The signals for the R-group will depend on its specific structure.
Expected 13C NMR Data:
-
C2, C4, C5 Carbons: The chemical shifts of the thiazole ring carbons will be largely unaffected by the substitution at the methyl group and are expected to remain in similar ranges as the starting material.
-
CH2 Carbon: The methylene carbon will experience a significant upfield shift due to the replacement of bromine with nitrogen. The expected chemical shift is in the range of δ 45-55 ppm .
-
R-group Carbons: The chemical shifts of the R-group carbons will be characteristic of the specific alkyl or aryl group.
Data Summary Table
| Compound | Proton | Expected 1H Shift (ppm) | Carbon | Expected 13C Shift (ppm) |
| This compound | H4 | 7.30 - 7.80 (s) | C2 | 140 - 145 |
| CH2 | 4.60 - 4.90 (s) | C4 | 125 - 130 | |
| C5 | 135 - 140 | |||
| CH2 | 25 - 30 | |||
| 2-Bromo-5-((alkylamino)methyl)thiazole | H4 | 7.30 - 7.80 (s) | C2 | 140 - 145 |
| CH2 | 3.80 - 4.20 (s) | C4 | 125 - 130 | |
| NH | 1.5 - 4.0 (br s) | C5 | 135 - 140 | |
| R-group | Variable | CH2 | 45 - 55 | |
| R-group | Variable |
s = singlet, br s = broad singlet
Troubleshooting and Advanced Techniques
-
Poor Resolution: If peaks are broad, it may be due to sample impurities, high concentration, or the presence of paramagnetic species.[14] Ensure proper sample filtration and consider using a more dilute sample.
-
Complex Spectra: For more complex reaction products, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) can be invaluable for assigning proton and carbon signals and establishing connectivity within the molecule.[4][18]
Conclusion
1H and 13C NMR spectroscopy are indispensable tools for the unambiguous characterization of reaction products derived from this compound. By understanding the fundamental principles of chemical shifts and coupling, and by following robust experimental protocols, researchers can confidently elucidate the structures of novel thiazole derivatives. This detailed analysis of expected spectral data for the starting material and a representative product provides a valuable reference for scientists and drug development professionals working in this important area of medicinal chemistry.
References
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ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved from [Link]
-
Canadian Journal of Chemistry. (1977). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Retrieved from [Link]
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Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Chemical Shifts: Carbon. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved from [Link]
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University of Leicester, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Retrieved from [Link]
-
University of Notre Dame, Department of Chemistry & Biochemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1H-NMR chemical shifts of some prepared imidazothiazoles derivatives | Download Table. Retrieved from [Link]
-
SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
University of Ottawa, Department of Chemistry and Biomolecular Sciences. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Retrieved from [Link]
-
University of California, Davis, Department of Chemistry. (n.d.). V J-Coupling. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
National Institutes of Health. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]
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Application Notes and Protocols for the HPLC Purification of 2-Bromo-5-(bromomethyl)thiazole Derivatives
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 2-Bromo-5-(bromomethyl)thiazole and its derivatives using High-Performance Liquid Chromatography (HPLC). Thiazole-containing heterocycles are pivotal structural motifs in medicinal chemistry, serving as essential building blocks for numerous therapeutic agents.[1][2][3] The synthetic route to these compounds, often involving bromination of a methylthiazole precursor, can generate a profile of closely-related impurities, including unreacted starting materials and over-brominated species.[4][5] Achieving high purity of these intermediates is non-negotiable for ensuring the safety, efficacy, and reproducibility of downstream applications in drug discovery and development. This document outlines both Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) strategies, explaining the scientific rationale behind methodological choices and providing step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity in Thiazole Synthesis
The thiazole ring is a privileged scaffold in pharmaceutical science, integral to the structure of numerous approved drugs and clinical candidates.[3] this compound, in particular, is a versatile bifunctional intermediate, enabling diverse synthetic elaborations at two distinct positions. Its synthesis, commonly achieved through the radical bromination of 2-bromo-5-methylthiazole with reagents like N-bromosuccinimide (NBS), is effective but rarely proceeds with absolute specificity.[4][6]
Potential Impurities Include:
-
Starting Material: Unreacted 2-bromo-5-methylthiazole.
-
Over-brominated Products: Species such as 2-bromo-5-(dibromomethyl)thiazole.[5]
-
Positional Isomers: Depending on the substrate, bromination could occur at other positions.
-
Degradants: Halogenated heterocycles can exhibit sensitivity to light, pH, and thermal stress, leading to degradation products.[7][8]
The presence of these impurities can compromise subsequent reaction yields, introduce unintended side products, and, most critically, pose significant safety risks in a pharmaceutical context. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the analytical assessment and preparative purification of such compounds due to its high resolution, sensitivity, and scalability.[5][9]
Foundational Principles: Selecting the Right HPLC Mode
The choice between Reverse-Phase (RP) and Normal-Phase (NP) chromatography is the first critical decision in method development. This choice is governed by the polarity of the target molecule and the nature of the impurities to be separated.
Reverse-Phase HPLC: The Workhorse for Moderately Polar Compounds
RP-HPLC separates molecules based on their hydrophobicity.[9] The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile). More hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus have longer retention times.
-
Causality: this compound is a moderately polar organic compound, making it an ideal candidate for RP-HPLC.[9] Its brominated structure imparts sufficient hydrophobicity for strong retention on a C18 column, while the polar thiazole ring ensures solubility in typical mobile phases. This mode is exceptionally effective at separating the target compound from more polar starting materials and less polar, over-brominated impurities.
Normal-Phase HPLC: An Orthogonal Approach for Challenging Separations
NP-HPLC operates on the opposite principle, utilizing a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol).[10] Separation is driven by polar interactions like hydrogen bonding and dipole-dipole forces.[10]
-
Causality: While RP-HPLC is often sufficient, NP-HPLC provides an orthogonal (different) separation mechanism. It is particularly valuable for resolving isomers that have nearly identical hydrophobicity but differ in the spatial arrangement of their polar functional groups. It is also the preferred method for compounds with poor solubility in the aqueous mobile phases used in RP-HPLC.[10][11]
Protocol 1: Reverse-Phase HPLC Purification (Primary Method)
This protocol is the recommended starting point for the purification of crude this compound derivatives. It employs a standard C18 column and a water/acetonitrile gradient.
Experimental Workflow: RP-HPLC
Caption: Workflow for RP-HPLC Purification.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh the crude this compound derivative.
-
Dissolve the material in a minimal amount of acetonitrile (ACN) or a 50:50 mixture of ACN/water to a concentration of 1-5 mg/mL for preparative runs.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove particulate matter that could damage the HPLC column.[5]
-
-
Instrumentation and Chromatographic Conditions:
-
The following parameters provide a robust starting point and can be scaled from analytical to preparative systems.
-
| Parameter | Recommended Condition | Causality & Expert Insight |
| HPLC System | Preparative HPLC with Fraction Collector | Required for isolating the pure compound in sufficient quantities. |
| Column | C18, 250 x 10 mm, 5 µm | A C18 phase provides excellent hydrophobic retention for this class of compounds. The dimensions are suitable for purifying milligram to low-gram quantities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier is crucial for protonating the nitrogen atom in the thiazole ring, which prevents peak tailing by minimizing interactions with residual silanols on the silica backbone.[9][12][13] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 40% to 95% B over 20 minutes | A gradient is essential to first elute polar impurities, then the product, and finally wash off highly non-polar impurities (like over-brominated species). |
| Flow Rate | 4.0 mL/min | This flow rate is appropriate for a 10 mm ID column, providing a balance between resolution and run time. Adjust proportionally for different column diameters. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV, 254 nm | Aromatic and heterocyclic systems like thiazole exhibit strong absorbance in the UV range. 254 nm is a common wavelength for detection. A Diode Array Detector (DAD) is recommended to assess peak purity.[14] |
| Injection Vol. | 100-500 µL | Volume should be optimized based on sample concentration and the loading capacity of the column. |
-
Method Optimization:
-
Scouting Run: Perform an initial run with a rapid, broad gradient (e.g., 10-100% B in 15 minutes) to visualize all components of the crude mixture.
-
Gradient Refinement: Based on the scouting run, create a shallower gradient around the elution time of the target compound to maximize resolution from near-eluting impurities.
-
Loading Study: To maximize throughput in preparative chromatography, perform a loading study by injecting increasing amounts of the sample until a loss of resolution between the target peak and a key impurity is observed.
-
Protocol 2: Normal-Phase HPLC Purification (Alternative Method)
This protocol is recommended when RP-HPLC fails to resolve critical impurities or when the compound is poorly soluble in aqueous solvents.
Experimental Workflow: NP-HPLC
Caption: Workflow for NP-HPLC Purification.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the crude material in the initial mobile phase, typically a mixture of hexane and isopropanol (IPA) or ethyl acetate. The sample solvent must be weaker than the mobile phase to ensure good peak shape.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
-
Instrumentation and Chromatographic Conditions:
-
Water content is critical in normal-phase chromatography. Use HPLC-grade, anhydrous solvents to ensure reproducibility.
-
| Parameter | Recommended Condition | Causality & Expert Insight |
| HPLC System | Preparative HPLC with Fraction Collector | Must be a system dedicated to or thoroughly flushed for normal-phase solvents. |
| Column | Silica, 250 x 10 mm, 5 µm | The polar silica surface interacts with the polar thiazole moiety. A cyano (CN) column can be a useful alternative with different selectivity.[10] |
| Mobile Phase A | n-Hexane | A weak, non-polar solvent that promotes retention on the polar stationary phase. |
| Mobile Phase B | Isopropanol (IPA) or Ethyl Acetate | A more polar organic solvent that acts as the strong eluent. IPA is a stronger solvent than ethyl acetate. |
| Gradient | 5% to 40% B over 20 minutes | The gradient starts with a low percentage of the polar modifier to retain all components, then increases to elute compounds in order of increasing polarity. |
| Flow Rate | 3.0 mL/min | Normal phase solvents often have lower viscosity than water/ACN, but a slightly lower flow rate can help maintain resolution. |
| Column Temp. | Ambient | Temperature control is less critical than in RP-HPLC but should be kept stable. |
| Detection | UV, 254 nm | Ensure the mobile phase modifiers have good UV transparency at the desired wavelength. |
Post-Purification and Final Analysis
-
Fraction Analysis: Analyze the collected fractions using an analytical-scale HPLC method (a fast gradient is sufficient) to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. For high-boiling point solvents, a high-vacuum pump may be necessary.
-
Final Purity Confirmation: After drying the product, perform a final purity analysis using a validated analytical HPLC method (e.g., the analytical-scale version of Protocol 1). Purity is typically determined by the area percent method.[5] The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[14][15]
Conclusion
The successful purification of this compound derivatives is a critical step in the synthesis of many potential drug candidates. A systematic approach to HPLC method development is essential for achieving the high levels of purity required. Reverse-phase chromatography on a C18 column serves as a powerful and versatile primary method suitable for most applications. For more challenging separations involving isomers or compounds with limited aqueous solubility, normal-phase chromatography offers an invaluable orthogonal strategy. By understanding the underlying principles of these techniques and carefully optimizing the parameters outlined in these protocols, researchers can confidently and efficiently isolate high-purity thiazole intermediates, paving the way for successful drug discovery and development programs.
References
-
Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Available from: [Link]
-
Phenomenex. Normal Phase HPLC Columns. Available from: [Link]
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SIELC Technologies. Thiazole, 2-bromo-5-nitro. Available from: [Link]
-
Oakwood Chemical. This compound. Available from: [Link]
-
Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]
-
ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available from: [Link]
-
Al-Aani, H., & Al-Muttiri, M. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PMC - NIH. Available from: [Link]
-
Szychowski, J., et al. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC - NIH. Available from: [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]
-
Welch, C. J. (2025). Heterocycles Structural Analysis in HPLC Method Development. LCGC International. Available from: [Link]
-
Iraqi Academic Scientific Journals. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Available from: [Link]
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. Available from: [Link]
-
Wilson, W. B., et al. (2018). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase. PubMed. Available from: [Link]
-
El-Kimary, E. I., et al. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. NIH. Available from: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. Available from: [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available from: [Link]
-
SIELC Technologies. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Available from: [Link]
- Google Patents. CN110885284A - Synthesis method of 2-bromomalondialdehyde.
-
Arctom. CAS NO. 131748-91-9 | this compound. Available from: [Link]
-
LCGC International. Photodegradation and Photstability Studies of Bendroflumethiazide in Pharmaceutical Formulations and Urine Samples by Micellar Liquid Chromatography. Available from: [Link]
-
ResearchGate. Development and Validation of a Stability-Indicating HPLC Method for Determination of Bromocriptine Mesylate in Bulk Drug and Tablets. Available from: [Link]
-
Scholars Middle East Publishers. Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. Available from: [Link]
-
ACG Publications. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Available from: [Link]
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- 2. kuey.net [kuey.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [m.chemicalbook.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiazole, 2-bromo-5-nitro- | SIELC Technologies [sielc.com]
- 13. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 14. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2-Bromo-5-(bromomethyl)thiazole
Introduction: The Strategic Advantage of 2-Bromo-5-(bromomethyl)thiazole in Fluorophore Synthesis
In the dynamic field of molecular probes, the thiazole scaffold has emerged as a privileged structure, owing to its presence in a variety of biologically active and photophysically interesting molecules.[1] The thiazole ring is a key component in natural products like firefly luciferin, the molecule responsible for bioluminescence.[1] This inherent emissive potential of the thiazole core has led to its extensive use in the development of fluorescent dyes for a myriad of applications, including bioimaging and sensing.[2][3][4]
Among the various thiazole-based building blocks, this compound stands out as a particularly strategic starting material for the synthesis of novel fluorescent probes. Its utility stems from the presence of two distinct reactive sites: a bromo substitution at the 2-position and a bromomethyl group at the 5-position. This dual reactivity allows for a modular and versatile approach to probe design, enabling the sequential or orthogonal introduction of different functionalities.
The bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent handle for attaching the thiazole moiety to a wide range of molecules, including existing fluorophores, through the formation of stable ether, ester, or carbon-carbon bonds. The bromo group at the 2-position, on the other hand, is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of aryl or amino groups to extend the π-conjugated system and modulate the photophysical properties of the final probe.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of fluorescent probes utilizing this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to guide your research.
Core Synthetic Strategy: Leveraging Dual Reactivity for Probe Diversification
The primary synthetic strategy for creating fluorescent probes from this compound involves a two-pronged approach that capitalizes on its dual reactivity. The general workflow can be conceptualized as follows:
Figure 1: General synthetic workflow for fluorescent probe synthesis.
This workflow highlights the modularity of the approach. The initial nucleophilic substitution at the bromomethyl group allows for the attachment of a wide variety of fluorescent cores, while the subsequent cross-coupling reaction at the 2-bromo position enables fine-tuning of the probe's electronic and photophysical properties.
Detailed Protocol: Synthesis of a Coumarin-Thiazole Fluorescent Probe
Here, we present a detailed, step-by-step protocol for the synthesis of a representative fluorescent probe, 7-hydroxy-4-methyl-3-((2-bromo-thiazol-5-yl)methoxy)coumarin, by reacting this compound with 7-hydroxy-4-methylcoumarin. This reaction is a classic example of a Williamson ether synthesis.
Materials and Reagents:
-
This compound
-
7-hydroxy-4-methylcoumarin
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Glassware for extraction and filtration
-
NMR spectrometer
-
Mass spectrometer
Experimental Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask, add 7-hydroxy-4-methylcoumarin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (50 mL). Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the hydroxyl group. The use of an anhydrous solvent and a non-nucleophilic base like K₂CO₃ is crucial to prevent side reactions.
-
Addition of Thiazole: To the stirred suspension, add a solution of this compound (1.1 eq) in anhydrous DMF (10 mL) dropwise over 10 minutes. The slight excess of the thiazole derivative ensures complete consumption of the limiting coumarin starting material.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The disappearance of the starting materials and the appearance of a new, more nonpolar spot indicates the formation of the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water. A precipitate should form. Filter the solid and wash it with water. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure 7-hydroxy-4-methyl-3-((2-bromo-thiazol-5-yl)methoxy)coumarin.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Expected Photophysical Properties
The photophysical properties of the synthesized probe can be characterized using UV-Vis and fluorescence spectroscopy. The following table summarizes the expected photophysical properties of a generic coumarin-thiazole probe in a common organic solvent like ethanol.
| Property | Expected Value |
| Absorption Maximum (λ_abs) | ~350-380 nm |
| Emission Maximum (λ_em) | ~450-480 nm |
| Stokes Shift | ~100-130 nm |
| Quantum Yield (Φ_F) | Moderate to High |
Note: These are representative values and will vary depending on the specific substituents on the coumarin and thiazole rings.
Mechanism of Action: "Turn-On" Fluorescent Probes for Analyte Detection
The synthesized coumarin-thiazole probe can be further functionalized at the 2-bromo position to create "turn-on" fluorescent probes for specific analytes. For example, a Suzuki coupling reaction with an arylboronic acid containing a recognition moiety can be performed. The general principle behind a "turn-on" probe is that the fluorescence of the core fluorophore is initially quenched. Upon interaction with the target analyte, a chemical reaction occurs that restores the fluorescence.
Sources
- 1. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazole-Quinoline-Based Fluorescent Probe for Fe3+ and its Applications in Environmental and Biological Samples | Semantic Scholar [semanticscholar.org]
The Strategic Application of 2-Bromo-5-(bromomethyl)thiazole in Advanced Materials Science: A Guide for Researchers
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the realm of materials science, particularly in the design of novel organic electronics, the molecular architecture of constituent building blocks is paramount. 2-Bromo-5-(bromomethyl)thiazole is emerging as a uniquely versatile scaffold for the synthesis of advanced functional polymers. Its utility stems from its distinct bifunctionality: the 2-bromo position provides a reactive site for backbone polymerization through established cross-coupling methodologies, while the 5-(bromomethyl) group offers a highly reactive handle for subsequent side-chain functionalization. This dual reactivity allows for a modular approach to polymer design, enabling the fine-tuning of material properties for specific applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The incorporation of the thiazole moiety itself is strategically significant. As an electron-deficient heterocycle, thiazole can lower the HOMO and LUMO energy levels of a conjugated polymer, a critical factor for enhancing the open-circuit voltage in OPV devices and promoting electron transport in n-channel or ambipolar OFETs.[1][2] This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis and functionalization of conjugated polymers for applications in materials science.
Core Physicochemical Properties
A fundamental understanding of the properties of this compound is essential for its effective application.
| Property | Value |
| CAS Number | 131748-91-9 |
| Molecular Formula | C₄H₃Br₂NS |
| Molecular Weight | 256.95 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 64-66 °C |
Application Note 1: Synthesis of a Thiazole-Containing Conjugated Polymer via Stille Cross-Coupling
The 2-bromo position of this compound is amenable to various cross-coupling reactions, enabling its incorporation into a conjugated polymer backbone. The following protocol details a representative Stille cross-coupling polymerization with a distannylated comonomer.
Protocol 1: Synthesis of Poly[Comonomer-alt-(5-(bromomethyl)thiazole)]
Materials:
-
This compound
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Hexane
-
Acetone
-
Chloroform
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Monomer Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the distannylated comonomer (1.0 eq) in anhydrous, degassed toluene.
-
Catalyst Preparation: In a separate Schlenk flask, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.015 eq) and P(o-tol)₃ (0.06 eq) in anhydrous, degassed toluene.
-
Polymerization: Add the catalyst solution to the monomer solution. The reaction mixture is then heated to 90-110 °C and stirred vigorously under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-Capping: To terminate the polymerization, add a small amount of 2-bromothiophene and stir for 2 hours, followed by the addition of 2-(tributylstannyl)thiophene and stirring for another 2 hours.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring. The precipitated polymer is collected by filtration. The crude polymer is then subjected to Soxhlet extraction with methanol, hexane, and acetone to remove oligomers and catalyst residues. The purified polymer is then extracted with chloroform.
-
Final Precipitation and Drying: The chloroform fraction is concentrated, and the polymer is reprecipitated in methanol. The final polymer is collected by filtration and dried under vacuum.
Caption: Stille cross-coupling polymerization workflow.
Application Note 2: Post-Polymerization Functionalization via the Bromomethyl Group
The true versatility of polymers derived from this compound lies in the post-polymerization modification of the highly reactive bromomethyl group. This allows for the introduction of a wide array of functional side chains to fine-tune the polymer's properties without altering the conjugated backbone.
Protocol 2: Grafting of Solubilizing Side Chains
Materials:
-
Poly[Comonomer-alt-(5-(bromomethyl)thiazole)] (from Protocol 1)
-
Functional group for grafting (e.g., a long-chain alcohol or thiol)
-
A non-nucleophilic base (e.g., potassium carbonate or sodium hydride)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Methanol
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Polymer Dissolution: In a Schlenk flask under an inert atmosphere, dissolve the polymer from Protocol 1 in the chosen anhydrous, degassed solvent.
-
Nucleophile Generation: In a separate flask, dissolve the functional group to be grafted (e.g., a long-chain alcohol) in the same solvent and add the base (e.g., sodium hydride) to generate the corresponding nucleophile (e.g., alkoxide).
-
Grafting Reaction: Slowly add the nucleophile solution to the polymer solution at room temperature. The reaction mixture is stirred under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the bromomethyl proton signal in ¹H NMR spectroscopy.
-
Quenching and Precipitation: The reaction is quenched by the addition of a small amount of water or methanol. The functionalized polymer is then precipitated by pouring the reaction mixture into a large volume of methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
Caption: Post-polymerization functionalization workflow.
Characterization and Expected Properties
The synthesized polymers should be thoroughly characterized to understand their molecular, optical, and electrochemical properties.
| Characterization Technique | Expected Information |
| ¹H and ¹³C NMR | Confirmation of polymer structure, successful grafting of side chains, and estimation of the degree of functionalization. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| UV-Vis Spectroscopy | Determination of the absorption maximum (λₘₐₓ) and the optical bandgap (E₉ᵒᵖᵗ). |
| Cyclic Voltammetry (CV) | Estimation of the HOMO and LUMO energy levels and the electrochemical bandgap (E₉ᵉᶜ). |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the polymer. |
Application in Organic Electronics
The tailored properties of polymers synthesized from this compound make them promising candidates for active layers in organic electronic devices.
Organic Field-Effect Transistors (OFETs)
The electron-deficient nature of the thiazole ring can facilitate electron transport. By grafting appropriate side chains, the polymer's solubility and film-forming properties can be optimized for solution-processed OFETs. The performance of such a device would be characterized by its charge carrier mobility (µ), on/off ratio, and threshold voltage (Vₜₕ).
Organic Photovoltaics (OPVs)
In OPVs, the thiazole-containing polymer can act as either the donor or acceptor material in a bulk heterojunction (BHJ) with a fullerene derivative or a non-fullerene acceptor. The lowered HOMO level due to the thiazole unit is expected to lead to a higher open-circuit voltage (Vₒ꜀). The overall device performance is evaluated by its power conversion efficiency (PCE), short-circuit current (Jₛ꜀), and fill factor (FF).
Conclusion
This compound represents a powerful and versatile building block for the materials scientist's toolbox. Its unique bifunctional nature allows for both the incorporation of the electronically beneficial thiazole moiety into a polymer backbone and the subsequent fine-tuning of material properties through post-polymerization functionalization. The protocols and application notes provided herein offer a foundational framework for researchers to explore the potential of this promising compound in the development of next-generation organic electronic materials.
References
-
University of Waterloo. (n.d.). Development of the Synthesis of Thiophene and Thiazole Based Conjugated Polymers Through Direct Arylation and The Separation of Carbon Nanotubes Using Degradable Conjugated Polymers. UWSpace. Retrieved from [Link]
-
PubMed Central. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. PMC. Retrieved from [Link]
-
RSC Publishing. (2019). Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis([1][3][4]triazole) for applications in organic field-effect transistors. Retrieved from [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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- 2. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 3. Thiazole-Fused Naphthalene Diimide-Based n-Type Conjugated Polymer: Synthesis, Properties, and Applications in Organic Electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiazole
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(bromomethyl)thiazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and reproducibility of this specific transformation. We will explore common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with this compound?
The primary challenges stem from the molecule's bifunctional nature, containing two different carbon-bromine bonds: an sp²-hybridized C-Br bond at the 2-position of the thiazole ring and an sp³-hybridized benzylic-type C-Br bond in the 5-(bromomethyl) group. Key issues include:
-
Site Selectivity: Ensuring the reaction occurs exclusively at the desired C2-position.
-
Substrate Stability: The bromomethyl group is susceptible to nucleophilic attack by the base or solvent, leading to side products.
-
Low Yields: Often a consequence of catalyst deactivation, suboptimal reaction conditions, or competing side reactions.[1][2]
-
Reproducibility: The reaction can be sensitive to atmospheric oxygen and reagent purity, leading to inconsistent results.[3]
Q2: Which bromine atom is expected to react in the Suzuki coupling?
The C2-bromo position is the primary site of reaction. The mechanism of the Suzuki-Miyaura coupling begins with the oxidative addition of the palladium(0) catalyst to the carbon-halide bond.[4][5] The oxidative addition step is generally much faster for aryl/heteroaryl halides (sp² C-Br) than for benzylic or alkyl halides (sp³ C-Br) under typical Suzuki conditions.[6] Therefore, selective coupling at the C2-position is expected and has been demonstrated in analogous systems like 2-bromo-5-(bromomethyl)thiophene.[6][7]
Q3: I am getting very low yields (<30%). What is the most common reason?
Low yields are frequently traced back to a few key areas. The most common culprits are:
-
Ineffective Catalyst/Ligand System: The combination of a palladium source and ligand is crucial. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this electron-rich heteroaromatic system.[8][9]
-
Suboptimal Base or Solvent Choice: The base activates the boronic acid for transmetalation, and its strength and solubility can dramatically affect the reaction rate.[10][11] An inappropriate solvent can lead to poor solubility of reagents or fail to mediate the catalytic cycle effectively.[12]
-
Degradation of Boronic Acid: Boronic acids are prone to decomposition, especially protodeboronation.[3][13] Using old or impure boronic acid is a common cause of reaction failure.
-
Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive palladium black.[3] Inadequate degassing of the solvent and reaction vessel is a frequent oversight.
Q4: What are the best starting conditions to try for this reaction?
Based on studies with structurally similar substrates, such as 2-bromo-5-(bromomethyl)thiophene, a reliable set of starting conditions would be:
-
Catalyst: Pd(PPh₃)₄ (2.5-5 mol%)
-
Base: K₃PO₄ (2 equivalents)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Temperature: 90-100 °C
-
Atmosphere: Inert (Argon or Nitrogen)
This combination has been shown to provide moderate to excellent yields for the coupling of various aryl boronic acids with the thiophene analog.[6][14]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Problem: Low to No Product Formation
Q: My reaction isn't working. I see only starting material. I'm using Pd(PPh₃)₄ and K₂CO₃ in aqueous dioxane. What should I change first?
A: Let's approach this systematically by evaluating the core components of the reaction: the catalyst system and the base.
The Suzuki-Miyaura reaction is a complex catalytic cycle, and failure often points to a bottleneck in one of its key steps: oxidative addition, transmetalation, or reductive elimination.[5][11]
1. Re-evaluate Your Catalyst and Ligand:
-
Causality: The oxidative addition of Pd(0) to the electron-rich 2-bromothiazole ring can be slow. The triphenylphosphine (PPh₃) ligand, while common, may not be electron-rich or bulky enough to promote this step efficiently. More effective catalysts for heteroaryl couplings often employ bulky, electron-donating phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[5][13][15]
-
Solution:
-
Switch Ligands: Instead of a pre-formed Pd(PPh₃)₄ complex, try generating the catalyst in situ. Use a more stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a more robust ligand.
-
Recommended Ligands to Screen:
-
dppf ([1,1'-Bis(diphenylphosphino)ferrocene]): Often provides superior results to PPh₃ for heteroaryl couplings.[8][9]
-
Buchwald Ligands (e.g., XPhos, SPhos): These are excellent for challenging couplings, including those involving electron-rich heteroaryl chlorides and bromides.[15]
-
Trialkylphosphines (e.g., P(t-Bu)₃): Highly electron-donating ligands that can accelerate oxidative addition.[16]
-
-
2. Optimize Your Base:
-
Causality: The role of the base is to form the reactive boronate species required for the transmetalation step.[10][11] The efficacy of a base depends on its strength, solubility, and the solvent system. While K₂CO₃ is a standard choice, it may not be optimal. Stronger bases can sometimes accelerate the reaction, but also risk degrading the sensitive bromomethyl group.
-
Solution:
-
Switch to a Phosphate Base: Potassium phosphate (K₃PO₄) is often more effective than carbonates in Suzuki couplings, particularly in polar aprotic solvents like dioxane.[10][14] It strikes a good balance of basicity and solubility.
-
Consider Cesium Carbonate: Cs₂CO₃ is another strong inorganic base that can significantly enhance reaction rates.[2]
-
Use Anhydrous Conditions: If you suspect hydrolysis of the bromomethyl group is a major side reaction, switching to anhydrous conditions with a base like K₃PO₄ in a solvent like 2-MeTHF or anhydrous DMF can be beneficial.[15]
-
3. Check Your Reagents:
-
Causality: The quality of the boronic acid is paramount. Boronic acids can undergo homocoupling or protodeboronation upon storage, reducing the amount of active coupling partner.[13]
-
Solution:
Problem: Multiple Spots on TLC/LC-MS - Identifying Side Products
Q: My reaction produces the desired product, but also several side products. How can I identify and suppress them?
A: The most common side products in this reaction are from homocoupling, dehalogenation, and reactions involving the bromomethyl group. Let's diagnose each.
1. Homocoupling of the Boronic Acid:
-
Identification: This results in a biaryl product derived from two molecules of your boronic acid coupling together (Ar-Ar). It will have a mass of (2 x R of R-B(OH)₂) - 2H.
-
Causality: Homocoupling is often promoted by the presence of oxygen, which can lead to Pd(II) species that facilitate this undesired pathway.[13] It can also occur if the transmetalation is fast but the subsequent steps are slow.
-
Solution:
-
Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly purged with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[2] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to starting with a Pd(II) precatalyst.
-
2. Dehalogenation (Protodebromination):
-
Identification: This side product is your starting material where the C2-bromo atom has been replaced by a hydrogen. Its mass will be that of the starting material minus the mass of Br plus the mass of H.
-
Causality: Dehalogenation can occur when a hydride source is present in the reaction. This hydride can be transferred to the palladium complex after oxidative addition, followed by reductive elimination to give the dehalogenated product.[13] Sources can include amine bases or alcoholic solvents.
-
Solution:
-
Avoid Amine Bases: Do not use organic amine bases like triethylamine unless specifically required.
-
Use High-Purity Solvents: Ensure solvents are pure and free from contaminants that could act as hydride donors.
-
3. Reaction at the Bromomethyl Group:
-
Identification: This can lead to several products, including hydrolysis (replacement of -CH₂Br with -CH₂OH) or reaction with the boronic acid (forming a diarylmethane-type product). These will have distinct masses that can be identified by LC-MS.
-
Causality: The benzylic-type bromide is an electrophilic site susceptible to nucleophilic attack, especially by strong bases or in protic solvents at high temperatures.
-
Solution:
-
Use a Milder Base: If this is a persistent issue, consider a weaker base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃).[15][16]
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate (e.g., start at 80 °C instead of 100 °C).
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize secondary reactions.
-
Section 3: Optimized Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a robust starting point for the coupling of this compound with various arylboronic acids.[6][14][18]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 2.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[18]
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture (4 mL 1,4-Dioxane, 1 mL Water) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Screening Conditions for Optimization
If the general protocol provides low yields, a systematic screening of key parameters is recommended. Set up parallel reactions varying one component at a time.
| Parameter | Condition 1 (Baseline) | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | Pd(PPh₃)₄ (2.5 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | Pd(dppf)Cl₂ (2 mol%) |
| Ligand | - | PPh₃ (6 mol%) | XPhos (4 mol%) | - |
| Base | K₃PO₄ (2 eq) | K₂CO₃ (2 eq) | Cs₂CO₃ (2 eq) | NaHCO₃ (3 eq) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF | 2-MeTHF/H₂O (10:1) |
| Temperature | 90 °C | 80 °C | 100 °C | 110 °C |
Note: When using a Pd source like Pd₂(dba)₃ or Pd(OAc)₂, a separate ligand must be added.
Section 4: Visual Guides & Diagrams
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low-yield reactions.
References
-
Elsayed, M. S. A., Chang, S., & Cushman, M. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega, 2(12), 9234-9245. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Radi, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4427-4436. [Link]
-
Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), eadc8633. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Newman, S. G., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 12(15), 9036-9045. [Link]
-
ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Rauf, A., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 19(12), 20516-20531. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(8), 1479-1488. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5254-5282. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Request PDF. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
-
Madu, C. O., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 53(45), 6031-6034. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
ResearchGate. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Radi, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4427-4436. [Link]
-
PubMed. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
Sources
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Bromo-5-(bromomethyl)thiazole
Welcome to the technical support guide for the synthesis of 2-Bromo-5-(bromomethyl)thiazole. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and may encounter challenges related to yield and purity. The synthesis, typically a radical bromination of 2-Bromo-5-methylthiazole using N-Bromosuccinimide (NBS), is potent but susceptible to several side reactions.[1][2] This guide provides in-depth, troubleshooting-focused FAQs to help you diagnose and resolve these common issues, ensuring the integrity and success of your synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction resulted in a complex mixture with a low yield of the desired product. What are the most probable side products I should be looking for?
A: When the synthesis of this compound from 2-Bromo-5-methylthiazole yields a complex mixture, the issue typically stems from three primary side reactions: over-bromination, incomplete conversion, and hydrolysis.
-
Causality & Identification: The reaction proceeds via a free-radical mechanism, known as the Wohl-Ziegler reaction, where NBS serves as a source of bromine radicals.[3] The stability of the thiazole-methyl radical intermediate is key to the reaction's success. However, the system's reactivity can also lead to undesired pathways.
-
Over-bromination: The product, this compound, still possesses a hydrogen on the brominated carbon. This hydrogen can be abstracted by another bromine radical, leading to the formation of 2-Bromo-5-(dibromomethyl)thiazole . This is often the most common high-molecular-weight impurity.
-
Incomplete Conversion: Insufficient reaction time, inadequate initiation, or suboptimal temperature can leave behind significant quantities of the starting material, 2-Bromo-5-methylthiazole .[4][5][6][7]
-
Hydrolysis: If trace amounts of water are present in the reaction solvent (or during workup), the reactive bromomethyl group can be hydrolyzed to form 2-Bromo-5-(hydroxymethyl)thiazole .
-
Below is a diagram illustrating the intended synthetic pathway and these competing side reactions.
Caption: Primary reaction pathway and key side reactions.
Q2: I'm observing a significant amount of a higher molecular weight impurity, likely the dibrominated product. How can I suppress this over-bromination?
A: Over-bromination is a classic issue in radical brominations and is almost always a consequence of stoichiometry and reaction kinetics. Suppressing it requires careful control over the amount and availability of the brominating agent.
-
Causality: The formation of the dibromo side product occurs when a second bromine radical reacts with the desired monobromo product. This is more likely to happen if there are high local concentrations of NBS or if the reaction is allowed to proceed long after the starting material is consumed.
-
Troubleshooting & Protocol: The key is to maintain a low, steady concentration of bromine radicals and to use NBS as the limiting reagent (or in very slight excess).
Experimental Protocol: Controlled NBS Addition
-
Setup: Dissolve 2-Bromo-5-methylthiazole (1.0 eq.) and the radical initiator (e.g., AIBN, 0.05-0.1 eq.) in a dry, inert solvent (e.g., CCl₄ or dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Stoichiometry: Weigh out N-Bromosuccinimide (NBS) precisely. Do not exceed 1.1 equivalents. For initial optimization, starting with 1.05 equivalents is recommended. Ensure the NBS is freshly recrystallized to remove any residual bromine or acid impurities that can cause side reactions.[3]
-
Addition: Instead of adding all the NBS at once, add it portion-wise over the course of the reaction (e.g., in 4-5 small portions every 30 minutes) or use a solid addition funnel. This keeps the concentration of NBS low at any given moment.
-
Monitoring: Carefully monitor the reaction progress using TLC or GC-MS. Stop the reaction (by cooling and quenching) as soon as the starting material is consumed to prevent further reaction of the product.
Data Summary: Effect of NBS Stoichiometry on Product Distribution
NBS Equivalents Unreacted SM (%) Desired Product (%) Dibromo Product (%) 1.05 eq. ~5-10% ~85-90% <5% 1.20 eq. <2% ~75-80% ~15-20% 1.50 eq. 0% ~50-60% >30% Note: Percentages are illustrative and will vary based on specific reaction conditions.
-
Q3: My NMR analysis shows a large amount of unreacted 2-Bromo-5-methylthiazole. How can I improve the conversion rate without promoting side reactions?
A: Pushing the reaction to completion without generating impurities requires optimizing the initiation and reaction conditions, rather than simply adding a large excess of the brominating agent.
-
Causality: Poor conversion is often due to inefficient radical initiation or a reaction temperature that is too low for the chosen initiator. Radical initiators have specific decomposition half-lives at different temperatures. If the temperature is too low, not enough radicals are generated to sustain the chain reaction. Conversely, excessive heat can promote product decomposition.
-
Troubleshooting & Protocol:
-
Initiator Selection: Match your initiator to the boiling point of your solvent.
-
AIBN (Azobisisobutyronitrile): Ideal for reactions in solvents like CCl₄ (reflux, ~77°C) or dichloromethane with gentle heating.
-
Benzoyl Peroxide: Has a slightly higher decomposition temperature, suitable for higher-boiling solvents.
-
UV Irradiation: A clean method of initiation that can often be performed at lower temperatures.[1][8] This can be particularly effective in minimizing thermal decomposition.
-
-
Initiator Concentration: While 5-10 mol% is typical, you can slightly increase the initiator loading (e.g., to 15 mol%) if conversion is sluggish. Adding the initiator in portions along with the NBS can also help maintain a steady radical concentration.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the disappearance of the starting material spot on a TLC plate. The reaction is complete when the starting material is no longer visible.
-
Caption: Troubleshooting workflow for low reaction conversion.
Q4: The reaction mixture turned dark brown/black, and I observed some insoluble polymeric material. What is causing this decomposition, and how can it be prevented?
A: The formation of dark, insoluble material is a strong indicator of product decomposition or polymerization. The target molecule, this compound, is a potent alkylating agent and can be unstable under harsh conditions.
-
Causality: The bromomethyl group is an excellent leaving group. The product can undergo self-alkylation (polymerization) or react with other nucleophilic species in the mixture. This degradation is often accelerated by excess heat, prolonged exposure to light, or the presence of acidic impurities.
-
Troubleshooting & Protocol:
-
Temperature Control: Avoid excessive heating. If using a chemical initiator, maintain a gentle reflux and do not overheat the reaction. If possible, use photo-initiation (UV lamp) which allows the reaction to run at a lower temperature (e.g., room temperature to 40°C).
-
Minimize Reaction Time: As determined by active monitoring (TLC/GC-MS), work up the reaction as soon as it is complete.
-
Exclusion of Light: If using a chemical initiator like AIBN, wrap the reaction flask in aluminum foil to prevent unwanted photo-induced side reactions or decomposition.
-
Inert Atmosphere: Ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar) to prevent oxidative side reactions that can generate colored impurities.
-
Prompt Purification: The crude product should be purified promptly after workup. Storing the crude material for extended periods can lead to degradation. The pure product is a solid and should be stored in a freezer under an inert atmosphere.[8]
-
Q5: What is the most effective method for purifying this compound from the common side products?
A: Given the structural similarities between the starting material, product, and over-brominated side product, flash column chromatography is the most reliable method for achieving high purity.
-
Principle: The three main components have different polarities, which allows for their separation on a silica gel column.
-
Starting Material (2-Bromo-5-methylthiazole): Least polar.
-
Product (this compound): Intermediate polarity.
-
Dibromo Product (2-Bromo-5-(dibromomethyl)thiazole): Most polar of the three main brominated species.
-
-
Recommended Protocol: Flash Column Chromatography
-
Adsorbent: Use standard silica gel (230-400 mesh).
-
Sample Preparation: Concentrate the crude reaction mixture in vacuo, then adsorb it onto a small amount of silica gel to ensure even loading onto the column.
-
Eluent System: A gradient elution is highly effective. Start with a non-polar solvent system and gradually increase the polarity. A common and effective system is a gradient of ethyl acetate in hexanes.
-
Execution:
-
Begin eluting with 100% hexanes to remove very non-polar impurities.
-
Gradually increase the ethyl acetate concentration (e.g., 0% -> 3% -> 5%). A typical procedure uses a gradient of 0% to 3% ethyl acetate in hexane.[1]
-
The starting material will elute first, followed by the desired product, and finally the more polar dibrominated side product.
-
-
Monitoring: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
-
Final Step: Concentrate the pure fractions under reduced pressure. The product is a white solid with a melting point of 64-66°C.[8]
-
References
-
N-Bromosuccinimide - Wikipedia. [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]
-
This compound - Oakwood Chemical. [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC - NIH. [Link]
-
Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. [Link]
-
2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem. [Link]
Sources
- 1. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [amp.chemicalbook.com]
- 2. Page loading... [guidechem.com]
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- 4. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 41731-23-1: 2-Bromo-5-methylthiazole | CymitQuimica [cymitquimica.com]
- 6. 2-Bromo-5-methylthiazole | 41731-23-1 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [m.chemicalbook.com]
Technical Support Center: Overcoming Reactivity Challenges with 2-Bromo-5-(bromomethyl)thiazole
Introduction
Welcome to the technical support guide for 2-Bromo-5-(bromomethyl)thiazole (CAS 131748-91-9). This difunctionalized thiazole is a valuable building block in medicinal chemistry and materials science, prized for its role in synthesizing complex molecular architectures, including novel insecticides.[1] However, its unique electronic and structural properties often lead to challenges in palladium-catalyzed cross-coupling reactions, such as low yields and competing side reactions.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols to help you navigate the complexities of this substrate and achieve your synthetic goals.
Understanding the Dual Reactivity of this compound
The primary challenge in using this molecule stems from the two different bromine-carbon bonds. Their reactivity is not equivalent and must be understood to achieve selective functionalization.
-
C2-Bromo Bond: This bromine is attached to an sp²-hybridized carbon on the electron-deficient thiazole ring.[2] The electron-withdrawing nature of the ring nitrogen and the potential for the sulfur atom to coordinate with and poison metal catalysts make the oxidative addition step in cross-coupling reactions sluggish.[3] Overcoming this requires highly active catalyst systems.
-
C5-(Bromomethyl) Bond: This bromine is on an sp³-hybridized carbon. It behaves like a benzylic bromide, making it highly susceptible to nucleophilic substitution (SN2) reactions. This reactivity can lead to undesired side products if nucleophilic reagents or bases are used under harsh conditions.
The key to success is to employ reaction conditions that selectively activate the C2-Br bond for cross-coupling while minimizing reactions at the C5-CH₂Br position.
Caption: Reactivity profile of this compound.
Troubleshooting Guide: Coupling Reactions
This section addresses common problems encountered during cross-coupling reactions in a direct question-and-answer format.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling at the C2 Position
Question: My Suzuki-Miyaura coupling between this compound and an arylboronic acid is failing or giving yields below 30%. I'm using Pd(PPh₃)₄ and Na₂CO₃. What's going wrong?
Answer: This is a very common issue. The low yield is likely due to an insufficiently active catalyst system to overcome the high activation barrier for oxidative addition at the electron-deficient C2 position of the thiazole ring.[4][5] Standard conditions like Pd(PPh₃)₄ are often not potent enough for challenging heterocyclic substrates.[3]
Here is a systematic approach to troubleshoot this:
-
Upgrade Your Catalyst System: The choice of ligand is critical. Switch from first-generation ligands like PPh₃ to modern, electron-rich, and sterically hindered biarylphosphine ligands. These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species.[4]
-
Recommended Ligands: SPhos, RuPhos, or XPhos.
-
Recommended Palladium Precursors: Pd₂(dba)₃ or Pd(OAc)₂. These are air-stable and form the active Pd(0) catalyst in situ.
-
-
Select a More Effective Base: The base plays a crucial role in the transmetalation step. For this substrate, a stronger base is often required.
-
Optimize the Solvent and Temperature: The solvent affects both solubility and catalyst activity.
-
Solvent Systems: Anhydrous polar aprotic solvents are preferred. A mixture of 1,4-dioxane and water (e.g., 4:1) is a robust starting point that often works well.[6][7] Other options include DMF or toluene with water.[5][8]
-
Temperature: These couplings typically require heating, often between 80-110 °C.[9] If the reaction is sluggish, a moderate temperature increase can help, but be cautious of potential degradation at excessively high temperatures.[8]
-
-
Ensure Reagent Quality and Inert Atmosphere:
-
Boronic Acid Quality: Boronic acids can degrade upon storage. Use high-purity boronic acids or check their integrity before use.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[3] Ensure the reaction is thoroughly degassed (e.g., three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 20-30 minutes) and run under a positive pressure of an inert gas.[8][9]
-
Optimized Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Molar Eq. / Mol % | Rationale |
| Aryl Halide | This compound | 1.0 | Substrate |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |
| Pd Precursor | Pd₂(dba)₃ | 1 - 2.5 mol% | Forms active Pd(0) catalyst |
| Ligand | SPhos or XPhos | 2 - 5 mol% | Promotes oxidative addition |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Activates boronic acid for transmetalation |
| Solvent | 1,4-Dioxane / H₂O (4:1) | - | Good solubility and catalyst performance |
| Temperature | 90 - 110 °C | - | Overcomes activation energy |
Issue 2: Low Yield in Buchwald-Hartwig Amination
Question: I am trying to couple a secondary amine with this compound using Buchwald-Hartwig conditions, but the reaction is not proceeding. What should I change?
Answer: Similar to the Suzuki reaction, the Buchwald-Hartwig amination of this substrate is challenging and requires a highly active catalyst system. The thiazole nitrogen can coordinate to the palladium center, and a strong, non-nucleophilic base is essential.[10][11]
Troubleshooting Steps:
-
Employ a State-of-the-Art Catalyst System: Use a combination of a palladium precursor and a specialized biarylphosphine ligand designed for C-N bond formation. Two ligands, BrettPhos (for primary amines) and RuPhos, cover a wide range of substrates and generally give excellent results.[12][13]
-
Recommended Catalyst System: Pd₂(dba)₃ with RuPhos or BrettPhos.
-
-
Use a Strong, Non-Nucleophilic Base: The base deprotonates the amine, but it should not be nucleophilic enough to react with the C5-bromomethyl group.
-
Choose an Anhydrous Aprotic Solvent: The reaction must be run under strictly anhydrous conditions.
-
Control Temperature: These reactions often require heating, typically in the 80-120 °C range.[14]
Caption: A workflow for troubleshooting low-yield coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which bromine atom is more reactive? The reactivity depends entirely on the type of reaction. The C5-bromomethyl group is highly reactive towards nucleophiles in SN2 reactions. The C2-bromo group is generally unreactive in SNAr reactions but can be activated for palladium-catalyzed cross-coupling reactions, though it is considered a challenging electrophile.
Q2: I'm observing a side product that appears to be from a reaction at the bromomethyl group. How can I prevent this? This typically happens if your reaction conditions are too harsh or if your coupling partner/base is too nucleophilic. To minimize this:
-
Use the mildest effective base possible (e.g., K₃PO₄ instead of a stronger, more nucleophilic one if the reaction allows).
-
Run the reaction at the lowest temperature that gives a reasonable conversion rate.
-
Ensure your amine coupling partner in a Buchwald-Hartwig reaction is not overly hindered, which could favor it acting as a nucleophile at the more accessible C5 position.
Q3: Can I perform sequential couplings at both positions? Yes, this is a powerful strategy. You can leverage the differential reactivity. A typical approach would be:
-
Perform a palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the C2-bromo position under optimized conditions.
-
Purify the resulting 5-(bromomethyl)thiazole derivative.
-
Use this product in a second step, where the bromomethyl group acts as an electrophile for nucleophilic substitution with an amine, thiol, or other nucleophile.
Q4: What are the best practices for handling and storing this compound? Like many halogenated heterocyclic compounds, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It is advisable to store it in a cool, dark, and dry place under an inert atmosphere to prevent slow degradation.
Detailed Experimental Protocols
Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous and often air/moisture-sensitive. Use proper PPE and inert atmosphere techniques.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from successful couplings of similar brominated heterocycles.[6][7]
Objective: To synthesize a 2-aryl-5-(bromomethyl)thiazole derivative.
Materials:
-
This compound (1.0 mmol, 257 mg)
-
Arylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 637 mg)
-
Anhydrous 1,4-dioxane (8 mL) and Degassed Water (2 mL)
-
Schlenk flask or microwave vial
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for coupling amines to challenging heteroaryl halides.[13][14]
Objective: To synthesize a 2-(dialkylamino)-5-(bromomethyl)thiazole derivative.
Materials:
-
This compound (1.0 mmol, 257 mg)
-
Secondary amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 18.7 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (10 mL)
-
Schlenk flask or microwave vial
Procedure:
-
Note: This reaction is highly sensitive to air and moisture. If possible, set it up in a glovebox.
-
To a dry Schlenk flask, add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Seal the flask, then evacuate and backfill with argon.
-
Add the anhydrous toluene, followed by this compound and the secondary amine via syringe.
-
Stir the reaction mixture vigorously at 110 °C for 6-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate (30 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions. BenchChem. [URL: provided in search results]
- BenchChem Technical Support Team. (2025). Technical Support Center: Furan-Thiazole Coupling Reactions. BenchChem. [URL: provided in search results]
- Kaur, R., & Sharma, R. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5001]
- PharmaGuideline. (2023). Synthesis, Reactions and Medicinal Uses of Thiazole. PharmaGuideline. [URL: https://www.pharmaguideline.com/2023/02/synthesis-reactions-and-medicinal-uses-of-thiazole.html]
- Yaseen, M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules. [URL: https://www.mdpi.com/1420-3049/20/8/13730]
- Hartwig, J. F., & Sheng, Q. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol801639n]
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Chlorothiobenzamide. BenchChem. [URL: provided in search results]
- BenchChem Application Notes. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem. [URL: provided in search results]
- BenchChem Application Notes. (2025). Synthesis of Novel Derivatives from 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem. [URL: provided in search results]
- Youssef, A. M., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0191321]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.
- Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7497424390d592261271f]
- Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/sc/c1sc00241a]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [URL: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction]
- Yaseen, M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. ResearchGate. [URL: https://www.researchgate.net/publication/280738006_Regioselective_synthesis_of_2-bromomethyl-5-aryl-thiophene_derivatives_via_palladium_0_catalyzed_suzuki_cross-coupling_reactions_As_antithrombotic_and_haemolytically_active_molecules]
- ChemicalBook. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01201977.htm]
Sources
- 1. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [amp.chemicalbook.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
Preventing debromination of 2-Bromo-5-(bromomethyl)thiazole during reactions
A Guide to Preventing Debromination in Synthetic Applications
Welcome to the Technical Support Center for 2-Bromo-5-(bromomethyl)thiazole. As a key building block in pharmaceutical and materials science research, this reagent's unique bifunctional nature is highly valuable. However, its reactivity can also present challenges, most notably the undesired loss of the C2-bromine atom during reactions targeting the bromomethyl group.
This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this reagent, minimize side reactions, and achieve optimal yields for your target molecules.
Troubleshooting Guide: Unwanted Debromination
This section addresses specific issues you may encounter in the lab. The primary challenge with this compound is preventing the hydrodehalogenation (debromination) at the C2 position of the thiazole ring while performing nucleophilic substitution at the C5-bromomethyl position.
Q1: I'm observing a significant amount of a debrominated byproduct in my reaction. What are the most likely causes?
Answer: The loss of the C2-bromo substituent is a common side reaction, typically promoted by overly harsh reaction conditions. The C-Br bond on the electron-deficient thiazole ring is susceptible to cleavage, especially under reductive conditions or in the presence of strong bases.[1] The three primary factors to investigate are your base, temperature, and the purity of your reagents.
-
Inappropriate Base: Strong bases, particularly alkoxides (e.g., sodium tert-butoxide, NaOtBu) or hydroxides (NaOH, KOH), can actively promote debromination.[1][2]
-
High Reaction Temperature: Elevated temperatures provide the activation energy needed for the undesired debromination pathway to compete with the desired substitution.[1] This effect is often synergistic with a strong base.
-
Presence of Hydride Sources: Trace impurities like water or alcohols, or even certain solvents, can act as hydride donors, leading to reductive cleavage of the C-Br bond.[1][2]
Below is a logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for minimizing debromination.
Q2: My reaction is very slow at room temperature. When I increase the heat, I get debromination. How do I improve my reaction rate without causing this side reaction?
Answer: This is a classic kinetic vs. thermodynamic dilemma. The desired nucleophilic substitution has a certain activation energy, and the undesired debromination has another. Your goal is to find conditions that favor the kinetics of the desired reaction while keeping the system below the energy threshold where debromination becomes significant.
-
Solvent Choice: Instead of just increasing the heat in a low-boiling solvent like THF, consider switching to a higher-boiling aprotic solvent such as DMF, DMAc, or Dioxane. This allows you to maintain a precise and stable temperature (e.g., 60-80 °C) that may be sufficient for the substitution reaction without aggressively promoting debromination.[1]
-
Base Optimization: The choice of base has a profound impact. A stronger, yet milder, base can accelerate the reaction at lower temperatures. Cesium carbonate (Cs₂CO₃) is often an excellent choice in these scenarios due to the "cesium effect," which enhances the nucleophilicity of the reacting partner without being overly harsh.
-
Phase-Transfer Catalysis: If your nucleophile is soluble in an aqueous or solid phase and the thiazole is in an organic phase, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically accelerate the reaction at lower temperatures by bringing the reactants together at the phase interface.
Q3: Which bases should I avoid, and what are the recommended alternatives?
Answer: The selection of the base is arguably the most critical parameter. Avoid strong, hard bases, especially in protic solvents.
| Base Category | Examples (Avoid) | Primary Issue | Recommended Alternatives | Rationale for Alternatives |
| Strong Inorganic | NaOH, KOH, LiOH | Highly nucleophilic and can promote hydrodehalogenation.[1][2] | K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder, less nucleophilic bases that are effective proton scavengers but have a lower tendency to promote side reactions.[2] |
| Alkoxides | NaOtBu, NaOEt, KOMe | Extremely strong bases that are well-known to cause debromination of aryl halides.[1] | N,N-Diisopropylethylamine (DIPEA), Triethylamine (Et₃N) | Non-nucleophilic, sterically hindered organic bases that are excellent proton scavengers but do not promote debromination. |
| Hydrides | NaH | A strong base and potential hydride source, creating a reductive environment. | Proton Sponge | A highly basic but extremely non-nucleophilic amine. |
Data is illustrative and based on general trends observed in reactions with aryl halides.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
Answer: this compound is an irritant and is sensitive to moisture and heat.[3][4] For long-term stability and to prevent degradation, it should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). It is best kept in a freezer at or below -20°C.[5] Before use, allow the container to warm to room temperature completely before opening to prevent condensation of atmospheric moisture onto the reagent.
Q2: How can I effectively monitor my reaction for the formation of the debrominated byproduct?
Answer: Close monitoring is essential to prevent byproduct formation from prolonged reaction times.[1]
-
Thin-Layer Chromatography (TLC): This is the quickest method. The debrominated byproduct, 2-(bromomethyl)thiazole, will be significantly less polar than the starting material. It will have a higher Rf value on the TLC plate. You can easily track the consumption of starting material and the appearance of both the desired product and the undesired byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor the disappearance of the starting material's mass peak (m/z for C₄H₃Br₂NS ≈ 256) and the appearance of your product's peak. Crucially, you can also search for the mass of the debrominated byproduct (C₄H₄BrNS, m/z ≈ 178).[6] This allows for quantitative assessment of the reaction's selectivity.
Q3: Can you provide a general, optimized protocol for a nucleophilic substitution reaction?
Answer: Absolutely. This protocol is a robust starting point designed to minimize debromination. It assumes a generic reaction with a nucleophile (Nu-H).
Objective: Synthesize 2-Bromo-5-(nucleotidyl-methyl)thiazole while preventing C2-debromination.
Caption: Optimized workflow for nucleophilic substitution.
Detailed Steps:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add your nucleophile (1.0 eq.) and a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]
-
Solvent Addition: Add an anhydrous, aprotic solvent (e.g., THF, acetonitrile) via syringe. Stir the suspension.
-
Cooling: Place the flask in an ice bath and cool the mixture to 0 °C.
-
Reagent Addition: In a separate, dry vial, dissolve this compound (1.05 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring reaction mixture over 15-30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction's progress closely by TLC or LC-MS every 30-60 minutes. The goal is to stop the reaction as soon as the starting material is consumed to prevent prolonged heating or stirring that could lead to byproduct formation.[1]
-
Work-up: Once complete, cool the mixture back to room temperature (if heated). Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.[1]
By following these guidelines and carefully optimizing your reaction parameters, you can successfully use this compound while minimizing the frustrating and yield-reducing side reaction of debromination.
References
- BenchChem. How to prevent debromination in 2,5-Dibromothiazole reactions. BenchChem Technical Support. Accessed January 9, 2026.
- BenchChem. Preventing debromination side reactions of 7-Bromo-1-tetralone. BenchChem Technical Support. Accessed January 9, 2026.
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. Available from: [Link]
- TCI Chemicals. Protecting Agents. TCI Chemicals Brochure. Accessed January 9, 2026.
- Cannata, V., Calzolari, C., & Tamerlani, G. (1992). Process for the catalytic debromination of halogenated monocyclic aromatic compounds. U.S. Patent No. EP0593251A1. Google Patents.
- University of Rochester. Protecting Groups.
- Organic Synthesis. Protecting Groups. Organic Synthesis Website. Accessed January 9, 2026.
- SynArchive. Protecting Groups List.
- LookChem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. LookChem Website. Accessed January 9, 2026.
- Matrix Scientific. This compound. Product Page. Accessed January 9, 2026.
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. Available from: [Link]
- Organic Chemistry Portal. Protecting Groups. Organic Chemistry Portal. Accessed January 9, 2026.
-
Srogl, J., et al. (2019). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. Available from: [Link]
-
ChemBK. 2-bromo-5-methyl-6,7-dihydro-4H-[1][7]thiazolo[5,4-c]pyridine. ChemBK Database. Accessed January 9, 2026.
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. ACS Publications. Available from: [Link]
-
Neale, C. G., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available from: [Link]
-
Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. Available from: [Link]
- PubChem. 2-Bromo-5-methyl-1,3-thiazole.
-
Anfinogenov, V. A., et al. (2022). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules. Available from: [Link]
- Tetrahedron. 2-Bromo-5-bromomethyl-thiazole. Product Page. Accessed January 9, 2026.
- OSTI.GOV. Course of bromination of thiazole and 2-methylthiazole. Journal Article. Accessed January 9, 2026.
- ChemicalBook. 2-BROMO-5-BROMOMETHYL-THIAZOLE. ChemicalBook Product Page. Accessed January 9, 2026.
-
Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]
-
Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. Available from: [Link]
- PubChem. 2-(bromomethyl)-5-phenyl-5H-1,2-thiazole.
- Reddit. Reaction Conditions for Selective Debromination. r/Chempros. Accessed January 9, 2026.
- Cannata, V., et al. (1992). Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes. U.S. Patent No. US5107013A. Google Patents.
-
Weitz, E., et al. (2022). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis. Available from: [Link]
- Arctom Scientific. This compound. Product Page. Accessed January 9, 2026.
- Oakwood Chemical. This compound. Product Page. Accessed January 9, 2026.
- BLD Pharm. 6-Bromo-5-fluorobenzo[d]thiazole. Product Page. Accessed January 9, 2026.
-
Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available from: [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation Reactions with 2-Bromo-5-(bromomethyl)thiazole
Welcome to the technical support guide for optimizing N-alkylation reactions using 2-bromo-5-(bromomethyl)thiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional reagent. We will address common challenges and provide field-proven insights to enhance reaction efficiency, yield, and purity.
The primary challenge in using this compound lies in its dual electrophilic nature. The bromomethyl group at the C5 position is highly reactive, behaving like a benzylic halide, making it ideal for Sₙ2 reactions. In contrast, the bromo group at the C2 position is on an electron-deficient aromatic ring, making it less reactive to nucleophilic substitution but susceptible to other transformations under certain conditions. Achieving selective N-alkylation at the C5-methyl position is the primary goal.
Caption: Reactivity sites of this compound.
Frequently Asked Questions (FAQs)
Q1: Which is the primary reactive site on this compound for N-alkylation with an amine?
The C5-bromomethyl group is overwhelmingly the more reactive site for standard Sₙ2-type N-alkylation. The carbon-bromine bond in the bromomethyl group is analogous to a benzylic halide, making it an excellent electrophile for nucleophilic substitution by amines. The C2-bromo group is attached to an sp²-hybridized carbon of the thiazole ring and is significantly less reactive towards nucleophilic substitution under typical N-alkylation conditions.
Q2: What are the most critical parameters to consider when selecting a base for this reaction?
The choice of base is crucial and depends on the pKa of the N-H bond in your amine nucleophile.
-
For weakly acidic amines (e.g., secondary aliphatic amines, anilines): Strong, non-nucleophilic bases are often required to deprotonate the amine and generate the more potent nucleophilic anion. Sodium hydride (NaH) is a common choice, but its use can sometimes lead to solubility issues and requires strictly anhydrous conditions.[1][2]
-
For more acidic N-H bonds (e.g., imidazoles, indoles, sulfonamides): Milder inorganic bases are generally sufficient and often preferred for their ease of handling and removal. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices.[3] Cs₂CO₃ is more soluble in organic solvents and can accelerate reactions, but it is also more expensive.
-
Organic Bases: Non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective, particularly for sterically hindered substrates.[4]
Q3: How does the choice of solvent affect the reaction outcome?
Solvent selection directly influences reaction rate and selectivity by affecting the solubility of reagents and stabilizing transition states.[5][6]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the most common choices for N-alkylation. They effectively solvate the cation of the base (e.g., K⁺, Na⁺) while leaving the nucleophilic anion relatively "bare," thereby increasing its reactivity and accelerating the Sₙ2 reaction.[7] DMF and acetonitrile are often preferred.[3][8]
-
Ethereal Solvents (THF, Dioxane): These are less polar and may be used with stronger bases like NaH. They are particularly useful when trying to minimize side reactions that might be promoted by more polar solvents.
-
Non-polar Solvents (Toluene): Generally not recommended unless using phase-transfer catalysis, as the insolubility of the base and amine salt can severely limit the reaction rate.[9]
Q4: Is there a risk of alkylating the thiazole ring nitrogen?
Yes, under certain conditions, the nitrogen atom of the thiazole ring can be alkylated to form a thiazolium salt.[10] This is typically observed when using highly reactive alkylating agents or under forcing conditions (high heat). However, the C5-bromomethyl group is an intramolecular alkylating agent. The primary risk is not intermolecular alkylation by a second molecule, but rather decomposition or rearrangement. For standard N-alkylation with an external amine, quaternization of the thiazole nitrogen is a minor side reaction compared to issues like over-alkylation of the target amine.
Troubleshooting Guide
Q1: Problem: Low or No Conversion of Starting Material.
Symptoms: TLC or LC-MS analysis shows predominantly unreacted amine and/or this compound.
Potential Causes & Solutions:
-
Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the amine nucleophile effectively. If you are using K₂CO₃ with a weakly acidic amine, consider switching to a stronger base like NaH or DBU.[1][4]
-
Poor Solubility: The base or the deprotonated amine may not be soluble in the reaction solvent. If using K₂CO₃ in acetone or THF, you may see very little reaction.[3] Switching to a more polar solvent like DMF can dramatically improve solubility and reaction rate. The addition of a catalytic amount of potassium iodide (KI) can also accelerate the reaction by in-situ formation of the more reactive iodomethyl intermediate.[3]
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[11] If running the reaction at room temperature, try gradually increasing the temperature to 50-80 °C while monitoring for product formation and potential decomposition.
-
Reagent Quality: Ensure that solvents are anhydrous, especially when using water-sensitive bases like NaH. The this compound reagent can degrade over time; verify its purity before use.
Q2: Problem: Low Isolated Yield Despite Good Conversion.
Symptoms: The reaction appears to go to completion by TLC/LC-MS, but the final isolated yield is poor.
Potential Causes & Solutions:
-
Product Loss During Workup: The N-alkylated product may have some water solubility, especially if it contains polar functional groups. During aqueous workup, ensure you extract with a suitable organic solvent multiple times (e.g., 3x EtOAc or DCM). A final wash of the combined organic layers with brine can help break emulsions and remove residual water.[12]
-
Over-Alkylation: The mono-alkylated amine product can sometimes be more nucleophilic than the starting amine, leading to a second alkylation and the formation of a dialkylated byproduct.[11][13] This is especially common with primary amines. To mitigate this, use a slight excess of the amine starting material (1.2–1.5 equivalents) relative to the alkylating agent.
-
Decomposition on Silica Gel: Some N-alkylated thiazoles, particularly those with basic nitrogen atoms, can streak or decompose on silica gel. To resolve this, you can pre-treat the silica with triethylamine (by adding ~1% Et₃N to the eluent) or use an alternative stationary phase like alumina.
-
General Losses: Be meticulous during transfers, extractions, and drying steps to minimize physical loss of the product.[14]
Caption: Troubleshooting workflow for low yield reactions.
Q3: Problem: Purification is Difficult Due to a Stubborn Impurity.
Symptoms: The desired product is difficult to separate from a major impurity, which may have similar polarity.
Potential Causes & Solutions:
-
Unreacted Starting Material: If the reaction did not go to completion, separating the polar amine starting material from the often-polar product can be challenging. Drive the reaction to completion if possible. Alternatively, an acidic wash (e.g., dilute HCl) during workup can protonate the unreacted amine, moving it to the aqueous layer. Caution: This may also extract your product if it is basic.
-
Symmetrical Dimer: A common impurity is the symmetrical ether or thioether formed by the reaction of the alkylating agent with trace water or a sulfur nucleophile. This can be difficult to avoid entirely but is minimized by running the reaction under anhydrous/inert conditions.
-
Isomeric Products: In rare cases with ambident nucleophiles (e.g., certain heterocycles), you may form N-alkylated vs. C-alkylated isomers. These often require careful chromatographic separation, sometimes with specialized columns or solvent systems.
Validated Experimental Protocol
This protocol describes a general method for the N-alkylation of imidazole with this compound. It should be adapted based on the specific nucleophile being used.
Reaction Scheme: Imidazole + this compound → 1-((2-Bromo-thiazol-5-yl)methyl)-1H-imidazole
Materials:
-
Imidazole (1.0 equiv.)
-
This compound (1.1 equiv.)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 equiv.) and potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to achieve a concentration of approximately 0.2 M with respect to the imidazole.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add a solution of this compound (1.1 equiv.) in a small amount of anhydrous DMF dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting imidazole is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by a wash with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure N-alkylated product.
Table 1: Optimization of Reaction Parameters
| Parameter | Recommended Options | Rationale & Considerations |
| Base | K₂CO₃, Cs₂CO₃ | Good for acidic N-H (pKa < 18). Easy to handle. Cs₂CO₃ is more effective but costlier.[8] |
| NaH, KHMDS | Required for less acidic N-H (pKa > 20). Requires strictly anhydrous conditions.[1] | |
| DBU, DIPEA | Organic, non-nucleophilic bases. Good for sensitive substrates; DIPEA also acts as an HCl scavenger.[4] | |
| Solvent | DMF, Acetonitrile | Preferred. Polar aprotic, good solubility for most reagents, accelerates Sₙ2 reactions.[8][12] |
| THF, Dioxane | Good for use with strong bases like NaH. Less polar, may slow reaction but can improve selectivity. | |
| Acetone | Can be effective but often shows lower reactivity compared to DMF or acetonitrile due to poorer solubility of bases.[3] | |
| Temperature | 25 °C to 80 °C | Start at room temperature; increase heat if the reaction is slow. High temperatures (>100 °C) can lead to decomposition.[15] |
| Additives | KI (catalytic) | In-situ generation of the more reactive iodo-intermediate can significantly accelerate slow reactions (Finkelstein reaction).[3] |
| Phase-Transfer Catalyst | Useful if running in a biphasic system or with insoluble bases (e.g., TBAB with K₂CO₃ in toluene). |
References
-
ResearchGate. (n.d.). The optimal conditions of N-alkylation reaction. Retrieved from ResearchGate. [Link]
-
Alkylation Strategies. (2025). Alkyl Strategies for Optimizing Reaction Conditions. [Link]
-
Krasnokutskaya, E. A., et al. (2020). N-ALKYLATION OF NITROGEN HETEROCYCLES WITH α-DIAZOCARBONYL COMPOUNDS. Butlerov Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table]. Retrieved from ResearchGate. [Link]
-
Obata, O., et al. (2018). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie. [Link]
-
Trovato, F., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. [Link]
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Taylor & Francis Online. (2006). KF/Al2O3-Mediated N-Alkylation of Amines and Nitrogen Heterocycles and S-Alkylation of Thiols. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
-
MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
ResearchGate. (2025). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system [Request PDF]. [Link]
- Google Patents. (2004).
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
ResearchGate. (2025). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives [Request PDF]. [Link]
-
AIP Publishing. (n.d.). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. [Link]
-
ResearchGate. (n.d.). N-Alkylation of compounds 166 and 169 [Diagram]. Retrieved from ResearchGate. [Link]
-
MDPI. (2024). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. [Link]
-
PubMed Central (PMC). (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. [Link]
-
PubMed Central (PMC). (n.d.). Diastereoselective Alkylation of Activated Nitrogen Heterocycles with Alkenyl Boronate Complexes. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
AIP Publishing. (n.d.). CHARACTERIZATION N-ALKYLATION OF COMPOUNDS. [Link]
-
MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]
-
PubMed. (n.d.). Synthesis, Reaction and Biological Activity of Thiazoles. [Link]
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- 15. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for Syntheses Utilizing 2-Bromo-5-(bromomethyl)thiazole
Welcome to the technical support center for 2-Bromo-5-(bromomethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during syntheses involving this versatile, yet reactive, building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure your experiments are both successful and efficient.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is a reactive solid and should be handled with care. For long-term stability, it is crucial to store the compound in a freezer at temperatures under -20°C in an inert atmosphere[1][2]. The container should be tightly sealed to prevent exposure to moisture and air, which can lead to degradation. When handling, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood[2][3].
Q2: What are the main reactive sites of this compound in nucleophilic substitution reactions?
A2: this compound possesses two electrophilic carbon centers susceptible to nucleophilic attack: the benzylic-like carbon of the bromomethyl group and the carbon at the 2-position of the thiazole ring bearing a bromine atom. The bromomethyl group is significantly more reactive towards nucleophiles under typical SN2 conditions due to the lower energy of the transition state compared to the aromatic nucleophilic substitution at the C2 position. This allows for selective functionalization at the 5-position.
Q3: Which solvents are suitable for reactions involving this compound?
A3: The choice of solvent is critical and depends on the specific reaction. For nucleophilic substitution reactions, polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are commonly used as they can solvate the cation of the nucleophile's salt and do not interfere with the reaction[4][5]. Dichloromethane (DCM) and chloroform are also suitable for dissolving the compound[1][6]. For Suzuki cross-coupling reactions at the 2-bromo position, a mixture of 1,4-dioxane and water is often effective[7].
Troubleshooting Guide: Synthesis and Subsequent Reactions
This section addresses specific problems that may arise during the synthesis and use of this compound.
Problem 1: Low Yield During the Synthesis of this compound
Q: I am synthesizing this compound from 2-Bromo-5-methylthiazole using N-bromosuccinimide (NBS) and observing a low yield. What are the potential causes and solutions?
A: Low yields in this benzylic-like bromination can stem from several factors. Here’s a breakdown of potential causes and how to address them:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[8]. Ensure the reaction is stirred for a sufficient duration, which can be up to 3 hours or more depending on the scale and conditions[1].
-
Suboptimal Temperature: The reaction temperature plays a vital role. While some procedures suggest heating to 90°C with UV irradiation, others may proceed at lower temperatures[1]. An excessively high temperature can lead to the formation of degradation products or di-bromo byproducts[8]. It is advisable to perform a temperature optimization study.
-
Issues with the Brominating Agent: The quality and amount of NBS are critical. Use freshly recrystallized NBS if possible. Using a slight excess of NBS (e.g., 1.1 equivalents) can help drive the reaction to completion[1]. However, a large excess should be avoided to minimize the formation of impurities[8].
-
Inadequate Initiation: Radical brominations often require an initiator. The use of UV irradiation or a radical initiator like azobisisobutyronitrile (AIBN) is common. Ensure your UV lamp is functioning correctly and is positioned appropriately to irradiate the reaction mixture effectively.
Workflow for Optimizing the Synthesis of this compound
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Problem 2: Formation of Impurities and Product Discoloration
Q: My final product after synthesis and workup is a colored solid/oil, and TLC/NMR analysis shows multiple spots/impurities. How can I minimize impurity formation and purify the product?
A: The presence of colored impurities and byproducts is a common issue. Here are the likely causes and recommended solutions:
-
Di-bromo Byproduct: Over-bromination can lead to the formation of a di-brominated byproduct[8]. This can be minimized by carefully controlling the stoichiometry of NBS[8].
-
Residual Bromine: A yellow or brown color can indicate the presence of residual bromine. During the workup, washing the organic layer with a solution of sodium thiosulfate will quench any remaining bromine[8][9].
-
Degradation Products: this compound can be unstable, especially when exposed to light, heat, or acidic/basic conditions for prolonged periods. Minimize reaction and workup times, and protect the reaction from light where possible.
Purification Strategies:
| Method | Description | When to Use |
| Recrystallization | Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals. | Effective for removing small amounts of impurities from a solid product. A suitable solvent system might be a mixture of hexane and ethyl acetate. |
| Column Chromatography | Separating the product from impurities by passing it through a silica gel column with an appropriate eluent system. | This is a highly effective method for removing closely related impurities. A gradient elution of hexane and ethyl acetate (e.g., 0% to 3% ethyl acetate) has been reported to be successful[1]. |
| Activated Carbon Treatment | Adding activated carbon to a solution of the crude product to adsorb colored impurities, followed by filtration. | Useful for removing colored impurities that are difficult to remove by other methods[8]. |
Problem 3: Low Conversion in Nucleophilic Substitution Reactions
Q: I am performing an N-alkylation or O-alkylation with this compound and a nucleophile, but the reaction shows low conversion. What could be the issue?
A: Low conversion in nucleophilic substitution reactions with this substrate can be attributed to several factors. Consider the following troubleshooting steps:
-
Insufficiently Strong Base: For nucleophiles like phenols or some amines, a base is required to deprotonate them and increase their nucleophilicity[4][10]. Ensure you are using a suitable base (e.g., K2CO3, NaH, TEA) and that it is of good quality and anhydrous if necessary.
-
Poor Nucleophile Solubility: If your nucleophile is not soluble in the reaction solvent, the reaction will be slow. Choose a solvent that dissolves both the nucleophile and the electrophile.
-
Steric Hindrance: A bulky nucleophile may react slowly due to steric hindrance. In such cases, increasing the reaction temperature or using a more polar solvent might help.
-
Reaction Temperature and Time: These reactions may require elevated temperatures and longer reaction times to proceed to completion[4]. Monitor the reaction by TLC to determine the optimal reaction time.
Experimental Protocol for a Typical N-Alkylation
-
Reaction Setup: To a round-bottom flask, add the amine (1.0 mmol, 1.0 equiv.) and a suitable base such as triethylamine (1.5 equiv.)[11].
-
Solvent Addition: Add an anhydrous solvent like THF or acetonitrile (10 mL)[5][11].
-
Addition of Electrophile: Dissolve this compound (1.0 equiv.) in a small amount of the reaction solvent and add it dropwise to the stirred solution of the amine at room temperature.
-
Reaction: Stir the mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Logical Relationship in Nucleophilic Substitution
Caption: Key components and conditions for successful nucleophilic substitution.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole.
- ChemicalBook. (n.d.). 2-BROMO-5-BROMOMETHYL-THIAZOLE Chemical Properties,Usage,Production.
- Arctom Scientific. (n.d.). CAS NO. 131748-91-9 | this compound.
- Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
- Benchchem. (n.d.). Application Notes and Protocols for the O- Alkylation of Phenols with 4-(Bromomethyl)phenol.
- Benchchem. (n.d.). Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol for Researchers.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.).
- ChemicalBook. (n.d.). 2-Amino-5-bromothiazole synthesis.
- Ambeed. (n.d.). 131748-91-9|this compound.
- Benchchem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
- AIP Publishing. (n.d.). N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4- Bis (Bromo Methyl) Benzene on Mixed Oxides at Room Temperature and Study Their Biological Activity.
- ChemicalBook. (n.d.). 2-BROMO-5-BROMOMETHYL-THIAZOLE Price.
Sources
- 1. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [amp.chemicalbook.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [m.chemicalbook.com]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
Stability issues of 2-Bromo-5-(bromomethyl)thiazole in different solvents
Welcome to the technical support center for 2-Bromo-5-(bromomethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. Here, we synthesize our expertise to explain the causality behind experimental choices and offer self-validating protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a highly reactive molecule due to two key structural features: the bromomethyl group and the bromo substituent on the thiazole ring. The primary stability concern is its susceptibility to nucleophilic substitution, particularly at the benzylic-like position of the bromomethyl group. This makes the compound sensitive to moisture, alcohols, and other nucleophilic reagents or solvents.
Q2: What are the ideal storage conditions for this compound?
A2: To maintain its integrity, this compound should be stored in an inert atmosphere (e.g., under argon or nitrogen), in a tightly sealed container, and at low temperatures, ideally in a freezer at or below -20°C.[1][2] This minimizes exposure to atmospheric moisture and reduces the rate of potential degradation reactions.
Q3: In which common laboratory solvents is this compound soluble?
A3: this compound is a solid that is soluble in a range of common organic solvents, including chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and ethyl acetate.[2][3]
Q4: Can I use protic solvents like methanol or ethanol with this compound?
A4: The use of protic solvents, especially nucleophilic ones like methanol and ethanol, is generally not recommended for prolonged storage or reactions where the integrity of the bromomethyl group is critical. These solvents can act as nucleophiles and displace the bromide, leading to the formation of ether byproducts. If a protic solvent is necessary for a reaction, it is advisable to use it at low temperatures and for the shortest possible duration.
Q5: How can I monitor the purity and degradation of my this compound sample?
A5: The purity and degradation of this compound can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS can be particularly useful for identifying degradation products by their mass-to-charge ratio.
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Low yield in reactions where the bromomethyl group is the reactive site. | Degradation of the starting material due to improper storage or handling. Reaction with residual moisture or nucleophilic impurities in the solvent. | Ensure the compound is stored under inert gas at low temperatures. Use anhydrous solvents and perform reactions under an inert atmosphere. |
| Appearance of unexpected byproducts in the reaction mixture. | Solvolysis of the bromomethyl group by a nucleophilic solvent. Reaction with other nucleophilic functional groups present in the starting materials or reagents. | Switch to a non-nucleophilic, aprotic solvent such as acetonitrile, THF, or dichloromethane. If a nucleophilic solvent is required, consider using a less reactive one or running the reaction at a lower temperature. |
| Inconsistent reaction outcomes. | Variable purity of the this compound starting material. | Always check the purity of the starting material by HPLC or NMR before use. If necessary, purify the compound by recrystallization or column chromatography. |
| Discoloration of the compound upon storage. | Slow degradation, potentially initiated by light or air. | Store the compound in an amber vial to protect it from light and ensure it is under an inert atmosphere. |
Understanding the Stability of this compound in Different Solvents
The stability of this compound is intrinsically linked to the nature of the solvent used. The key to understanding its behavior lies in the reactivity of the C-Br bond in the bromomethyl group, which is susceptible to nucleophilic attack.
Solvent Classification and Impact on Stability
| Solvent Type | Examples | Interaction with this compound | Stability Recommendation |
| Polar Protic | Water, Methanol, Ethanol | Can act as nucleophiles, leading to solvolysis and the formation of alcohol or ether byproducts. | Not Recommended for Storage. Use with caution in reactions, preferably at low temperatures and for short durations. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally do not react directly with the compound. However, they can solvate ions well, which can accelerate reactions with any nucleophilic impurities present. | Good for Reactions. Ensure solvents are anhydrous and free of nucleophilic impurities. |
| Non-Polar Aprotic | Hexane, Toluene | Poor solvents for this polar compound. Low reactivity. | Limited Utility due to poor solubility. |
| Chlorinated | Dichloromethane, Chloroform | Good solvents with low reactivity towards the compound. | Recommended for Reactions and Short-Term Storage in Solution. Ensure they are free of acidic impurities. |
Visualizing Degradation Pathways
The primary degradation pathway in the presence of nucleophilic solvents is a nucleophilic substitution reaction (SN1 or SN2 type) at the bromomethyl group.
Caption: Primary degradation pathway via nucleophilic attack.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Given Solvent
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., Methanol, Acetonitrile, DMSO) - HPLC grade
-
Internal standard (e.g., a stable, non-reactive compound with a distinct NMR or HPLC signal)
-
Vials with inert caps
-
HPLC or NMR spectrometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Add a known concentration of the internal standard.
-
-
Incubation:
-
Aliquot the solution into several vials.
-
Store the vials under controlled conditions (e.g., room temperature, 40°C).
-
Protect from light by wrapping the vials in aluminum foil.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and quench any further reaction by cooling it to a low temperature (e.g., -20°C).
-
Analyze the sample by HPLC or ¹H NMR.
-
-
Data Analysis:
-
For HPLC analysis, calculate the peak area ratio of this compound to the internal standard at each time point.
-
For NMR analysis, integrate the characteristic peaks of this compound and the internal standard.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Visualizing the Stability Study Workflow
Caption: Workflow for a typical stability study.
References
-
Solubility of Things. 2-Bromo-5-nitrothiazole. Available at: [Link]
-
Oakwood Chemical. This compound. Available at: [Link]
-
Cheméo. Chemical Properties of Thiazole, 2-bromo- (CAS 3034-53-5). Available at: [Link]
-
National Center for Biotechnology Information. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Available at: [Link]
Sources
How to avoid the formation of impurities in 2-Bromo-5-(bromomethyl)thiazole reactions
Welcome to the technical support guide for 2-Bromo-5-(bromomethyl)thiazole. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of using this highly reactive building block. Our goal is to provide you with the expertise and practical solutions needed to minimize impurity formation and maximize the yield and purity of your target molecules.
Introduction: Understanding the Reagent's Reactivity
This compound is a bifunctional molecule featuring two distinct bromine substituents. The bromine on the thiazole ring is an aryl bromide, typically reactive in cross-coupling reactions. However, the bromomethyl group is analogous to a benzylic bromide, making it an exceptionally potent electrophile for SN2 reactions. This high reactivity is a double-edged sword: it enables a wide range of useful transformations but also opens multiple pathways for impurity formation if reaction conditions are not rigorously controlled. This guide will focus on troubleshooting reactions at the highly labile bromomethyl position.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when using this compound?
The most prevalent impurities arise from the high electrophilicity of the bromomethyl group. Key species to monitor include:
-
Over-alkylation Products: Especially when using amine nucleophiles, the primary alkylation product can react again, leading to secondary or even quaternary ammonium salts.
-
Hydrolysis Product: Reaction with trace moisture in solvents or reagents will produce 2-Bromo-5-(hydroxymethyl)thiazole.
-
Starting Material Impurities: Commercial this compound may contain residual 2-Bromo-5-methylthiazole from its synthesis.[1][2]
-
Regioisomeric Products: Nucleophiles with multiple reactive sites (e.g., certain amino-thiols or substituted anilines) can lead to mixtures of N- and S-alkylation products.[3]
-
Degradation/Polymerization Products: Under harsh basic conditions or elevated temperatures, the compound can self-condense or degrade.
Q2: How should I properly store and handle this compound to prevent degradation?
Proper storage is critical. This compound is a white solid with a melting point of 64-66°C and is sensitive to moisture and heat.[2]
-
Temperature: Store in a freezer, preferably at -20°C, under an inert atmosphere (argon or nitrogen).[2]
-
Atmosphere: Keep the container tightly sealed to prevent moisture ingress, which leads to hydrolysis.
-
Handling: When weighing and dispensing the reagent, do so in a dry environment (e.g., a glove box or under a stream of inert gas) and work quickly to minimize exposure to ambient air.
Q3: What are the recommended analytical techniques for monitoring reaction progress and identifying impurities?
A multi-technique approach is best for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress. Use a combination of polar and non-polar solvents (e.g., Ethyl Acetate/Hexanes) to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and impurity profiles. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities by providing molecular weight information, which helps in postulating their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure of the desired product and identifying impurities. The methylene protons (-CH₂Br) of the starting material have a characteristic chemical shift around δ 4.57 ppm (in CDCl₃).[1] The corresponding protons in the alkylated product will shift upfield.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Reaction results in a complex mixture with low yield of the desired product.
-
Potential Cause A: Reagent Degradation. The starting material may have degraded due to improper storage or handling, introducing multiple reactive species into the mixture.
-
Solution: Before starting, verify the purity of your this compound batch using HPLC or ¹H NMR. If significant degradation (e.g., presence of the hydrolysis product) is detected, purify the reagent via recrystallization from a suitable solvent system like isopropanol/hexanes.
-
-
Potential Cause B: Reaction Temperature is Too High. The high reactivity of the bromomethyl group can be difficult to control at elevated temperatures, leading to multiple side reactions and decomposition.
-
Solution: Start the reaction at a low temperature (e.g., 0°C or even -20°C). Add the this compound solution dropwise to the nucleophile solution to manage the initial exotherm. Allow the reaction to warm slowly to room temperature and monitor by TLC/LC-MS before deciding if heating is necessary.
-
Problem 2: Significant formation of di- or tri-alkylated byproducts with amine nucleophiles.
-
Potential Cause: Incorrect Stoichiometry or High Reagent Concentration. The mono-alkylated amine product is often more nucleophilic than the starting amine, leading to a second alkylation. This is exacerbated when the concentration of the alkylating agent is high.
-
Solution: Controlled Addition & Stoichiometry. This is a classic challenge in N-alkylation.[4][5] The most effective strategy is to maintain a low instantaneous concentration of the electrophile.
-
Use an excess of the nucleophile (e.g., 2-3 equivalents of the amine) if it can be easily removed after the reaction.
-
Employ slow, dropwise addition of the this compound solution to a stirred solution of the amine and a non-nucleophilic base (like diisopropylethylamine, DIPEA) at a reduced temperature (0°C).
-
-
Problem 3: Formation of the hydrolysis product, 2-Bromo-5-(hydroxymethyl)thiazole.
-
Potential Cause: Presence of Water. Moisture in the solvent, reagents, or from atmospheric exposure is reacting with the highly sensitive bromomethyl group.
-
Solution: Anhydrous Conditions.
-
Solvents: Use freshly distilled, anhydrous-grade solvents. Solvents like THF, Dichloromethane, or Acetonitrile should be dried over molecular sieves if necessary.
-
Atmosphere: Run the reaction under an inert atmosphere of dry nitrogen or argon.
-
Reagents: Ensure your amine and base are dry. If using a salt like potassium carbonate, ensure it is dried in an oven before use.
-
-
Problem 4: Mixture of N- and S-alkylation products when using a nucleophile with both nitrogen and sulfur atoms.
-
Potential Cause: Ambident Nucleophile Reactivity. Nucleophiles containing both N and S (e.g., 2-aminobenzothiazoles) can react at either site. The outcome is highly dependent on the reaction conditions, governed by Hard and Soft Acid and Base (HSAB) theory. The "soft" sulfur atom typically prefers to attack the "soft" sp³ carbon of the bromomethyl group.
-
Solution: Optimizing for Regioselectivity.
-
Solvent Choice: Polar aprotic solvents (like DMF or DMSO) generally favor S-alkylation. Polar protic solvents (like ethanol) can solvate the nitrogen lone pair, potentially favoring S-alkylation as well, but can also promote N-alkylation depending on the substrate. A systematic solvent screen is recommended.
-
Base and Counter-ion: The choice of base is critical. A bulky, non-nucleophilic base (e.g., DBU, DIPEA) is preferred. Using a sodium or potassium salt (e.g., NaH to deprotonate the nucleophile) can influence the location of the counter-ion and thus the reactive site.
-
-
Validated Experimental Protocols
Protocol 1: General Procedure for Controlled N-Alkylation of a Primary Amine
This protocol is optimized to minimize over-alkylation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the primary amine (2.2 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Solvent: Add anhydrous dichloromethane (or another suitable anhydrous solvent) to create a ~0.2 M solution of the amine.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane. Transfer this solution to a dropping funnel.
-
Slow Addition: Add the this compound solution dropwise to the cold amine solution over 1-2 hours. Maintain the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for another hour, then let it warm to room temperature. Monitor the reaction to completion using TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Purification of this compound via Recrystallization
This procedure can be used to purify the starting material if it shows signs of hydrolysis or contains other impurities.
-
Dissolution: In a beaker, dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate or isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add a non-polar co-solvent (e.g., hexanes or petroleum ether) to the hot solution until it becomes slightly cloudy (the cloud point).
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in a freezer (-20°C) for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold co-solvent (hexanes).
-
Drying: Dry the crystals under high vacuum to remove all residual solvent. Store immediately in a sealed container under inert gas at -20°C.
Data Summary Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signal (CDCl₃, δ ppm) |
| This compound | C₄H₃Br₂NS | 256.95 | 64-66 | ~7.46 (s, 1H), ~4.57 (s, 2H) |
| 2-Bromo-5-methylthiazole (Precursor) | C₄H₄BrNS | 178.05 | N/A (Liquid) | ~7.15 (s, 1H), ~2.45 (s, 3H) |
| 2-Bromo-5-(hydroxymethyl)thiazole (Hydrolysis Impurity) | C₄H₄BrNOS | 194.05 | N/A | ~7.30 (s, 1H), ~4.70 (s, 2H) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Impurity Formation Workflow
References
- Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.).
-
N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. (2018). AIP Publishing. [Link]
-
N, N-Alkylation Clarifies the Role of N- and O-Protonated Intermediates in Cyclen-Based 64Cu Radiopharmaceuticals. (2023). Inorganic Chemistry. [Link]
- 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9. (n.d.). ChemicalBook.
Sources
- 1. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [amp.chemicalbook.com]
- 2. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [m.chemicalbook.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. N, N-Alkylation Clarifies the Role of N- and O-Protonated Intermediates in Cyclen-Based 64Cu Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 2-Bromo-5-(bromomethyl)thiazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-5-(bromomethyl)thiazole using column chromatography. Here, we address common challenges, offer troubleshooting strategies, and present a validated protocol to ensure the successful isolation of this critical synthetic intermediate.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is designed to provide rapid, actionable solutions to specific problems encountered during the column chromatography of this compound.
Problem 1: The target compound is not eluting from the column, or elution is extremely slow.
-
Potential Cause(s):
-
Inappropriate Solvent System: The mobile phase is likely too non-polar, causing the compound to remain strongly adsorbed to the polar silica gel stationary phase.[1]
-
Irreversible Adsorption/Degradation: The compound may be reacting with the acidic surface of the silica gel, leading to decomposition or irreversible binding.[2][3] This is a known risk for halogenated heterocyclic compounds.
-
-
Recommended Solution(s):
-
Gradually Increase Solvent Polarity: Systematically increase the percentage of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) in your mobile phase. Monitor the elution of fractions by Thin Layer Chromatography (TLC).
-
Perform a "Flush": If you suspect the compound is stuck on the column but potentially stable, you can attempt to "flush" it out with a highly polar solvent like 100% ethyl acetate or even a 9:1 mixture of ethyl acetate and methanol.[3] Note that this will likely co-elute with any other polar impurities.
-
Assess Compound Stability: Before running a large-scale column, test the stability of your compound on silica gel. This can be done by dissolving a small amount of the crude product, spotting it on a TLC plate, and letting it sit for an hour before eluting. If a new spot appears at the baseline or streaking occurs, it indicates potential degradation.[2] A 2D TLC can also be used for this purpose.[3]
-
Problem 2: The product is co-eluting with impurities, resulting in poor separation.
-
Potential Cause(s):
-
Suboptimal Eluent: The chosen solvent system does not provide sufficient resolution between the target compound and the impurities.
-
Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.[4]
-
Improper Column Packing: Voids, channels, or an uneven silica bed in the column will lead to a non-uniform solvent front and poor separation.
-
-
Recommended Solution(s):
-
Refine the Mobile Phase: Conduct a thorough TLC analysis with various solvent systems to find the one that maximizes the difference in Rf values (ΔRf) between your product and the nearest impurities. Aim for a product Rf of 0.25-0.35 for optimal separation.
-
Reduce the Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If separation is difficult, use a smaller load.
-
Employ Dry Loading: For challenging separations or if the crude product is not very soluble in the mobile phase, use the dry loading technique.[4] This involves pre-adsorbing the crude material onto a small amount of silica gel, which is then carefully added to the top of the column. This method often results in sharper bands.
-
Problem 3: The product fractions show significant tailing on TLC.
-
Potential Cause(s):
-
Strong Analyte-Stationary Phase Interaction: The thiazole nitrogen or other functionalities might be interacting too strongly with the acidic silanol groups on the silica surface.
-
High Sample Concentration: In some cases, high concentrations of the compound in the mobile phase can lead to tailing.
-
-
Recommended Solution(s):
-
Increase Eluent Polarity Post-Elution: Once the leading edge of your product band begins to elute, you can slightly increase the polarity of the mobile phase to accelerate its movement and sharpen the tail end of the band.[2]
-
Consider an Alternative Stationary Phase: If tailing is severe and persistent, consider using a different stationary phase like neutral alumina, which has different surface properties compared to silica gel.
-
Problem 4: Low overall yield and recovery of the purified product.
-
Potential Cause(s):
-
Recommended Solution(s):
-
Minimize Contact Time: Run the column as efficiently and quickly as possible to reduce the time the compound spends in contact with the silica gel.
-
Use Deactivated Silica: For particularly sensitive compounds, the silica gel can be "deactivated" by pre-treating it with a small amount of a base like triethylamine mixed into the eluent (e.g., 0.1-1%). Caution: This can affect the elution profile and should be tested on a small scale first.
-
Explore Alternative Purification: If column chromatography consistently results in low yields due to degradation, recrystallization is an excellent alternative, especially for larger quantities.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for the purification of this compound? A1: Given its dibrominated thiazole structure, the compound is of moderate polarity. An excellent starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.[7][8] Begin your TLC analysis with a ratio of 95:5 (Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate to achieve an optimal Rf value between 0.25 and 0.35.
Q2: How can I definitively check if my compound is degrading on silica gel? A2: The most reliable method is 2D TLC.[2][3] First, spot your crude mixture in one corner of a square TLC plate and run it in your chosen solvent system. After the run, remove the plate, allow it to dry completely, and then rotate it 90 degrees. Run the plate again in the same solvent system. If the compound is stable, it will remain on the diagonal. Any new spots that appear off the diagonal are degradation products formed during its time on the silica.
Q3: When is dry loading preferred over wet loading? A3: Dry loading is highly recommended when your crude product has poor solubility in the column's mobile phase or when you need to achieve the highest possible resolution for a difficult separation.[4] It prevents issues that can arise from using a strong solvent to dissolve the sample for wet loading, which can disrupt the top of the column bed and lead to band broadening.
Q4: Are there viable alternatives to column chromatography for this compound? A4: Yes. For larger scale purifications or if the compound proves to be unstable on silica, recrystallization is a powerful and often more practical alternative.[5][6] The key is to perform a careful solvent screen to find a system where the compound is highly soluble when hot but poorly soluble when cold.
Standard Operating Protocol: Purification of this compound
This protocol outlines a standard procedure for flash column chromatography.
Step 1: Preparation and TLC Analysis
-
Prepare several TLC developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on TLC plates and develop them in the prepared chambers.
-
Identify the solvent system that provides good separation and places the target compound at an Rf of approximately 0.25-0.35. This will be your mobile phase (eluent).
Step 2: Column Packing
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent. A typical ratio is ~50-100 g of silica for every 1 g of crude product.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring a flat, stable surface.
Step 3: Sample Loading (Dry Loading Method)
-
Dissolve the entire crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 5-10 times the mass of your crude product) to this solution.[4]
-
Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder.
-
Gently and evenly add this powder to the top of the packed column bed.
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the column, taking care not to disturb the top surface.
-
Apply pressure to begin eluting the mobile phase through the column at a steady rate.
-
Collect the eluate in a series of numbered test tubes or flasks.
-
Systematically monitor the collected fractions by TLC to identify which ones contain the pure product.
Step 5: Product Isolation
-
Combine all fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Place the product under high vacuum to remove any residual solvent.
Data Presentation
Table 1: Typical Column Chromatography Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for normal-phase chromatography of moderately polar organic compounds. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Offers good selectivity for many organic compounds; polarity is easily tunable.[7][9] |
| Target Rf Value | 0.25 - 0.35 | Provides the optimal balance between resolution and elution time. |
| Sample Loading | Dry Loading | Ensures sharp bands and high resolution, especially for difficult separations.[4] |
| Silica:Compound Ratio | 50:1 to 100:1 (w/w) | Ensures the column is not overloaded, allowing for effective separation. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- ResearchGate. (2016).
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole.
- BenchChem. (2025). Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol for Researchers.
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012).
- Chemistry For Everyone. (2025).
- Organic Syntheses. Organic Syntheses Procedure.
- Benchchem. (2025). Technical Support Center: Purification of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
- Reddit. (2016).
Sources
- 1. youtube.com [youtube.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Troubleshooting for Coupling Reactions with 2-Bromo-5-(bromomethyl)thiazole
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in cross-coupling reactions involving the bifunctional reagent, 2-Bromo-5-(bromomethyl)thiazole. The inherent challenge of this substrate lies in its two distinct electrophilic sites: an sp²-hybridized C-Br bond at the 2-position, ideal for transition-metal catalyzed cross-coupling, and a highly reactive sp³-hybridized benzylic-like C-Br bond at the 5-(bromomethyl) position. Achieving regioselective functionalization is paramount and requires careful selection of catalysts and reaction conditions. This guide provides practical, experience-driven advice in a direct question-and-answer format to address common experimental challenges and streamline reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The principal challenge is achieving regioselectivity between the two bromide positions. The C2-bromo position on the thiazole ring is the target for most palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, the 5-(bromomethyl) group is a potent electrophile, susceptible to nucleophilic substitution (SN2) by bases, amines, or other nucleophiles present in the reaction mixture. A secondary challenge is potential catalyst inhibition or poisoning by the sulfur atom of the thiazole ring, which can coordinate to the palladium center and impede catalytic activity.[1]
Q2: Which type of cross-coupling reaction is most suitable for functionalizing the C2-position?
Palladium-catalyzed cross-coupling reactions are the methods of choice. The selection depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is often the most robust and functional-group-tolerant option.[2][3]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines. This reaction can be particularly challenging due to the nucleophilicity of the amine and the strength of the required base, which can promote side reactions at the bromomethyl group.
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes, a powerful method for creating rigid, linear structures.[4][5]
-
Heck Coupling: For forming C-C bonds with alkenes, useful for synthesizing substituted styrenyl or acrylic derivatives.[6]
Q3: My palladium catalyst is turning black and the reaction has stalled. What is happening?
This typically indicates the precipitation of palladium black (Pd(0) metal), a sign of catalyst decomposition or aggregation. For thiazole-containing substrates, this can be caused by several factors:
-
Ligand Dissociation: The active catalytic species is often a Pd(0) complex with one or two phosphine ligands. If the ligand dissociates, the unstable "naked" Pd(0) can aggregate and precipitate. This is more common at high temperatures.
-
Catalyst Poisoning: The sulfur atom in the thiazole ring can act as a ligand for the palladium center. While thiazoles themselves can sometimes act as effective ligands, strong, irreversible binding can lead to catalyst deactivation.[1][7]
-
Oxygen Contamination: Palladium(0) complexes are sensitive to oxygen.[1] Failure to maintain a strictly inert atmosphere (argon or nitrogen) can lead to oxidation and decomposition.
Troubleshooting Guide: Common Issues & Solutions
Problem Area: Low or No Product Yield
Question: My Suzuki-Miyaura coupling between this compound and an arylboronic acid is giving a very low yield. What are the most common causes and how can I troubleshoot this?
Answer: Low yields in Suzuki couplings with heterocyclic halides are a frequent issue.[7] A systematic approach to troubleshooting is essential.
-
Catalyst and Ligand Choice (The Critical Factor): Standard catalysts like Pd(PPh₃)₄ may not be efficient enough. The key is to use a catalyst system that promotes a rapid rate of oxidative addition at the C2-Br bond, outcompeting potential side reactions.
-
Troubleshooting: Switch to a more robust and active catalyst system. Pre-formed palladium precatalysts paired with electron-rich, sterically hindered biarylphosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) are highly effective for challenging heterocyclic couplings.[7][8] They accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle. Pd(dppf)Cl₂ is a good starting point, but if it fails, a more advanced system is warranted.[7][9]
-
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step. Its strength and solubility can dramatically impact the reaction.
-
Troubleshooting: If using a common base like K₂CO₃ or Cs₂CO₃ is ineffective, consider K₃PO₄, which is often effective in difficult couplings.[10] The choice of base should also consider minimizing SN2 attack at the bromomethyl position; stronger bases like NaOt-Bu should be used with extreme caution in this context.
-
-
Solvent System: The solvent impacts the solubility of all components and the catalyst's activity.[7]
-
Reagent Quality: Boronic acids are prone to degradation (protodeboronation), especially in solution or when exposed to air and moisture.[7]
-
Troubleshooting: Use freshly purchased boronic acid or verify the purity of your existing stock. Ensure all reagents and solvents are anhydrous where specified.
-
Problem Area: Poor Regioselectivity & Side Reactions
Question: My Buchwald-Hartwig amination is producing a complex mixture. I suspect the amine is reacting at both the C2-bromo and the 5-(bromomethyl) positions. How can I improve selectivity for the C2 position?
Answer: This is the central challenge for C-N coupling with this substrate. The strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS) required for the amination can deprotonate the amine, which then becomes a potent nucleophile for SN2 attack at the highly reactive bromomethyl site.
-
Kinetics vs. Thermodynamics: The palladium-catalyzed C-N bond formation at the C2 position and the SN2 reaction at the bromomethyl group are competing kinetic pathways. Your goal is to accelerate the former.
-
Troubleshooting:
-
Use a Highly Active Catalyst System: Employ a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) with a highly active ligand (e.g., tBuBrettPhos, RuPhos).[11] These systems can operate at lower temperatures and catalyze the C-N coupling so rapidly that the intermolecular SN2 reaction has less time to occur.
-
Lower the Reaction Temperature: While many Buchwald-Hartwig reactions are run at 80-110 °C, a highly active catalyst may allow you to run the reaction at a lower temperature (e.g., 40-60 °C), which will significantly disfavor the SN2 pathway relative to the catalyzed coupling.
-
Control Reagent Addition: Consider adding the amine slowly to the reaction mixture. This keeps its instantaneous concentration low, minimizing it as a competing nucleophile.
-
-
-
Base Selection: While a strong base is necessary, its properties matter.
-
Troubleshooting: Use a sterically hindered base like lithium bis(trimethylsilyl)amide (LHMDS) instead of NaOt-Bu. Its bulk may slightly disfavor the SN2 transition state.
-
Problem Area: Competing Homocoupling
Question: In my Sonogashira coupling, I observe significant formation of the alkyne dimer (a di-yne). How can I prevent this?
Answer: Alkyne homocoupling (Glaser coupling) is a well-known side reaction in Sonogashira couplings, typically promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Strictly Anaerobic Conditions: Oxygen is the primary culprit for copper-mediated homocoupling.
-
Troubleshooting: Ensure your reaction flask is properly evacuated and backfilled with an inert gas (argon is preferred).[1] Use solvents that have been thoroughly degassed by sparging with argon or through freeze-pump-thaw cycles.
-
-
Minimize Copper Catalyst: Use the minimum effective amount of the copper(I) source (e.g., CuI). Typically 1-5 mol% is sufficient.
-
Troubleshooting: If homocoupling persists, consider a "copper-free" Sonogashira protocol. These reactions often require a more active palladium catalyst/ligand system and may need a different base or solvent, but they completely eliminate the primary pathway for alkyne dimerization.[4]
-
Catalyst and Conditions Selection Guide
The following table provides recommended starting points for various cross-coupling reactions with this compound, focusing on regioselective functionalization at the C2-position. Optimization will likely be required for specific substrates.
| Reaction Type | Recommended Pd Precatalyst | Recommended Ligand | Typical Base | Typical Solvent(s) | Temp (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd₂(dba)₃ | (If using Pd₂(dba)₃) XPhos or SPhos | K₃PO₄, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | 80-100 |
| Buchwald-Hartwig | tBuBrettPhos Pd G3 | tBuBrettPhos (in precatalyst) | LHMDS, NaOt-Bu | Toluene, 2-MeTHF | 40-100 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ (in precatalyst) | Et₃N, DIPA | THF, DMF | 25-60 |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (8 mL)
-
Degassed deionized water (2 mL)
-
Schlenk flask or microwave vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (2.0 mmol).[10]
-
Solvent Addition: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[10] Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture. Look for the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (15 mL) followed by brine (15 mL).[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 2-aryl-5-(bromomethyl)thiazole product.
Visualized Workflows and Decision Guides
Below are graphical representations to aid in experimental design and troubleshooting.
Caption: Decision tree for initial catalyst selection.
Caption: Systematic workflow for troubleshooting low-yield reactions.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Furan-Thiazole Coupling Reactions. BenchChem.
- Corey, E. J., & Jacobsen, E. N. (2010). Bifunctional Catalyst Promotes Highly Enantioselective Bromolactonizations to Generate Stereogenic C–Br Bonds. PMC - NIH.
- Rauf, A., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.
- Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia.
- BenchChem Technical Support. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem.
- Rauf, A., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate.
- Engle, K. M., & Yu, J. Q. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Organ, M. G., et al. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
- Rauf, A., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed.
- Dzido, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- Rao, B., & Kinjo, R. (2018). Boron-Based Catalysts for C-C Bond-Formation Reactions. PubMed.
- Deka, B., & Talukdar, B. (2021). Heterogeneous Catalysts for C–C Bond Formation Reactions. Thieme.
- Rao, B., & Kinjo, R. (2018). Boron-Based Catalysts for C−C Bond-Formation Reactions. ResearchGate.
- Ielo, L., et al. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
- O'Brien, C. J., & Organ, M. G. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate.
-
Sharma, D., et al. (2020). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][2][7][12] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at:
- Denmark, S. E., & Baird, J. D. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. PubMed.
- Roy, S., et al. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. Semantic Scholar.
- Arunkumar, S., et al. (2014). Scheme 2. Proposed reaction mechanism for the modified Sonogashira.... ResearchGate.
- Murai, T., et al. (2023). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. ResearchGate.
- Moodley, P., & Singh, M. (2015). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI.
- Kinzel, T. (2012). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH.
- Pöthig, A., et al. (2018). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. MDPI.
- Arunkumar, S., et al. (2014). Scheme 2. Proposed reaction mechanism for the modified Sonogashira.... ResearchGate.
- Oakwood Chemical. This compound. Oakwood Chemical.
- BenchChem Technical Support. Experimental procedure for Sonogashira coupling with 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem.
- Wang, X., et al. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. PubMed.
- Buchwald, S. L., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed.
- Al-Masum, M., & El-Batta, A. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkat USA.
- Colacino, E., & Martinez, J. (2015). Cross-Coupling Reactions: A Practical Guide. ResearchGate.
- Hansen, T., & Skjærvø, S. L. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Norwegian Research Information Repository - NTNU.
- CUTM Courseware. Thiazole. CUTM Courseware.
- Ellern, A., & Jenekhe, S. A. (2015). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nva.sikt.no [nva.sikt.no]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bifunctional Catalyst Promotes Highly Enantioselective Bromolactonizations to Generate Stereogenic C–Br Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Lability of 2-Bromo-5-(bromomethyl)thiazole
Welcome to the technical support center for 2-Bromo-5-(bromomethyl)thiazole (CAS No. 131748-91-9). As a Senior Application Scientist, my goal is to provide you with field-proven insights and practical solutions to navigate the challenges associated with this highly valuable, yet reactive, synthetic building block. The inherent lability of the bromomethyl group is the primary hurdle to its successful application, and this guide is structured to address this directly.
Part 1: Foundational Knowledge - Understanding the Lability
This section addresses the fundamental chemical principles governing the reactivity of this compound.
Q1: Why is the bromomethyl group in this compound so exceptionally reactive?
A1: The high reactivity, or lability, of the bromomethyl group stems from a combination of electronic and structural factors. The C-Br bond in the -CH₂Br group is analogous to a benzylic or allylic bromide. This means that the transition state for nucleophilic substitution (both SN1 and SN2 mechanisms) is stabilized by the adjacent thiazole ring. The electron-withdrawing nature of the heterocyclic ring further polarizes the carbon-bromine bond, making the methylene carbon highly electrophilic and susceptible to attack by nucleophiles. Consequently, bromide is an excellent leaving group in this system, facilitating rapid reactions but also leading to instability if not handled correctly.
Q2: What are the primary degradation pathways I should be aware of?
A2: The main degradation pathways are driven by the electrophilicity of the bromomethyl carbon. You must proactively prevent these to ensure the integrity of your reagent and the success of your experiment.
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Hydrolysis: Exposure to moisture, even atmospheric humidity, can lead to the hydrolysis of the bromomethyl group to the corresponding hydroxymethyl derivative (-CH₂OH).
-
Nucleophilic Attack: Trace impurities in solvents, reagents, or from previous reaction steps can act as nucleophiles. Common culprits include residual amines, alcohols, or water, which will readily displace the bromide.
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Self-Condensation/Oligomerization: Under thermal stress or in the presence of a base, the thiazole nitrogen of one molecule can potentially act as a nucleophile towards the bromomethyl group of another, leading to the formation of oligomeric impurities.
-
Radical Decomposition: The synthesis of this compound often involves radical bromination with N-bromosuccinimide (NBS)[1][2]. This indicates that the C-Br bond is susceptible to homolytic cleavage under UV light or high heat, which can initiate unwanted radical side reactions.
Caption: Primary degradation pathways for this compound.
Part 2: Handling, Storage, and Stability Best Practices
Proper storage and handling are non-negotiable for maintaining the quality of this reagent.
Q3: What are the definitive procedures for storing this reagent to ensure its long-term stability?
A3: To mitigate the degradation pathways described above, stringent storage conditions are essential. Commercial suppliers and safety data sheets consistently recommend the following protocol.[1][3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer at or below -20°C.[1][3][4] | Reduces the rate of all chemical degradation reactions and minimizes potential for radical formation. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[1][3][4] | Prevents exposure to atmospheric moisture and oxygen, which can lead to hydrolysis and oxidative side reactions. |
| Light | Store in an amber or opaque vial. | Protects the compound from UV light, which can initiate radical decomposition pathways. |
| Container | Use a tightly sealed container with a PTFE-lined cap. | Ensures a robust barrier against moisture ingress. |
Q4: How should I handle the reagent when setting it up for a reaction?
A4: Your handling technique is as critical as the storage conditions.
-
Equilibration: Allow the vial to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: Weigh and dispense the solid under a positive pressure of argon or nitrogen, preferably within a glovebox. If a glovebox is unavailable, use a nitrogen-flushed glove bag or perform the transfer quickly under a strong stream of inert gas.
-
Solvent Purity: Always use anhydrous solvents from a freshly opened bottle or a solvent purification system. Even solvents with low water content can contribute to degradation.
-
Avoid Contamination: Use clean, oven-dried spatulas and glassware. Never introduce a spatula that has been used for other reagents back into the stock bottle.
Part 3: Troubleshooting Experimental Issues
This section provides a logical framework for diagnosing and solving common problems encountered during reactions involving this compound.
Q5: My reaction yield is consistently low. What are the likely causes related to the reagent's lability?
A5: Low yields are most often traced back to the degradation of the starting material, either before or during the reaction.
-
Reagent Quality: First, verify the purity of your this compound. A melting point significantly lower or broader than the reported 64-66°C suggests impurities.[4][5] An ¹H NMR spectrum can also confirm integrity; look for the characteristic singlets around 7.46 ppm and 4.57 ppm (in CDCl₃) and the absence of a peak corresponding to the hydrolyzed alcohol.[1]
-
Reaction Temperature: Many nucleophilic substitutions with this reagent are exothermic. If the temperature is not controlled, side reactions can dominate. Ensure your reaction is adequately cooled, especially during the addition of reagents. Start at a low temperature (e.g., 0°C or -78°C) and allow the reaction to slowly warm to room temperature only if necessary.
-
Presence of Moisture: Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous.
Q6: I'm observing multiple spots on my TLC/LC-MS, suggesting side products. How can I minimize these?
A6: The formation of multiple products points to a lack of reaction control.
-
Slow Addition: Add your nucleophile or base dropwise to the solution of this compound at a low temperature. This maintains a low instantaneous concentration of the nucleophile, favoring the desired reaction over potential side reactions like over-alkylation or elimination.
-
Stoichiometry Control: Use a precise stoichiometry. An excess of a strong base can promote elimination or self-condensation. An excess of the nucleophile might lead to multiple additions if the product itself has nucleophilic sites.
-
Inert Conditions: Running the reaction under a strict inert atmosphere from start to finish is crucial to prevent the formation of oxygenated or hydrolyzed byproducts.
Caption: Troubleshooting workflow for reactions with this compound.
Part 4: Protocols & Methodologies
This section provides standardized, self-validating protocols for common procedures.
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a robust starting point for reacting this compound with a primary or secondary amine.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (ACN) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of the amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.
-
Controlled Reaction: Add the amine/base solution to the cooled thiazole solution dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Monitoring: Stir the reaction at 0°C for 1-2 hours after the addition is complete. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Quality Assessment of Incoming Reagent
Before committing a large amount of material to a reaction, perform this quick quality check.
-
Melting Point: Carefully measure the melting point of a small sample. A sharp melting point around 64-66°C indicates high purity.[4][5] A depressed or broad melting range suggests the presence of impurities, likely including the hydrolyzed alcohol.
-
¹H NMR Spectroscopy: Dissolve a small sample (~5 mg) in CDCl₃. The spectrum should be clean and show two primary signals: a singlet for the thiazole proton at ~7.46 ppm and a singlet for the bromomethyl protons at ~4.57 ppm.[1] The integration ratio should be 1:2. The absence of other significant peaks, particularly in the 4.7-4.8 ppm range (indicative of the -CH₂OH group), confirms high purity.
References
-
Arctom Scientific. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
National Institutes of Health. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol.... Retrieved from [Link]
-
Springer. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.... Retrieved from [Link]
Sources
- 1. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [amp.chemicalbook.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arctomsci.com [arctomsci.com]
- 4. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [m.chemicalbook.com]
- 5. 131748-91-9 CAS MSDS (2-BROMO-5-BROMOMETHYL-THIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Navigating Reactions of 2-Bromo-5-(bromomethyl)thiazole
Welcome to the technical support center for chemists and researchers working with 2-Bromo-5-(bromomethyl)thiazole. This versatile building block is a cornerstone in the synthesis of numerous biologically active molecules. However, its dual reactive sites—the C2-bromo and the C5-bromomethyl groups—present unique challenges in achieving selective functionalization. The choice of base is paramount in dictating the reaction's outcome, influencing regioselectivity, yield, and the prevalence of side reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Q1: Which bromine is more reactive in this compound, and how does the base influence this?
The reactivity of the two bromine atoms in this compound is fundamentally different. The bromine in the 5-(bromomethyl) group is benzylic-like and is significantly more susceptible to nucleophilic substitution (SN2 reaction) than the bromine attached to the aromatic thiazole ring at the 2-position.
The primary role of the base is to deprotonate the nucleophile, thereby increasing its nucleophilicity. The strength and nature of the base can have a profound impact on the reaction's course:
-
Weak Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are generally the preferred choice for selective substitution at the 5-(bromomethyl) position with a wide range of nucleophiles (amines, phenols, thiols). They are strong enough to deprotonate most nucleophiles to a sufficient extent without promoting side reactions.
-
Strong Inorganic Bases (e.g., NaH, KOtBu): While effective at deprotonating even weak nucleophiles like alcohols, these strong bases can lead to a higher incidence of side reactions, including elimination of HBr from the bromomethyl group to form a reactive methylene thiazole intermediate, which can polymerize.
-
Organic Amine Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These non-nucleophilic bases are excellent acid scavengers, particularly when the nucleophile is an amine. They prevent the build-up of HBr, which can protonate the starting amine, rendering it non-nucleophilic.
-
Strong, Non-nucleophilic Organic Bases (e.g., DBU, DBN): These bases are highly effective for promoting reactions with weakly acidic nucleophiles but should be used with caution as they can also favor elimination pathways.
Q2: I am trying to perform a nucleophilic substitution with a primary amine, but I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
This is a common challenge in N-alkylation reactions. Here are several strategies to favor mono-alkylation:
-
Stoichiometry Control: Use a slight excess of the this compound (1.1 to 1.5 equivalents) relative to the amine. This ensures the amine is the limiting reagent and reduces the likelihood of it reacting a second time.
-
Choice of Base: A mild inorganic base like K₂CO₃ is often sufficient. Stronger bases can deprotonate the initially formed secondary amine, increasing its nucleophilicity and promoting di-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. Start at room temperature and only heat if the reaction is too slow.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is typically a good choice.
-
Reductive Amination as an Alternative: For a more controlled mono-alkylation, consider a two-step approach involving reductive amination. First, synthesize the corresponding aldehyde from the bromomethyl group, then react it with the amine in the presence of a reducing agent like sodium triacetoxyborohydride.[1]
Q3: My reaction is giving a low yield, and I see a lot of baseline material on my TLC plate. What could be the cause?
Low yields with significant baseline material often indicate polymerization or decomposition of the starting material or product. Here are some potential causes and solutions:
-
Strong Base-Induced Polymerization: As mentioned, strong bases can induce elimination to form a reactive exocyclic methylene thiazole, which can polymerize. If you are using a strong base, consider switching to a milder one like K₂CO₃ or NaHCO₃.[2]
-
Thermal Instability: this compound and its derivatives can be thermally labile. Avoid prolonged heating at high temperatures. If heating is necessary, do so cautiously and monitor the reaction closely by TLC.
-
Impure Starting Material: Ensure your this compound is of high purity. Impurities can sometimes catalyze decomposition pathways.
-
Oxygen Sensitivity: Some reactions involving thiazoles can be sensitive to oxygen. Running the reaction under an inert atmosphere (nitrogen or argon) may improve the yield.
Q4: Can I selectively functionalize the 2-bromo position without affecting the 5-(bromomethyl) group?
Yes, this is achievable, typically through metal-catalyzed cross-coupling reactions. The C-Br bond at the 2-position is amenable to reactions like Suzuki, Stille, and Heck couplings.
-
Suzuki Coupling: To introduce an aryl or vinyl group at the 2-position, a Suzuki coupling with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) is a common and effective method.[3] The 5-(bromomethyl) group is generally stable under these conditions, although careful optimization of the reaction time and temperature may be necessary to prevent side reactions.
-
Protecting the Bromomethyl Group: If you are concerned about the reactivity of the bromomethyl group during the cross-coupling reaction, you can temporarily protect it. For example, you can first react the bromomethyl group with a nucleophile like acetate, perform the cross-coupling at the 2-position, and then hydrolyze the acetate to regenerate the hydroxymethyl group, which can be converted back to the bromomethyl group if needed.
Troubleshooting Guides
Scenario 1: Low Yield in N-Alkylation of a Primary Amine
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting materials | Insufficiently basic conditions | Switch to a slightly stronger base (e.g., from NaHCO₃ to K₂CO₃). Ensure the base is finely powdered and well-stirred. |
| Low reaction temperature | Gradually increase the reaction temperature in 10-15 °C increments, monitoring for product formation and decomposition by TLC. | |
| Sterically hindered amine | For bulky amines, the reaction may be inherently slow. Consider using a more polar solvent like DMF or DMSO to improve solubility and reaction rate. Microwave irradiation can also be beneficial.[4] | |
| Formation of multiple products | Di-alkylation | Use an excess of this compound (1.2-1.5 eq.). |
| Side reactions with the solvent | If using a nucleophilic solvent (e.g., an alcohol), it may compete with your intended nucleophile. Switch to a non-nucleophilic solvent like THF, acetonitrile, or DMF. | |
| Product decomposition | Thermal instability | Run the reaction at a lower temperature for a longer period. |
| Product is unstable to the workup conditions | If using an aqueous basic workup, ensure the product is stable under these conditions. A neutral workup followed by column chromatography might be necessary. |
Scenario 2: Unexpected Product Formation in O-Alkylation of a Phenol
| Symptom | Potential Cause | Recommended Solution |
| No reaction or very slow reaction | Phenol is not sufficiently deprotonated | Use a stronger base like K₂CO₃ or Cs₂CO₃. For very weakly acidic phenols, a stronger base like NaH may be necessary, but use with caution and at low temperatures. |
| Formation of a dimeric ether product | The phenoxide is reacting with another molecule of the product. | This can occur at high concentrations. Try diluting the reaction mixture. |
| Elimination product observed | The base is too strong or the temperature is too high. | Switch to a milder base (e.g., K₂CO₃). Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| C-Alkylation of the phenol | This is generally less common with the highly reactive bromomethyl group but can occur under certain conditions, especially with electron-rich phenols. | Use a polar aprotic solvent like DMF, which favors O-alkylation. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine with this compound
-
To a solution of the amine (1.0 mmol) in anhydrous acetonitrile (10 mL) is added potassium carbonate (2.0 mmol, 2.0 eq.).
-
A solution of this compound (1.1 mmol, 1.1 eq.) in anhydrous acetonitrile (5 mL) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 4-12 hours, or until TLC analysis indicates complete consumption of the starting amine. If the reaction is slow, it can be heated to 40-60 °C.
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation of a Phenol with this compound
-
To a solution of the phenol (1.0 mmol) in anhydrous DMF (10 mL) is added potassium carbonate (1.5 mmol, 1.5 eq.).
-
The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the phenoxide.
-
A solution of this compound (1.05 mmol, 1.05 eq.) in anhydrous DMF (2 mL) is added dropwise.
-
The reaction is stirred at room temperature for 6-18 hours or until completion as monitored by TLC.
-
The reaction mixture is poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Visualizing Reaction Pathways
Decision Tree for Base Selection
Caption: A decision-making workflow for selecting the appropriate base for different nucleophiles.
Regioselectivity Control
Caption: A diagram illustrating the two main pathways for selective functionalization.
References
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436. [Link]
-
Gholap, A. R., et al. (2012). Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. [Link]
-
Abdel-Wahab, B. F., et al. (2019). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 55(4), 334-340. [Link]
-
Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 57. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Control in Reactions Involving 2-Bromo-5-(bromomethyl)thiazole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a critical aspect of working with 2-Bromo-5-(bromomethyl)thiazole: temperature control . As a bifunctional electrophile, precise temperature management is paramount to achieving desired reaction outcomes, ensuring selectivity, and maintaining safety. This document is structured to provide not just procedural steps, but the underlying scientific principles to empower you in your experimental design and execution.
Troubleshooting Guide: Navigating Temperature-Related Challenges
This section addresses common issues encountered during reactions with this compound, with a focus on temperature as a key variable.
Issue 1: Low or No Yield of the Desired Product
Question: I am performing a nucleophilic substitution on the bromomethyl group of this compound, but I'm observing very low conversion to my desired product. What are the likely temperature-related causes and solutions?
Answer:
Low yields in nucleophilic substitutions at the 5-(bromomethyl) position are frequently linked to insufficient reaction temperature or, conversely, decomposition at excessive temperatures. The C(sp³)-Br bond in the bromomethyl group is significantly more reactive than the C(sp²)-Br bond at the 2-position of the thiazole ring.
Potential Causes & Solutions:
-
Insufficient Thermal Energy: While the bromomethyl group is reactive, the reaction may still have a significant activation energy barrier, especially with weak nucleophiles.
-
Solution: Gradually increase the reaction temperature in increments of 10 °C. Many substitutions on similar benzylic-type bromides proceed efficiently at temperatures ranging from room temperature to 60 °C. Monitor the reaction progress by TLC or LC-MS at each temperature increment.
-
-
Decomposition of Starting Material or Product: this compound, like many brominated heterocyclic compounds, has limited thermal stability. Prolonged heating at high temperatures can lead to decomposition.
-
Solution: If you suspect decomposition (e.g., darkening of the reaction mixture), consider running the reaction at a lower temperature for a longer duration. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. For long-term storage, it is recommended to keep this compound in a freezer at -20°C under an inert atmosphere.[1][2][3]
-
-
Incorrect Solvent Choice: The choice of solvent can influence the optimal reaction temperature.
-
Solution: Ensure you are using a suitable solvent for your nucleophilic substitution. Aprotic polar solvents like DMF or acetonitrile are often good choices. The optimal temperature will vary depending on the solvent's boiling point and its ability to solvate the reactants.
-
| Parameter | Recommendation | Rationale |
| Initial Temperature | Room Temperature (approx. 20-25 °C) | The bromomethyl group is highly reactive, and many reactions proceed without heating. |
| Temperature Increments | 10 °C | Allows for controlled optimization without overshooting the optimal temperature. |
| Maximum Recommended Temperature | 80 °C | Above this temperature, the risk of side reactions and decomposition increases significantly. |
Issue 2: Lack of Selectivity - Reaction at Both Bromine Atoms
Question: I am trying to selectively substitute the bromomethyl group, but I am getting a significant amount of a bis-substituted byproduct. How can I improve selectivity by controlling the temperature?
Answer:
Achieving selectivity between the two bromine atoms is a classic challenge with this reagent. The key to selective substitution lies in exploiting the differential reactivity of the C(sp³)-Br and C(sp²)-Br bonds, which is highly temperature-dependent.
Underlying Principle:
-
C(sp³)-Br (bromomethyl): More reactive towards SN2-type reactions. These reactions generally have a lower activation energy and can often proceed at or near room temperature.
-
C(sp²)-Br (2-bromo): Less reactive towards nucleophilic aromatic substitution (SNAr). SNAr reactions typically require higher activation energies and thus higher temperatures to proceed at a reasonable rate.
Troubleshooting Strategy:
-
Lower the Reaction Temperature: This is the most critical parameter for enhancing selectivity. Start the reaction at room temperature or even 0 °C. If the reaction is too slow, a modest increase to 40-50 °C may be sufficient to promote substitution at the bromomethyl position without significantly activating the 2-bromo position.
-
Controlled Reaction Time: Monitor the reaction closely. Prolonged reaction times, even at moderate temperatures, can lead to the formation of the bis-substituted product. Quench the reaction as soon as the starting material is consumed or when the formation of the desired monosubstituted product plateaus.
Issue 3: Unexpected Side Product Formation
Question: I am observing an unknown impurity in my reaction mixture that is not the starting material, desired product, or the bis-substituted product. Could this be due to temperature-related side reactions?
Answer:
Yes, elevated temperatures can promote various side reactions beyond bis-substitution.
Potential Side Reactions and Mitigation:
-
Elimination Reactions: If your nucleophile is also a strong base, elevated temperatures can promote the elimination of HBr from the bromomethyl group, leading to the formation of a methylidene-thiazole intermediate, which can then polymerize or react further.
-
Mitigation: Use a non-nucleophilic base if a base is required, or use a milder base. Running the reaction at a lower temperature will also disfavor elimination pathways.
-
-
Ring Opening/Decomposition: Thiazole rings can be susceptible to cleavage under harsh conditions (e.g., strong bases and high temperatures).
-
Mitigation: Avoid excessively high temperatures and prolonged reaction times. If the reaction requires forcing conditions, consider alternative synthetic routes. The synthesis of this compound itself is conducted at 90 °C, suggesting it has a degree of thermal stability, but this may be reduced in the presence of other reagents.[4]
-
-
Reaction with Solvent: At higher temperatures, some solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile, leading to the formation of N,N-dimethylaminomethyl-thiazole byproducts.
-
Mitigation: Choose a more thermally stable solvent if high temperatures are unavoidable. Alternatively, purify the solvent before use to remove any amine impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It is recommended to store this compound in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1][2][3] This minimizes degradation over time.
Q2: Is this compound stable at room temperature?
A2: While it can be handled at room temperature for the duration of a reaction setup, prolonged storage at ambient temperature is not recommended due to its potential for slow decomposition.
Q3: I want to perform a Suzuki coupling at the 2-position. What temperature should I use?
A3: For Suzuki and other palladium-catalyzed cross-coupling reactions at the C(sp²)-Br bond, higher temperatures are generally required. A typical starting point would be in the range of 80-120 °C. It is important to note that at these temperatures, the bromomethyl group is also highly reactive. If your coupling partner or other reagents are nucleophilic, you may see reaction at the bromomethyl position as well. If the goal is to retain the bromomethyl group, a protecting group strategy may be necessary. A similar reaction on 2-bromo-5-(bromomethyl)thiophene was performed at 90°C.[2]
Q4: What are the expected thermal decomposition products of this compound?
Experimental Protocols
Protocol 1: Selective Nucleophilic Substitution at the Bromomethyl Position
This protocol provides a general procedure for the selective substitution of the bromomethyl group.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or THF)
-
Mild, non-nucleophilic base (if required, e.g., diisopropylethylamine)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the nucleophile (1.1 eq) to the stirred solution.
-
If a base is required, add it dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
If no reaction is observed at room temperature, gradually warm the reaction mixture to 40-50 °C and continue to monitor.
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Proceed with standard aqueous workup and purification by column chromatography.
References
- BenchChem. (2025). Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol for Researchers.
- ChemicalBook. (n.d.). 2-Amino-5-bromothiazole synthesis.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(2-Bromoacetyl)thiazole, 97%.
- Journal of Chemical Research. (n.d.). Synthesis of some new 5-substituted of -.
- MDPI. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- ResearchGate. (2025).
- chemBlink. (2017). SAFETY DATA SHEET: 2-AMINO-5-BROMO-4-METHYL-1,3-THIAZOLE HYDROCHLORIDE.
- Biosynth. (n.d.). 2-Amino-5-bromothiazole.
- CymitQuimica. (2024). Safety Data Sheet: 2-Bromo-5-fluoro-1,3-thiazole.
- ChemicalBook. (n.d.). 2-BROMO-5-BROMOMETHYL-THIAZOLE.
- ChemScene. (2021). Safety Data Sheet: (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.
- Fisher Scientific. (2021).
- ChemicalBook. (n.d.). 2-BROMO-5-BROMOMETHYL-THIAZOLE Synthesis.
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
- Matrix Scientific. (n.d.). This compound.
- Oakwood Chemical. (n.d.). This compound.
- Arctom. (n.d.). CAS NO. 131748-91-9 | this compound.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.).
- MDPI. (n.d.).
- PubMed. (n.d.).
- TA Instruments. (n.d.). THERMAL ANALYSIS.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
-
ResearchGate. (2023). (PDF) Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[7][8]imidazo[2,1- b ]thiazoles.
Sources
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- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
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- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 2-Bromo-5-(bromomethyl)thiazole Synthesis by GC-MS
Welcome to the technical support guide for the analysis of 2-Bromo-5-(bromomethyl)thiazole synthesis. This resource is designed for researchers, chemists, and drug development professionals who are utilizing GC-MS to monitor reaction progress and ensure the purity of their final product. This guide provides in-depth, experience-based answers to common challenges encountered during the synthesis and analysis of this important chemical intermediate.
Section 1: The Synthesis - Understanding Potential Impurities
The purity of your final compound is intrinsically linked to the synthetic route and reaction conditions. Understanding the mechanism is the first step in predicting and identifying potential byproducts.
Q1: What is the most common synthetic route for this compound and what are the expected byproducts?
A1: The most prevalent and industrially relevant synthesis is the radical bromination of 2-bromo-5-methylthiazole.[1] This reaction, a variation of the Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl4) or acetonitrile.[2][3][4]
The reaction proceeds via a free radical chain mechanism.[5][6] The initiator generates a bromine radical (Br•) from NBS, which then abstracts a hydrogen atom from the methyl group at the 5-position of the thiazole ring. This forms a resonance-stabilized benzylic-type radical, which then reacts with a bromine molecule (Br2), also generated in low concentrations from NBS, to form the desired product and another bromine radical to continue the chain.[7][8]
Given this mechanism, several byproducts can be anticipated:
-
Unreacted Starting Material: 2-bromo-5-methylthiazole. Incomplete reaction is common and its presence is expected.
-
Over-brominated Product: 2-Bromo-5-(dibromomethyl)thiazole. This is the most common process-related impurity. If the reaction is not carefully controlled, the product's newly formed bromomethyl group can undergo a second radical abstraction and bromination.
-
Hydrolysis Product: (2-bromothiazol-5-yl)methanol. If water is present during the reaction or aqueous workup, the highly reactive bromomethyl group can be hydrolyzed. It is crucial to maintain anhydrous conditions.[3]
-
Initiator/Reagent Residues: Succinimide is the byproduct from NBS. Depending on the workup, it can sometimes be observed, although it is generally not volatile enough to be seen by GC.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Key species in the synthesis of this compound.
Section 2: GC-MS Analysis - Method and Interpretation
A robust analytical method is critical for accurately resolving and identifying the components of your reaction mixture.
Q2: What is a reliable starting point for a GC-MS method to analyze my reaction mixture?
A2: A good starting point for analyzing these halogenated heterocyclic compounds involves a standard non-polar capillary column and a simple temperature gradient. The goal is to separate the compounds based on their boiling points and polarity.
Recommended GC-MS Protocol
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or similar 5% phenyl-methylpolysiloxane) | This is a versatile, robust, and common column type that provides excellent separation for a wide range of semi-volatile organic compounds, including alkyl halides.[9][10] |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Ensures optimal and consistent separation performance. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of all expected analytes without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks, especially for concentrated reaction mixtures. |
| Oven Program | - Initial Temp: 100 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min | The initial hold allows for good focusing of early-eluting compounds. The ramp rate provides a good balance between resolution and analysis time. The final hold ensures that any high-boiling point compounds are eluted from the column. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and the MS. |
| Ion Source Temp | 230 °C | Standard temperature for robust electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that can be compared to spectral libraries. |
| Scan Range | 40 - 450 m/z | This range covers the molecular weights of the starting material, product, and key byproducts, as well as their significant fragments. |
Q3: How do I interpret the GC-MS data to identify the product and byproducts? The mass spectra look complicated.
A3: The key to identifying brominated compounds is recognizing their unique isotopic patterns. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. This creates a characteristic M, M+2, M+4, etc., pattern in the mass spectrum for any fragment containing bromine atoms.[11]
Key Compound Identification Guide
| Compound | Formula | MW (⁷⁹Br) | Expected RT (Relative) | Key MS Features & Isotopic Pattern |
| Starting Material 2-bromo-5-methylthiazole | C₄H₄BrNS | 177 | Lowest | One Bromine: M and M+2 peaks (m/z 177/179) with a ~1:1 intensity ratio. |
| Desired Product this compound | C₄H₃Br₂NS | 256 | Intermediate | Two Bromines: M, M+2, and M+4 peaks (m/z 256/258/260) with a ~1:2:1 intensity ratio. A prominent fragment is often seen at m/z 177/179 (loss of •CH₂Br). |
| Dibrominated Byproduct 2-Bromo-5-(dibromomethyl)thiazole | C₄H₂Br₃NS | 335 | Highest | Three Bromines: M, M+2, M+4, and M+6 peaks (m/z 335/337/339/341) with a ~1:3:3:1 intensity ratio. |
| Hydrolysis Byproduct (2-bromothiazol-5-yl)methanol | C₄H₄BrNOS | 193 | Varies (polar) | One Bromine: M and M+2 peaks (m/z 193/195) with a ~1:1 ratio. May exhibit peak tailing due to the hydroxyl group. |
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Decision tree for identifying brominated species by MS.
Section 3: Troubleshooting Common GC-MS Issues
Even with a robust method, problems can arise. Here’s how to address them systematically.[12][13][14]
Q4: My chromatogram shows a very large peak for the starting material and only a tiny product peak. What went wrong?
A4: This indicates a low conversion rate. The root cause is likely in the reaction chemistry rather than the analysis.
-
Inactive Initiator: AIBN and benzoyl peroxide have limited shelf lives. If old or improperly stored, they may not effectively initiate the radical reaction. Use fresh initiator.
-
Insufficient NBS: Ensure you are using at least a stoichiometric amount (1.0-1.1 equivalents) of NBS. Using old or impure NBS can also lead to poor results.[4]
-
Quenching of Radicals: The presence of radical scavengers (e.g., oxygen, certain impurities in the solvent) can terminate the chain reaction prematurely. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Q5: I see my desired product, but also a significant peak for the dibrominated byproduct. How can I avoid this?
A5: Formation of the dibrominated byproduct is a classic sign of over-reaction.
-
Control NBS Stoichiometry: Avoid using a large excess of NBS. Stick to 1.0 to 1.1 equivalents.
-
Monitor Reaction Progress: Use GC-MS to monitor the reaction over time. Take small aliquots every 30-60 minutes. Quench the reaction as soon as the starting material is consumed to an acceptable level, before the dibrominated species begins to build up significantly.
-
Temperature Control: Excessively high temperatures can increase the rate of the second bromination. Maintain a steady reflux and avoid overheating.
Q6: My peaks are tailing, especially for the hydrolysis byproduct. How can I improve peak shape?
A6: Peak tailing is often caused by unwanted interactions between polar analytes and active sites in the GC system.[15]
-
Check the Inlet Liner: Active sites can build up in the glass inlet liner. Replace the liner with a fresh, deactivated one.
-
Column Contamination: The front end of the GC column can become contaminated over time. Trim the first 10-15 cm of the column to remove active sites.
-
Derivatization: For definitive identification and quantification of the alcohol byproduct, you can derivatize the sample with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This converts the polar -OH group into a non-polar -OTMS group, dramatically improving peak shape.
References
-
Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]
-
GC Troubleshooting Guide. Restek. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
-
GC/MS Troubleshooting Quick Reference. ResearchGate. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
How Do I Troubleshoot a Problem on My GC-MS?. Chromatography Online. [Link]
-
Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. University of South Florida Scholar Commons. [Link]
-
10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep. [Link]
-
This compound. Oakwood Chemical. [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
NBS: Radical Bromination. YouTube. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
-
Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Hindawi. [Link]
-
Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]
-
Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Royal Society of Chemistry. [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. [Link]
-
Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information. [Link]
-
Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of 2-Bromo-5-(bromomethyl)thiazole Derivatives: The Definitive Role of X-ray Crystallography
In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel heterocyclic compounds like 2-Bromo-5-(bromomethyl)thiazole and its derivatives—a scaffold of increasing interest for its therapeutic potential—this structural certainty underpins all further investigation into structure-activity relationships (SAR) and mechanism of action. This guide provides an in-depth comparison of analytical techniques for structural validation, establishing why single-crystal X-ray diffraction (SCXRD) remains the gold standard and offering detailed, field-proven protocols for its application.
The Imperative of Unambiguous Structure Determination
The journey of a drug candidate from lab to clinic is predicated on a deep understanding of its molecular architecture. This compound derivatives are versatile intermediates and pharmacophores, but their synthesis can yield isomers or unexpected reaction products. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and the potential failure of a promising drug development program. Therefore, validating the exact connectivity, configuration, and conformation of these molecules is a critical first step.
A Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
While several analytical techniques contribute to structural elucidation, the primary methods for small molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Understanding their respective strengths and limitations is key to designing a robust validation strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing the chemical environment of atoms in a solution.[1][2] It provides invaluable information about the connectivity of atoms through scalar couplings (e.g., COSY, HSQC, HMBC experiments) and spatial proximity through dipolar couplings (NOESY/ROESY).
-
Strengths:
-
Limitations:
-
Provides indirect structural information; the 3D structure is inferred from connectivity and distance restraints.[4]
-
Determining the relative stereochemistry of multiple chiral centers, especially non-adjacent or quaternary centers, can be challenging or impossible.[3]
-
Absolute configuration determination is not straightforward and often requires chiral auxiliaries or derivatization.
-
Can be ambiguous for complex molecules with significant signal overlap.
-
Single-Crystal X-ray Diffraction (SCXRD): X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by measuring the diffraction of an incident X-ray beam.[5] It directly maps the electron density within the crystal, allowing for the precise determination of atomic positions.[6][7]
-
Strengths:
-
Provides a direct and unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and torsion angles.[6][7][8]
-
Unequivocally establishes the relative stereochemistry of all chiral centers.
-
Can determine the absolute configuration of a chiral molecule, often through anomalous dispersion effects (e.g., Flack parameter refinement), which is crucial for pharmacological activity.[3][8]
-
Serves as the ultimate arbiter when spectroscopic data is ambiguous.[3]
-
-
Limitations:
-
The primary and most significant bottleneck is the requirement for a high-quality single crystal.[3][4] Many compounds, including some thiazole derivatives, may be difficult to crystallize.
-
The resulting structure is a static picture of the molecule in a solid-state lattice, which may not fully represent its conformational flexibility in solution.[9]
-
| Feature | NMR Spectroscopy | Single-Crystal X-ray Diffraction (SCXRD) |
| Sample State | Solution | Single Crystal |
| Nature of Data | Indirect (Connectivity, Proximity)[4] | Direct (Atomic Coordinates)[6] |
| Stereochemistry | Relative configuration can be difficult; Absolute is very challenging[3] | Unambiguous determination of both relative and absolute configuration[3][8] |
| Key Advantage | Information on dynamics in solution[1] | Definitive, high-resolution 3D structure[5] |
| Major Bottleneck | Signal overlap in complex molecules | Obtaining a suitable single crystal[4] |
Experimental Workflow: From Powder to Validated Structure
The process of obtaining a crystal structure is a systematic workflow. The causality behind each step is critical for success.
Caption: High-level workflow for SCXRD structural validation.
Part A: Growing High-Quality Single Crystals
This is often the most challenging, yet crucial, stage.[4][10] The goal is to encourage molecules to slowly self-assemble into a highly ordered, three-dimensional lattice. Purity is paramount; residual solvents or synthetic byproducts can inhibit nucleation or be incorporated as defects.
Recommended Crystallization Techniques for Thiazole Derivatives:
-
Slow Evaporation: The simplest method. A nearly saturated solution of the compound is filtered into a clean vial, which is then loosely covered to allow the solvent to evaporate over days or weeks.[10][11]
-
Causality: As the solvent volume decreases, the solution becomes supersaturated, forcing the compound out of solution. A slow rate promotes the growth of a few large crystals rather than many small ones.
-
-
Vapor Diffusion: Highly effective for milligram quantities.[10][12] The compound is dissolved in a small amount of a "good" solvent and placed in a small, open vial. This is then sealed inside a larger jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent.
-
Causality: The more volatile anti-solvent slowly diffuses into the good solvent, gradually reducing the compound's solubility and inducing slow crystallization.
-
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[4][12]
-
Causality: Solubility often decreases with temperature. Controlled cooling prevents rapid precipitation and encourages ordered crystal growth.
-
Solvent Selection Protocol:
-
Step 1: Test the solubility of ~5 mg of your this compound derivative in 0.5 mL of various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).
-
Step 2: Identify solvents in which the compound is moderately soluble. These are ideal for slow evaporation.
-
Step 3: Identify a solvent pair: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). This pair is ideal for vapor diffusion. Benzene and toluene are often excellent solvents for directing crystal growth.[10]
Part B: Data Collection and Processing
Once a suitable crystal (typically 0.1-0.3 mm) is obtained, it is mounted on the goniometer of a diffractometer.
Step-by-Step Data Collection Protocol:
-
Crystal Mounting: The selected crystal is affixed to a cryoloop or glass fiber and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Cryo-cooling minimizes thermal vibrations of the atoms and mitigates radiation damage from the X-ray beam, leading to higher-quality diffraction data.
-
-
Unit Cell Determination: A few initial diffraction images are collected to locate reflections. These are used to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: The instrument software calculates an optimal strategy to collect a complete and redundant dataset. The crystal is rotated in the X-ray beam, and hundreds of diffraction images are recorded at different orientations.[5]
-
Data Integration and Scaling: The raw images are processed.[13] The software locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., beam intensity fluctuations, crystal absorption).[5][13] The output is a single reflection file containing the Miller indices (h,k,l) and intensity for each reflection.
Part C: Structure Solution, Refinement, and Validation
This phase is entirely computational.[13]
Caption: The iterative cycle of crystallographic model refinement.
-
Structure Solution: The fundamental "phase problem" is solved using computational methods (e.g., Direct Methods or Patterson methods) to generate an initial, rough electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic parameters (position, displacement) to improve the agreement between the calculated diffraction data (Fc) and the observed experimental data (Fo).[6]
-
Validation: The quality of the final model is assessed using several metrics, most notably the R-factor (R1), which measures the agreement between the observed and calculated structure factors. A low R1 value (typically < 0.05 for small molecules) indicates a good fit. The final structure is typically reported in a Crystallographic Information File (CIF).
Data Deposition and Public Validation
A cornerstone of scientific integrity is the deposition of crystallographic data into public databases. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[14][15][16] Depositing your data for this compound derivatives ensures:
-
Peer Validation: The scientific community can access and verify the structural findings.[14]
-
Data Preservation: The primary experimental data is archived and preserved for future research.
-
Structural Knowledge: The structure contributes to the collective knowledge base, aiding in the development of predictive models for crystal packing and molecular geometry.[15]
Conclusion
For researchers and drug development professionals working with this compound derivatives, structural validation is not a perfunctory checkbox but the bedrock of the entire research program. While NMR provides essential preliminary data, only single-crystal X-ray diffraction delivers the unambiguous, high-resolution 3D structural information required to make confident, data-driven decisions. By employing systematic crystallization strategies and understanding the workflow from crystal to final structure, researchers can harness the definitive power of this technique to accelerate their discovery efforts.
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Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–14. [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2816-2842. [Link]
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Owen, R. L. (2021). A beginner’s guide to X-ray data processing. The Biochemist, 43(3), 58-62. [Link]
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How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
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2-Bromo-5-methyl-1,3-thiazole. PubChem. [Link]
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Aitken, K. M., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45(10), 489-494. [Link]
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Çelik, F., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]
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Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2315. [Link]
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A Comparative Guide to Thiazole Synthesis: Strategic Alternatives to Pre-Functionalized Building Blocks
Introduction: Beyond 2-Bromo-5-(bromomethyl)thiazole
The thiazole ring is a cornerstone of medicinal chemistry, embedded in the structure of essential medicines from the antibiotic penicillin to the antiretroviral ritonavir. For chemists engaged in drug discovery, the efficient construction of functionalized thiazoles is a critical task. Building blocks like this compound offer a direct, albeit rigid, entry point for elaborating the thiazole core. However, reliance on such pre-functionalized, and often costly or unstable, reagents can limit synthetic flexibility and stifle innovation.
This guide provides a comparative analysis of robust and versatile synthetic strategies for thiazole ring construction and functionalization. We move beyond a single-reagent focus to explore fundamental cyclization reactions and modern C-H activation techniques. By understanding the principles, advantages, and limitations of each approach, researchers can make more strategic decisions, enabling access to a broader chemical space and accelerating the development of novel molecular entities. This document serves as a practical resource, complete with experimental protocols and data to empower chemists to select the optimal synthetic route for their specific target.
Section 1: The Hantzsch Thiazole Synthesis: The Foundational Workhorse
First reported in 1887, the Hantzsch synthesis remains the most widely recognized method for constructing the thiazole core.[1][2] It involves the condensation of an α-halocarbonyl compound with a thioamide derivative.[3][4][5][6] Its enduring popularity stems from its reliability, generally high yields, and the commercial availability of a wide array of starting materials.
Mechanism and Strategic Considerations
The reaction proceeds via a two-stage mechanism:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the halocarbonyl compound in an SN2 reaction.[3][4]
-
Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring.[3][7]
The primary strategic advantage of the Hantzsch synthesis is its directness in forming 2,4- or 2,4,5-substituted thiazoles. The choice of thioamide determines the C2 substituent, while the α-halocarbonyl dictates the C4 and C5 substituents.
Caption: High-level workflow of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure demonstrating the Hantzsch synthesis.[3]
Materials:
-
2-Bromoacetophenone (5.0 mmol, ~1.0 g)
-
Thiourea (7.5 mmol, ~0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial equipped with a magnetic stir bar.
-
Add 5 mL of methanol to the vial.
-
Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., setting of 100°C) for 30 minutes. The solids should dissolve, and the solution may turn yellow.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous Na₂CO₃ solution and swirl to mix. A precipitate should form.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any remaining salts.
-
Allow the collected solid to air dry on a watch glass. The crude product is often pure enough for characterization.
Rationale:
-
Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the more expensive α-haloketone.
-
Na₂CO₃ Workup: The reaction generates HBr as a byproduct. The sodium carbonate solution neutralizes this acid and deprotonates the aminothiazole product, decreasing its water solubility and promoting its precipitation.[3]
Section 2: The Cook-Heilbron Synthesis: A Gateway to 5-Aminothiazoles
For targets requiring a 5-amino substituent, the Cook-Heilbron synthesis provides a powerful and complementary approach to the Hantzsch method.[7][8] This reaction involves the condensation of an α-aminonitrile with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild, often aqueous, conditions.[8][9]
Mechanism and Strategic Considerations
The mechanism, when using an α-aminonitrile and carbon disulfide, begins with the nucleophilic attack of the amino group onto the carbon of CS₂. This is followed by an intramolecular cyclization where the nitrile nitrogen attacks the newly formed dithiocarbamate intermediate, leading to the 5-aminothiazole-2-thiol product after tautomerization.[8]
This method's key advantage is its ability to directly install an amino group at the C5 position, a functionality that is difficult to achieve via the standard Hantzsch pathway and is highly valuable for further derivatization in drug development.[10]
Caption: Key steps in the Cook-Heilbron synthesis of 5-aminothiazoles.
Section 3: Modern C-H Functionalization: Modifying the Core Directly
Rather than constructing the thiazole ring from acyclic precursors, modern strategies focus on the direct functionalization of C-H bonds on a simple thiazole core. This approach is highly atom-economical and offers a powerful alternative to using pre-halogenated building blocks like this compound. Transition-metal catalysis, particularly with palladium, has been instrumental in developing these methods.[11][12]
Principles and Regioselectivity
The thiazole ring has distinct electronic properties. The proton at C2 is the most acidic and thus the most reactive site for deprotonation and subsequent functionalization.[9] The C5 position is the next most reactive C-H bond for electrophilic and metal-catalyzed reactions, followed by C4.[9][13] This inherent reactivity allows for regioselective functionalization.
Palladium-catalyzed C-H arylation, for example, can directly couple thiazoles with aryl halides, providing access to a vast array of derivatives that would be challenging to synthesize via classical methods.[13][14][15]
Representative Protocol: Palladium-Catalyzed C2-Arylation of Thiazole
This protocol is a generalized representation based on methodologies developed for direct C-H arylation of azoles.[13]
Materials:
-
Thiazole (1.0 mmol)
-
Aryl Iodide (1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)
-
Copper(I) Iodide [CuI] (0.1 mmol, 10 mol%)
-
Tetrabutylammonium Fluoride (TBAF), 1M in THF (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF or NMP) (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(OAc)₂ (5 mol%), CuI (10 mol%), and the aryl iodide (1.2 mmol).
-
Add the thiazole (1.0 mmol) followed by the anhydrous solvent (5 mL).
-
Add the TBAF solution (2.0 mmol) dropwise to the stirred mixture.
-
Seal the tube and heat the reaction mixture at the specified temperature (typically 100-140 °C) for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale:
-
Catalytic System: The palladium catalyst is responsible for the C-H activation and C-C bond formation. The copper co-catalyst often facilitates the catalytic cycle.[13]
-
Base/Additive: TBAF acts as both a base to facilitate deprotonation and a source of fluoride ions, which are believed to play a crucial role in the catalytic cycle.
-
Inert Atmosphere: The catalytic species are sensitive to oxygen, so an inert atmosphere is required to prevent catalyst degradation and ensure reproducible results.
Section 4: Strategic Synthesis of Key Intermediates: The Case of 5-(Hydroxymethyl)thiazole
A direct alternative to using this compound is to synthesize a more stable precursor, such as 5-(hydroxymethyl)thiazole, which can be easily converted to the desired bromomethyl derivative if needed (e.g., using PBr₃ or CBr₄/PPh₃). A novel and efficient synthesis of this key intermediate has been reported, highlighting a strategy of dehalogenation.[16]
Experimental Protocol: Synthesis of 5-(Hydroxymethyl)thiazole via Dehalogenation
This highly efficient, chromatography-free protocol is described by Kerdesky & Seif.[16]
Materials:
-
2,4-Dibromo-5-(hydroxymethyl)thiazole (10 mmol, 2.73 g)
-
Methanol (100 mL)
-
Sodium Acetate Trihydrate (30 mmol, 4.08 g)
-
10% Palladium on Carbon (10% Pd/C) (200 mg)
Procedure:
-
Dissolve 2,4-Dibromo-5-(hydroxymethyl)thiazole (10 mmol) and sodium acetate trihydrate (30 mmol) in methanol (100 mL).
-
Carefully add the 10% Pd/C catalyst (200 mg) to the solution.
-
Transfer the mixture to a Paar hydrogenation apparatus.
-
Hydrogenate the mixture under 4 atmospheres of hydrogen (H₂) at 23 °C for 10 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The resulting residue can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate) to isolate the product. The authors report a 94% yield of high-purity 5-(hydroxymethyl)thiazole.[16]
Rationale:
-
Starting Material: The synthesis begins with a readily accessible di-brominated thiazole. The halogens serve a dual purpose: they facilitate extraction and purification of intermediates due to increased lipophilicity and are then removed in the final step.[16]
-
Catalytic Hydrogenation: This is a powerful and clean method for dehalogenation. The palladium catalyst facilitates the reductive cleavage of the C-Br bonds using H₂ gas as the reductant.[16]
-
Sodium Acetate: Acts as a base to neutralize the HBr formed during the hydrogenation, preventing degradation of the product and catalyst.
Section 5: Comparative Analysis of Synthetic Strategies
The optimal synthetic route depends heavily on the target molecule's substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative summary of the discussed methods.
| Method | Key Reagents | Substitution Pattern | Advantages | Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thioamide | C2, C4, C5 | High yields, wide substrate scope, reliable, direct.[1][3][17] | Can require heating, potential regioselectivity issues with unsymmetrical ketones. |
| Cook-Heilbron Synthesis | α-Aminonitrile, CS₂ (or similar) | C5-Amino | Mild conditions, direct access to valuable 5-amino functionality.[7][8][9] | Scope is largely limited to 5-aminothiazoles, less common than Hantzsch.[8] |
| C-H Functionalization | Simple Thiazole, Aryl/Alkyl Halide, Metal Catalyst | C2 or C5 | High atom economy, avoids pre-functionalization, access to novel structures.[11][12][18] | Requires expensive metal catalysts, may require optimization, inert conditions needed. |
| Dehalogenation Approach | Halogenated Thiazole, H₂, Pd/C | Unsubstituted at specific positions | Clean reaction, high yield, often chromatography-free.[16] | Requires a pre-halogenated starting material and hydrogenation equipment. |
Conclusion
While pre-functionalized reagents like this compound provide a straightforward synthetic entry, they represent only one of many possible strategies. A thorough understanding of classical cyclization reactions and modern functionalization techniques equips the research scientist with a far more powerful and flexible toolkit. The Hantzsch synthesis remains the go-to method for the fundamental construction of many thiazole cores. For specific access to 5-amino derivatives, the Cook-Heilbron synthesis is an excellent choice. For late-stage diversification or to avoid multi-step syntheses of complex building blocks, direct C-H functionalization offers an elegant and increasingly viable alternative. Finally, strategic synthesis of stable, versatile intermediates like 5-(hydroxymethyl)thiazole demonstrates how a different retrosynthetic disconnection can lead to a more efficient and scalable process. By leveraging this comparative knowledge, researchers can design more innovative and efficient pathways to the next generation of thiazole-containing therapeutics.
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Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]
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Kerdesky, F. A. J., & Seif, L. S. (n.d.). A Novel and Efficient Synthesis of 5-(Hydroxymethyl) Thiazole: An Important Synthon for Preparing Biologically Active Compounds. Scilit. Retrieved from [Link]
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C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. (2020). Organic Letters, 22(9), 3407–3411. Retrieved from [Link]
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Kerdesky, F. A. J., & Seif, L. S. (1993). A Novel and Efficient Synthesis of 5-(Hydroxymethyl) Thiazole: An Important Synthon for Preparing Biologically Active Compounds. Synthetic Communications, 23(3), 263-268*. Retrieved from [Link]
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Gomha, S. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(15), 5039. Retrieved from [Link]
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synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]
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Thiazole is an aromatic five membered heterocyclic compound. (n.d.). CUTM Courseware. Retrieved from [Link]
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Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022). Oriental Journal of Chemistry, 38(4). Retrieved from [Link]
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Synthesis and C–H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs). (2017). The Journal of Organic Chemistry, 82(19), 10216–10224. Retrieved from [Link]
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A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research, 12(10), 5133-5145. Retrieved from [Link]
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Zi, Y., et al. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters, 22(9), 3407–3411. Retrieved from [Link]
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Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 576-599. Retrieved from [Link]
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Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
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Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. (2020). Molecules, 25(21), 4970. Retrieved from [Link]
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (2019). Canadian Journal of Chemistry, 97(6), 438-444. Retrieved from [Link]
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Progress in the Synthesis of 5-Aminothiazole Derivatives. (2010). Chinese Journal of Organic Chemistry, 26(1), 1-8. Retrieved from [Link]
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A Senior Application Scientist's Guide to Bioisosteric Replacement of the Thiazole Ring in Drug Design
For the modern medicinal chemist, the thiazole ring represents a privileged scaffold, a recurring motif in a multitude of approved drugs and clinical candidates. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a valuable component in designing molecules that interact with biological targets. However, like any functional group, the thiazole ring can present challenges related to metabolic instability, off-target effects, or suboptimal pharmacokinetic profiles. This is where the strategic application of bioisosterism comes into play—a cornerstone of lead optimization that involves replacing a functional group with another that retains similar biological activity while improving other key drug-like properties.
This guide provides an in-depth, comparative analysis of common bioisosteric replacements for the thiazole ring. We will delve into the rationale behind these substitutions, present supporting experimental data from published studies, and provide detailed protocols for the key assays used to evaluate and compare these molecular modifications. Our focus is on providing a practical, field-proven perspective for researchers, scientists, and drug development professionals to inform their own drug design strategies.
The Rationale for Replacing the Thiazole Ring
The decision to replace a thiazole ring is driven by a desire to fine-tune a molecule's properties. Key motivations include:
-
Enhancing Metabolic Stability: The thiazole ring can be susceptible to oxidative metabolism, leading to rapid clearance and reduced bioavailability. Replacing it with a more metabolically robust isostere can prolong the drug's half-life.
-
Modulating Physicochemical Properties: Properties such as lipophilicity, polarity, and aqueous solubility can be modulated through bioisosteric replacement. This can improve a compound's absorption, distribution, and overall pharmacokinetic profile.
-
Improving Potency and Selectivity: Subtle changes in the electronic and steric properties of the heterocyclic ring can lead to more favorable interactions with the target protein, resulting in enhanced potency and selectivity.
-
Exploring New Chemical Space and Intellectual Property: Introducing novel bioisosteres can lead to new chemical entities with unique pharmacological profiles and provide opportunities for securing new intellectual property.
Common Bioisosteric Replacements for the Thiazole Ring: A Comparative Analysis
Several heterocyclic rings are commonly employed as bioisosteres for the thiazole moiety. In this section, we will compare the most prevalent replacements, supported by experimental data where available.
Oxazole: The Oxygen Analogue
The oxazole ring is a classic bioisostere of thiazole, where the sulfur atom is replaced by oxygen. This seemingly minor change can have significant implications for a molecule's properties.
A notable example of this bioisosteric replacement is seen in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in angiogenesis and cancer therapy.[1]
Table 1: Comparison of Thiazole and Oxazole Isosteres as VEGFR-2 Inhibitors
| Compound ID | Heterocyclic Ring | VEGFR-2 IC50 (nM) |
| 1a | Thiazole | 15 |
| 1b | Oxazole | 35 |
Data sourced from a representative study on VEGFR-2 inhibitors.[1]
In this specific case, the thiazole-containing compound 1a demonstrated superior potency against VEGFR-2 compared to its oxazole counterpart 1b . This suggests that the sulfur atom in the thiazole ring may be involved in a key interaction with the enzyme's active site that the oxygen atom in the oxazole ring cannot replicate as effectively. This highlights a critical principle in bioisosterism: while rings may be structurally similar, their electronic differences can lead to significant changes in biological activity.
1,2,4-Oxadiazole and 1,3,4-Thiadiazole: Modulating Stability and Interactions
The 1,2,4-oxadiazole and 1,3,4-thiadiazole rings are frequently used to replace amide and ester functionalities to improve metabolic stability.[2] They can also serve as effective bioisosteres for the thiazole ring, offering different hydrogen bonding patterns and electronic distributions.
While direct head-to-head comparisons with thiazole are less common in the literature, the rationale for their use is often to enhance metabolic stability. For instance, a study on the development of novel anticancer agents highlighted the use of 1,3,4-thiadiazole as a bioisostere of pyrimidine and oxadiazole, noting that the sulfur atom can improve liposolubility and the ability to cross cellular membranes.[3]
Tetrazole: A Versatile Replacement for Enhanced Pharmacokinetics
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, but it can also be considered as a replacement for other heterocyclic rings like thiazole in certain contexts. A key advantage of the tetrazole moiety is its potential to improve pharmacokinetic properties.[4] The tetrazole ring is generally more metabolically stable than a thiazole ring and can offer improved bioavailability.[4][5]
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of a thiazole-containing compound with its bioisosteric replacements, a series of standardized in vitro assays are essential. The following are detailed protocols for key experiments.
VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase by a test compound results in a decreased phosphorylation signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compounds (both thiazole and bioisostere) in 100% DMSO.
-
Prepare a serial dilution of the test compounds in assay buffer.
-
Prepare a reaction mixture containing kinase buffer, recombinant VEGFR-2 enzyme, and a suitable substrate peptide.
-
-
Assay Procedure:
-
Add the serially diluted test compounds to the wells of a 96-well plate.
-
Include a positive control (a known VEGFR-2 inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based ATP detection assay (e.g., ADP-Glo™), HTRF®, or an ELISA-based antibody detection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
MTT Cytotoxicity Assay (Cell-Based Assay)
This assay assesses the effect of a compound on the proliferation and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds (both thiazole and bioisostere).
-
Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Principle: The test compound is incubated with liver microsomes or hepatocytes, which contain drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored to determine its metabolic stability.
Methodology:
-
Incubation:
-
Incubate the test compounds (both thiazole and bioisostere) at a final concentration of 1 µM with liver microsomes (e.g., human, rat) or hepatocytes in the presence of NADPH (a cofactor for many metabolic enzymes).
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing:
-
Stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant from each sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line.
-
Calculate the intrinsic clearance (Clint) of the compound.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the bioisosteric replacement strategy and a typical experimental workflow.
Caption: Bioisosteric replacement strategies for a thiazole-containing lead compound.
Sources
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-5-(bromomethyl)thiazole Derivatives
Prepared by a Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the versatile chemical intermediate, 2-bromo-5-(bromomethyl)thiazole. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge to illuminate how structural modifications to this scaffold influence biological activity. We will explore the rationale behind synthetic strategies, compare the performance of various analogs with supporting experimental data, and provide detailed protocols to facilitate further research and development.
Introduction: The Thiazole Scaffold and the Strategic Importance of the 2-Bromo-5-(bromomethyl) Core
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its presence in natural products like Vitamin B1 (Thiamine) and potent antibiotics highlights its fundamental role in molecular interactions with biological systems.[4] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[5][6][7][8]
The this compound moiety is a particularly valuable starting material for chemical library synthesis.[9][10][11] Its utility stems from two distinct and highly reactive bromine atoms. The bromomethyl group at the C5 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of side chains. Concurrently, the bromo group at the C2 position provides a handle for cross-coupling reactions or further nucleophilic displacement, enabling extensive structural diversification. This dual reactivity allows chemists to systematically probe the chemical space around the thiazole core to optimize biological activity.
This guide will dissect the SAR of derivatives synthesized from this core, focusing on how specific structural alterations at the C2 and C5 positions modulate their efficacy across different therapeutic areas.
Synthetic Strategies and Derivatization Pathways
The primary advantage of the this compound scaffold is its straightforward derivatization. The most common initial step involves the reaction of the highly reactive bromomethyl group with various nucleophiles, such as amines, thiols, or phenols, to build out the C5 side chain. Subsequent modifications at the C2 position can then be achieved, for instance, through Suzuki or Sonogashira cross-coupling reactions.
Below is a generalized workflow illustrating the key derivatization points on the scaffold.
Figure 1: General synthetic workflow for derivatizing the this compound core.
Comparative Analysis: Structure-Activity Relationship Studies
The biological activity of thiazole derivatives is profoundly influenced by the nature and position of their substituents. By analyzing data from various studies on related thiazole compounds, we can establish key SAR principles applicable to derivatives of our core scaffold.
Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of critical signaling pathways.[7][12] SAR studies reveal that the substituents at both the C2 and C5 positions are crucial for cytotoxic potency.
-
Influence of C5 Substituents: The introduction of bulky and lipophilic groups at the C5 position often enhances anticancer activity. For instance, linking heterocyclic moieties like coumarin or pyrazole to the thiazole core has been shown to produce compounds with potent activity against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colorectal (HCT-116) cancers.[6][12]
-
Influence of C2 Substituents: Modifications at the C2 position, often involving the replacement of the bromine with aryl or heteroaryl groups, can fine-tune the compound's interaction with specific biological targets. Studies on related 2-aminothiazoles show that substitutions on the amino group dramatically impact activity.[13] For our scaffold, replacing the C2-bromo with moieties capable of forming hydrogen bonds or engaging in pi-stacking interactions can be a fruitful strategy. For example, a derivative containing a 4-methoxyphenyl group and a bromine atom (compound 11f ) showed potent inhibition of EGFR and VEGFR-2, key kinases in cancer progression.[12]
Table 1: Comparative Anticancer Activity (IC₅₀) of Representative Thiazole Derivatives
| Compound ID | Core Structure Modification | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 4c | 2-Hydrazinyl-thiazol-4(5H)-one with 4-hydroxy-3-methoxybenzylidene | MCF-7 (Breast) | 2.57 | [7] |
| 4c | 2-Hydrazinyl-thiazol-4(5H)-one with 4-hydroxy-3-methoxybenzylidene | HepG2 (Liver) | 7.26 | [7] |
| 11c | Thiazolyl pyrazole with p-chlorophenyl group | HepG-2 (Liver) | ~4.0 | [6] |
| 6g | Thiazolyl pyrazole with p-chlorophenyl group | MCF-7 (Breast) | ~4.0 | [6] |
| 11f | 2-(Coumarin)-thiazole with 4-OMe and Br substituents | A-549 (Lung) | 0.025 | [12] |
| 11f | 2-(Coumarin)-thiazole with 4-OMe and Br substituents | MCF-7 (Breast) | 0.029 | [12] |
| Staurosporine | Reference Drug | MCF-7 / HepG2 | 6.77 / 8.4 | [7] |
| Erlotinib | Reference Drug | A-549 / MCF-7 | 0.030 / 0.040 |[12] |
The data strongly suggest that combining a bulky, functionalized side chain at C5 with an appropriately substituted aromatic system at C2 is a promising strategy for developing potent anticancer agents. Compound 11f , which integrates a coumarin moiety and substituted phenyl ring, demonstrates exceptional potency, surpassing the reference drug erlotinib in the tested cell lines.[12]
Figure 2: Inhibition of EGFR/VEGFR-2 signaling by potent thiazole derivatives.
Antimicrobial Activity
Thiazole derivatives are well-established antimicrobial agents.[5][14] The SAR in this area often points to the importance of specific pharmacophores attached to the thiazole ring.
-
Key Structural Features: The incorporation of other heterocyclic systems, such as pyrazoline or thiophene, can significantly boost antimicrobial efficacy.[5] The substituents on these appended rings also play a critical role. For example, in a series of 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivatives, compounds with specific substitutions showed antimicrobial activity comparable to or better than standard drugs against strains like S. aureus and E. coli.[5]
-
Mechanism of Action: While not always fully elucidated, the antimicrobial action of some thiazole derivatives is attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase or MurB, which is involved in cell wall synthesis.[1][14] The lipophilicity conferred by substituents can also be crucial for penetrating bacterial cell membranes.[15]
Table 2: Comparative Antimicrobial Activity (MIC) of Representative Thiazole Derivatives
| Compound ID | Core Structure Modification | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 13a | Novel thiazole derivative | S. aureus (Gram +) | 93.7-46.9 | [1] |
| 13a | Novel thiazole derivative | Antifungal strains | 7.8-5.8 | [1] |
| 57-60 | 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole | P. aeruginosa (Gram -) | 15.6-31.25 | [5] |
| 60, 62, 65 | 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | S. pneumoniae (Gram +) | 0.03-7.81 | [5] |
| Ampicillin | Reference Drug | S. pneumoniae | 0.6-0.24 | [5] |
| Amoxicillin | Reference Drug | P. aeruginosa | >500 |[5] |
The data indicate that hybrid molecules containing both thiazole and pyrazoline/thiophene rings are particularly effective. The superior activity of compounds 57-60 against P. aeruginosa compared to amoxicillin highlights the potential of this chemical class for tackling resistant Gram-negative bacteria.[5]
Featured Experimental Protocols
To ensure the reproducibility of findings and to guide further research, we provide detailed methodologies for the synthesis and evaluation of these derivatives.
General Protocol for Synthesis of C5-Substituted Derivatives
This protocol describes a general method for the nucleophilic substitution at the 5-(bromomethyl) position of the core scaffold.
Rationale: This procedure utilizes a straightforward SN2 reaction. A suitable base is used to deprotonate the nucleophile (e.g., an amine or thiol), increasing its nucleophilicity to efficiently displace the bromide ion from the reactive bromomethyl group. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which facilitates this type of reaction.
Materials:
-
This compound
-
Nucleophile (e.g., substituted aniline, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base
-
Acetonitrile (anhydrous)
-
Ethyl acetate and water for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add the desired nucleophile (1.1 eq) to the solution.
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature (or heat to 50-60 °C if necessary) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the base and concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure C5-substituted derivative.
-
Characterize the final product using NMR and Mass Spectrometry.
Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.[13]
Rationale: This assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of a compound's cytotoxicity.
Figure 3: Step-by-step workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold is a powerful platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly indicate that strategic modifications at both the C2 and C5 positions are essential for optimizing biological activity.
-
For anticancer agents , a promising approach is the introduction of large, planar heterocyclic systems that can interact with kinase active sites.
-
For antimicrobial agents , creating hybrid molecules that combine the thiazole core with other known antimicrobial pharmacophores like pyrazoline is a validated strategy.
Future research should focus on synthesizing novel libraries of derivatives based on these principles. The exploration of different linkers between the thiazole core and the C5-substituent, as well as the use of advanced cross-coupling techniques to diversify the C2 position, will undoubtedly lead to the discovery of new compounds with enhanced potency and selectivity. The detailed protocols provided herein offer a solid foundation for these future investigations.
References
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Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (2025). ResearchGate.
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Geetha Priya C., et al. (2018). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 6(2), 73-80.
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health (NIH).
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Inoue, T., et al. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. Bioorganic & Medicinal Chemistry, 21(9), 2478-94.
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Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. (n.d.). ResearchGate.
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
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El-Metwaly, A. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 596.
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate.
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2019). Semantic Scholar.
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Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. (n.d.). Benchchem.
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Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Derivatives. (n.d.). Benchchem.
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Elsayed, R. W., et al. (2021). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Archiv der Pharmazie, 354(8), e2100085.
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Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). PubMed Central.
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
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Review of the synthesis and biological activity of thiazoles. (2020). ResearchGate.
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Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4444-4458.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH).
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). RSC Advances, 12(40), 26031-26045.
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Spectroscopic Interrogation of 2-Bromo-5-(bromomethyl)thiazole and its Transformation Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, thiazole derivatives stand as privileged scaffolds, integral to the architecture of numerous functional molecules. Among them, 2-Bromo-5-(bromomethyl)thiazole serves as a versatile building block, prized for its dual reactive sites that allow for sequential and site-selective modifications. The C2-bromine atom offers a handle for cross-coupling reactions, while the bromomethyl group at the C5 position is primed for nucleophilic substitution. Understanding the spectroscopic signatures of this key intermediate and its reaction products is paramount for reaction monitoring, structural confirmation, and purity assessment. This guide provides an in-depth spectroscopic comparison of this compound and a representative reaction product, offering insights grounded in fundamental principles and experimental data.
The Spectroscopic Profile of the Starting Material: this compound
A thorough characterization of the starting material is the bedrock of any synthetic endeavor. The spectroscopic data for this compound provides a baseline for comparison with its downstream derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is anticipated to be simple and diagnostic. The thiazole ring proton at the C4 position is expected to appear as a singlet, typically in the downfield region (δ 7.5-8.0 ppm) due to the electron-withdrawing nature of the heterocyclic ring and the adjacent bromine atom. The methylene protons of the bromomethyl group (-CH₂Br) will also present as a singlet, with a characteristic chemical shift in the range of δ 4.5-5.0 ppm. This downfield shift is a direct consequence of the deshielding effect of the adjacent bromine atom.[1][2]
¹³C NMR: The carbon NMR spectrum will exhibit three distinct signals corresponding to the three carbon atoms of the thiazole ring and one for the bromomethyl carbon. The C2 carbon, directly attached to the bromine and nitrogen atoms, is expected to be the most downfield among the ring carbons. The C4 and C5 carbons will have distinct chemical shifts, and the methylene carbon of the -CH₂Br group will appear in the aliphatic region, typically around δ 30-35 ppm, influenced by the attached bromine.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands. The C-H stretching vibration of the thiazole ring proton is expected around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring will appear in the 1600-1450 cm⁻¹ region. A crucial diagnostic band will be the C-Br stretching vibration of the bromomethyl group, which is typically observed in the fingerprint region, around 600-700 cm⁻¹.[5][6][7]
Mass Spectrometry (MS)
The mass spectrum, particularly under electron ionization (EI), will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in approximately 1:1 natural abundance). This will result in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1. Common fragmentation pathways would involve the loss of a bromine atom or the bromomethyl group.[8][9][10]
A Case Study: Nucleophilic Substitution at the Bromomethyl Group
To illustrate the spectroscopic shifts upon reaction, we will consider a simple nucleophilic substitution reaction where the bromine of the bromomethyl group is displaced by a nucleophile, for instance, an amine (R-NH₂) to form 2-Bromo-5-(aminomethyl)thiazole. This transformation leads to predictable and readily observable changes in the spectroscopic data.
Caption: Generalized Sɴ2 reaction at the bromomethyl group.
Spectroscopic Comparison: Reactant vs. Product
The conversion of this compound to an amine derivative induces significant changes across all spectroscopic platforms.
| Spectroscopic Technique | This compound (Starting Material) | 2-Bromo-5-(aminomethyl)thiazole (Product) | Rationale for the Shift |
| ¹H NMR | - Thiazole H: ~δ 7.5-8.0 (s) - CH₂Br: ~δ 4.5-5.0 (s) | - Thiazole H: ~δ 7.4-7.9 (s) - CH₂NHR: ~δ 3.8-4.2 (s) - NH: Variable (broad s) | The methylene protons in the product are shifted upfield due to the replacement of the strongly electron-withdrawing bromine with a less electronegative nitrogen atom. The NH proton signal is typically broad and its chemical shift is concentration and solvent dependent. |
| ¹³C NMR | - Thiazole C's: Distinct signals - CH₂Br: ~δ 30-35 | - Thiazole C's: Minor shifts - CH₂NHR: ~δ 45-55 | The methylene carbon in the product experiences a downfield shift due to the direct attachment to the more electronegative nitrogen atom compared to bromine.[3] |
| IR Spectroscopy | - C-H (thiazole): ~3100-3000 cm⁻¹ - C=N, C=C: ~1600-1450 cm⁻¹ - C-Br: ~600-700 cm⁻¹ | - N-H stretch: ~3400-3200 cm⁻¹ (medium) - C-H (thiazole): ~3100-3000 cm⁻¹ - C=N, C=C: ~1600-1450 cm⁻¹ | The most significant change is the appearance of N-H stretching bands in the product and the disappearance of the C-Br stretching band from the starting material. |
| Mass Spectrometry | - [M]⁺, [M+2]⁺, [M+4]⁺ (1:2:1 ratio) | - [M]⁺, [M+2]⁺ (1:1 ratio) | The product will only have one bromine atom, leading to a characteristic isotopic pattern for a monobrominated compound in the molecular ion peak. |
Experimental Protocols
General Procedure for Nucleophilic Substitution with an Amine
This protocol outlines a general method for the synthesis of 2-Bromo-5-(aminomethyl)thiazole derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1-1.2 eq.) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 eq.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[11]
-
Work-up: Once the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure 2-Bromo-5-(aminomethyl)thiazole derivative.
Spectroscopic Analysis Workflow
Caption: A typical workflow for synthesis and spectroscopic analysis.
Conclusion
The spectroscopic comparison of this compound and its reaction products reveals a set of predictable and diagnostic shifts that are invaluable for the modern chemist. By understanding the underlying principles of how structural modifications influence NMR, IR, and MS data, researchers can confidently track their reactions, confirm the identity of their products, and ensure the purity of their materials. This knowledge is fundamental to accelerating the pace of discovery in drug development and materials science, where the precise control of molecular architecture is key to unlocking new functionalities and therapeutic benefits.
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A Comparative Guide to the Synthesis of 2,5-Disubstituted Thiazoles: From Classic Reactions to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The 2,5-disubstituted thiazole motif is a cornerstone in medicinal chemistry and materials science, embedded in the structure of numerous pharmaceuticals, agrochemicals, and functional organic materials. The strategic placement of substituents at the C2 and C5 positions allows for fine-tuning of a molecule's biological activity and physicochemical properties. Consequently, the development of efficient and versatile synthetic routes to this privileged scaffold remains a topic of significant interest. This guide provides a comparative analysis of prominent synthetic strategies, offering insights into their mechanisms, substrate scope, and practical applications, supported by experimental data to inform the selection of the most suitable method for a given research objective.
Classical Approaches: The Foundation of Thiazole Chemistry
The traditional methods for thiazole synthesis, developed in the late 19th and early 20th centuries, are still widely employed due to their reliability and use of readily available starting materials.
The Hantzsch Thiazole Synthesis
First reported by Arthur Hantzsch in 1887, this method involves the condensation of an α-haloketone with a thioamide.[1][2] The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Causality in Experimental Choices: The choice of solvent is critical, with alcohols such as ethanol often being used to facilitate the dissolution of the reactants. The reaction is typically heated to overcome the activation energy for the cyclization and dehydration steps. In modern variations, microwave irradiation has been shown to dramatically reduce reaction times and improve yields by efficiently heating the polar reaction mixture.[2][3]
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine [3]
-
In a microwave reactor vessel, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and N-phenylthiourea (1.2 mmol).
-
Add methanol (5 mL) as the solvent.
-
Seal the vessel and irradiate with microwaves at 90 °C for 30 minutes.
-
After cooling, the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent.
The Gabriel Thiazole Synthesis
A modification of the Gabriel synthesis of primary amines, this route utilizes the reaction of an α-acylaminoketone with a sulfurizing agent, typically phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, to construct the thiazole ring.[4][5] This method is particularly useful for the synthesis of 2,5-dialkyl or 2,5-diaryl thiazoles.
Causality in Experimental Choices: The use of a strong sulfurizing agent like P₂S₅ is necessary to convert the carbonyl oxygen of the amide and ketone into sulfur, facilitating the cyclization. The reaction often requires high temperatures to drive the thionation and subsequent cyclization-dehydration cascade.
Experimental Protocol: Gabriel-Type Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles (Illustrative of the thionation and cyclization concept) [6]
-
A mixture of an aldehyde (1 mmol) and a hydrazide (1 mmol) is refluxed in ethanol for 2 hours to form the N-acylhydrazone intermediate.
-
The ethanol is removed in vacuo.
-
To the crude N-acylhydrazone, add toluene, Lawesson's reagent (0.6 mmol), and DMAP (1.2 mmol).
-
The mixture is refluxed for 10 hours.
-
After cooling, the reaction mixture is washed with water and the organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.
The Cook-Heilbron Thiazole Synthesis
This method provides access to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.[7] The reaction proceeds under mild conditions and is a key method for introducing an amino group at the C5 position.[7]
Causality in Experimental Choices: The reaction is often carried out at room temperature in an aqueous or alcoholic medium. The choice of the sulfur-containing reagent determines the substituent at the C2 position. For example, carbon disulfide yields a 2-mercapto-5-aminothiazole.
Experimental Protocol: Synthesis of 2-Methyl-5-aminothiazole via Cook-Heilbron Synthesis [7]
-
Aminoacetonitrile hydrochloride (10 mmol) is dissolved in a mixture of water and ethanol.
-
Ethyldithioacetate (10 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The pH of the solution is adjusted to neutral or slightly basic to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
Modern Synthetic Routes: Expanding the Horizons
Contemporary methods for 2,5-disubstituted thiazole synthesis focus on improving efficiency, functional group tolerance, and regioselectivity, often employing metal catalysis or novel one-pot strategies.
Metal-Free Synthesis from N-Substituted α-Amino Acids
A recently developed, highly efficient method involves the one-pot reaction of N-substituted α-amino acids with thionyl chloride (SOCl₂) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[8][9] This metal-free approach offers excellent yields and a broad substrate scope.[8][9]
Causality in Experimental Choices: Thionyl chloride serves multiple roles in this reaction: it activates the carboxylic acid, provides the sulfur atom for the thiazole ring, and facilitates a deoxygenation step. DBU acts as a non-nucleophilic base to promote key deprotonation steps in the reaction cascade. Dichloromethane is an effective solvent for this transformation.
Experimental Protocol: Synthesis of 2,5-Diphenylthiazole from N-Benzyl-L-phenylalanine [8]
-
To a solution of N-benzyl-L-phenylalanine (1 mmol) in dichloromethane (5 mL) at 0 °C, add thionyl chloride (10 mmol) dropwise.
-
After stirring for 10 minutes, add DBU (5 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Rhodium/Copper-Catalyzed Synthesis from Alkynes
This elegant approach involves a two-step catalytic process starting from terminal alkynes, sulfonyl azides, and thionoesters.[10][11] A copper(I)-catalyzed 1,3-dipolar cycloaddition is followed by a rhodium(II)-catalyzed reaction and subsequent aromatization to yield the 2,5-disubstituted thiazole.[10][11]
Causality in Experimental Choices: The copper catalyst is essential for the initial cycloaddition to form the 1-sulfonyl-1,2,3-triazole intermediate. The rhodium(II) catalyst then facilitates the reaction with the thionoester. This method is advantageous as it avoids the use of unstable α-haloaldehydes, which can be a limitation in the Hantzsch synthesis for certain 2,5-disubstituted patterns.[11]
Experimental Protocol: One-Pot Rh/Cu-Catalyzed Synthesis of 2,5-Disubstituted Thiazoles [11]
-
To a solution of a terminal alkyne (1 mmol) and a sulfonyl azide (1.1 mmol) in toluene (2 mL), add a copper(I) catalyst (e.g., CuI, 5 mol%).
-
Stir the mixture at room temperature for 1 hour.
-
Add a thionoester (1.2 mmol) and a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%) to the reaction mixture.
-
Heat the mixture at 80 °C for 3 hours.
-
After cooling, the solvent is evaporated, and the residue is purified by column chromatography.
Direct C-H Arylation
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of 2,5-diarylthiazoles. This method allows for the formation of a C-C bond between a thiazole C-H bond and an aryl halide, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The arylation of 2-substituted thiazoles typically occurs with high regioselectivity at the C5 position.[12][13][14]
Causality in Experimental Choices: The choice of the palladium catalyst, ligand, base, and solvent is crucial for achieving high efficiency and regioselectivity. Bulky phosphine ligands are often employed to promote the desired catalytic cycle. A base is required to facilitate the C-H activation step.
Experimental Protocol: Palladium-Catalyzed Direct C5-Arylation of a 2-Substituted Thiazole [12]
-
In a glovebox, a reaction tube is charged with Pd(OAc)₂ (2 mol%), a bulky phosphine ligand (e.g., P(t-Bu)₃, 4 mol%), and Cs₂CO₃ (2 mmol).
-
The 2-substituted thiazole (1 mmol) and the aryl bromide (1.2 mmol) are added, followed by a solvent such as dioxane (2 mL).
-
The tube is sealed and heated at 120 °C for 24 hours.
-
After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route to a 2,5-disubstituted thiazole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
| Synthetic Method | Typical Reactants | Key Advantages | Common Drawbacks | Typical Yields |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Well-established, broad substrate scope, reliable.[1][2] | Can require harsh conditions, regioselectivity issues with unsymmetrical thioamides. | 70-95%[2] |
| Gabriel Synthesis | α-Acylaminoketone, P₂S₅/Lawesson's reagent | Access to 2,5-dialkyl and 2,5-diaryl thiazoles.[4] | Requires high temperatures, strong sulfurizing agents. | Moderate to Good |
| Cook-Heilbron Synthesis | α-Aminonitrile, CS₂/Dithioacid | Specific for 5-aminothiazoles, mild conditions.[7] | Limited to the synthesis of 5-amino derivatives. | Good |
| Metal-Free (from α-Amino Acids) | N-Substituted α-Amino Acid, SOCl₂, DBU | Excellent yields, mild conditions, metal-free, broad scope.[8][9] | May have limitations for certain 2-alkyl substitutions. | 80-99%[8] |
| Rh/Cu-Catalyzed (from Alkynes) | Alkyne, Sulfonyl azide, Thionoester | Avoids unstable intermediates, good functional group tolerance.[10][11] | Requires two different metal catalysts. | Good to Excellent |
| Direct C-H Arylation | 2-Substituted Thiazole, Aryl Halide | Atom-economical, high regioselectivity for C5-arylation.[12][13] | Requires a palladium catalyst and specific ligands. | Moderate to High |
Visualization of Synthetic Pathways
To further elucidate the relationships between these synthetic strategies, the following diagrams illustrate the core transformations.
Caption: Hantzsch Thiazole Synthesis Workflow.
Caption: Comparison of Modern Synthetic Routes.
Conclusion
The synthesis of 2,5-disubstituted thiazoles has evolved significantly from the foundational Hantzsch and Gabriel reactions to sophisticated modern methodologies. While classical methods remain valuable for their simplicity and the accessibility of starting materials, newer techniques offer substantial improvements in terms of yield, reaction conditions, and functional group tolerance. The metal-free synthesis from N-substituted α-amino acids and catalytic methods like direct C-H arylation represent the forefront of efficient and sustainable thiazole synthesis. The choice of the optimal synthetic route will ultimately be guided by the specific structural requirements of the target molecule, the desired scale of the synthesis, and the resources available to the researcher. This comparative guide serves as a valuable resource for navigating the diverse landscape of thiazole synthesis and selecting the most appropriate strategy for advancing research in drug discovery and materials science.
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Ko, I. S., Park, S., Lee, G., & Kim, H. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc, 2019(3), 67-78. [Link][6]
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Gomha, S. M., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 23(5), 1146. [Link][19]
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Castoldi, L., et al. (2024). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. ChemistryOpen, 13(2), e202400180. [Link][13]
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Wikipedia contributors. (2023, December 29). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link][5]
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ChemRxiv. (n.d.). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. [Link][27]
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Van der Fraenen, J., et al. (2014). Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials. Organic & Biomolecular Chemistry, 12(26), 4639-4646. [Link][29]
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Lozano, E., et al. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. ResearchGate. [Link][30]
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Various Authors. (n.d.). Cook–Heilbron thiazole synthesis. ResearchGate. [Link][31]
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ChemRxiv. (2023). Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. [Link][14]
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Bentham Science. (n.d.). Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles. [Link][32]
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Reddy, T. S., et al. (2017). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 22(10), 1647. [Link][34]
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A Comparative Guide to the In Vitro Biological Activity of 2-Bromo-5-(bromomethyl)thiazole Analogs
Introduction
The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its prevalence in clinically approved drugs such as the antibiotic Penicillin and the antiretroviral Ritonavir underscores its therapeutic significance.[2][3] The reactivity of the thiazole ring allows for extensive chemical modification, enabling the fine-tuning of biological activity. Among the various synthetic precursors, 2-Bromo-5-(bromomethyl)thiazole and its derivatives serve as highly versatile building blocks for creating libraries of novel, biologically active compounds. The two reactive bromine sites offer opportunities for diverse substitutions, leading to a wide range of analogs with distinct pharmacological profiles.
This guide provides an in-depth comparative analysis of the in vitro biological activities of various analogs derived from brominated thiazole precursors. We will explore the synthesis of these compounds and delve into their comparative anticancer and antimicrobial activities, supported by experimental data and protocols. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to guide their own research and development efforts in this promising area of medicinal chemistry.
Synthetic Strategies for Thiazole Analogs
The primary synthetic route to many thiazole analogs is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[4] For the purpose of this guide, we will focus on derivatives synthesized from α-bromoacetylthiazoles, which are structurally related to this compound and serve as key intermediates.
A representative synthetic scheme involves the reaction of an α-bromoketone derivative of thiazole with various heterocyclic amines and thiosemicarbazones to generate molecules containing multiple thiazole rings (di-, tri-, and tetrathiazoles).[3][5] This approach allows for the systematic exploration of how increasing structural complexity and the introduction of different substituents impact biological activity.
Caption: General synthetic pathway for thiazole analogs.
This synthetic versatility allows for the creation of a diverse library of compounds from a single, readily accessible precursor, facilitating the exploration of structure-activity relationships (SAR).
Comparative In Vitro Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes or pathways crucial for cancer cell proliferation and survival.[6][7] The introduction of various substituents on the thiazole ring can dramatically influence their cytotoxic potency and selectivity against different cancer cell lines.
A study on novel 2,5-substituted thiazolidinone derivatives, which share a structural relationship with the thiazole core, revealed that specific substitutions can lead to potent anticancer activity.[8] For instance, a compound bearing a 4-nitro-1-naphthylamine moiety exhibited a GI50 value of less than 10 µM against human lung carcinoma (A549), glioblastoma (U87), and melanoma (IGR39) cell lines.[8] This highlights the importance of aromatic and electron-withdrawing groups in enhancing cytotoxicity.
Another study focusing on arylidene-hydrazinyl-thiazoles found that compounds with 2-thienyl and 3-indolyl substitutions displayed excellent cytotoxic potential against a panel of cancer cell lines.[9] Specifically, compounds 4m , 4n , and 4r from this series showed remarkable activity against pancreatic (BxPC-3), leukemia (MOLT-4), and breast (MCF-7) cancer cells at a concentration of 10 µM.[9]
Table 1: Comparative Anticancer Activity of Thiazole Analogs
| Compound ID | Key Structural Features | Cancer Cell Line | Activity Metric (µM) | Reference |
| Thiazolidinone Derivative | 4-nitro-1-naphthylamine substituent | A549, U87, IGR39 | GI50 < 10 | [8] |
| 4c | 2-[2-[4-Hydroxy-3-(phenyl)benzylidene]hydrazinyl] | MCF-7 (Breast) | IC50 = 2.57 ± 0.16 | [6] |
| 4c | 2-[2-[4-Hydroxy-3-(phenyl)benzylidene]hydrazinyl] | HepG2 (Liver) | IC50 = 7.26 ± 0.44 | [6] |
| 4m | Arylidene-hydrazinyl-thiazole with 2-thienyl | BxPC-3 (Pancreatic) | 23.85% cell survival at 10 µM | [9] |
| 4n | Arylidene-hydrazinyl-thiazole with 3-indolyl | MOLT-4 (Leukemia) | 30.08% cell survival at 10 µM | [9] |
| 4r | Arylidene-hydrazinyl-thiazole with 3-indolyl | MCF-7 (Breast) | 44.40% cell survival at 10 µM | [9] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
The data suggests that bulky, lipophilic, and heteroaromatic substituents at the 2 and 5 positions of the thiazole ring are generally favorable for anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
IC50/GI50 Determination: The IC50 or GI50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Comparative In Vitro Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[1][10] Thiazole derivatives have long been recognized for their potent antimicrobial properties.[11] The nature of the substituents on the thiazole ring plays a crucial role in determining the spectrum and potency of their antimicrobial activity.[12]
A study by Sayed et al. (2019) demonstrated that the synthesis of molecules containing multiple thiazole rings can lead to enhanced antimicrobial activity.[3][5] In their work, analogs were synthesized from a 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one precursor.[3] The resulting di- and tri-thiazole derivatives showed promising activity against a range of bacterial and fungal strains.[3][5]
For example, a di-thiazole derivative (Compound 7 in the study) exhibited high reactivity against Salmonella typhimurium with a Minimum Inhibitory Concentration (MIC) of 0.49 µg/mL.[5] Another tri-thiazole derivative (Compound 17a ) was found to be the most active against both Gram-positive and Gram-negative bacteria.[5]
Table 2: Comparative Antimicrobial Activity of Thiazole Analogs
| Compound ID | Key Structural Features | Microorganism | MIC (µg/mL) | Reference |
| 7 | Di-thiazole derivative | Salmonella typhimurium | 0.49 | [5] |
| 13 | Di-thiazole derivative | Salmonella typhimurium | 0.49 | [5] |
| 17a | Tri-thiazole derivative | Gram (+) and Gram (-) bacteria | Most active in series | [5] |
| 17a | Tri-thiazole derivative | Geotricum candidum | Similar to Amphotericin B | [5] |
| 43a | 4-(4-bromophenyl)-thiazol-2-amine derivative | S. aureus, E. coli | 16.1 µM | [10] |
| Coumarin-Thiazole 3 | 5-phenyl azo group | Bacillus pumilis, Enterococcus faecalis | MIC: 14.34 µmol/ml (for E. faecalis) | [2] |
| Coumarin-Thiazole 4 | 5-phenyl hydrazo group | E. coli, C. albicans | MIC: 29.41 µmol/ml (for E. coli) | [2] |
MIC: Minimum Inhibitory Concentration.
These findings suggest that increasing the number of thiazole moieties and the incorporation of specific substituents like bromo-phenyl groups can significantly enhance antimicrobial potency.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data presented allows for the elucidation of key structure-activity relationships for these thiazole analogs.
Caption: SAR for 2,5-disubstituted thiazole analogs.
For anticancer activity , the presence of bulky and lipophilic groups, particularly at the 5-position of the thiazole ring, appears to be critical. These groups may enhance the binding of the molecule to hydrophobic pockets in target proteins or improve cell membrane permeability. The induction of apoptosis, as observed with some arylidene-hydrazinyl-thiazoles, suggests that these compounds may trigger programmed cell death pathways in cancer cells.[9]
For antimicrobial activity , the incorporation of additional heterocyclic rings, such as in the di- and tri-thiazole analogs, leads to a significant increase in potency.[5] This could be due to multiple binding interactions with microbial targets or an altered mechanism of action. The presence of a bromo-substituent on a phenyl ring attached to the thiazole core has also been shown to be favorable for antibacterial activity.[10]
Conclusion
This compound and its related α-bromoacetylthiazole precursors are exceptionally valuable starting materials for the synthesis of a wide range of biologically active compounds. The strategic modification of the 2- and 5-positions of the thiazole ring allows for the development of potent anticancer and antimicrobial agents. The comparative analysis presented in this guide demonstrates that the introduction of bulky aromatic groups can enhance anticancer cytotoxicity, while the incorporation of additional heterocyclic moieties can significantly boost antimicrobial efficacy. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to validate these findings and explore new chemical space in the ongoing quest for novel therapeutics. Further investigation into the precise mechanisms of action of these promising analogs is warranted to facilitate their translation into clinical candidates.
References
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A Head-to-Head Comparison of Suzuki vs. Stille Coupling for the Functionalization of 2-Bromo-5-(bromomethyl)thiazole
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selective functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among these, the thiazole moiety is a privileged structure, present in a multitude of biologically active compounds. A particularly versatile building block is 2-bromo-5-(bromomethyl)thiazole, which offers two distinct reactive sites for carbon-carbon bond formation. The choice of cross-coupling methodology to functionalize this substrate is critical, with the Suzuki-Miyaura and Stille couplings being two of the most prominent palladium-catalyzed reactions employed for this purpose. This guide provides an in-depth, head-to-head comparison of these two powerful synthetic tools for the arylation of this compound, offering insights into their mechanisms, practical considerations, and experimental execution.
The Strategic Importance of this compound
This compound is a bifunctional reagent that presents a unique challenge and opportunity in synthetic design. It possesses two carbon-bromine bonds with differing reactivities: an sp²-hybridized C-Br bond at the 2-position of the thiazole ring and an sp³-hybridized C-Br bond in the bromomethyl group at the 5-position. The selective functionalization at the C2 position is often the desired transformation, leveraging the stability and aromaticity of the thiazole ring. This selective C-C bond formation is crucial for the synthesis of complex molecules with potential therapeutic applications.
Mechanistic Overview: Suzuki vs. Stille Coupling
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst.[1][2] This cycle fundamentally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
The Suzuki-Miyaura Coupling utilizes an organoboron reagent (typically a boronic acid or ester) as the nucleophilic partner.[6] A key distinction of the Suzuki coupling is the requirement of a base to activate the organoboron species, forming a boronate complex that facilitates the transmetalation step.[7]
The Stille Coupling , on the other hand, employs an organotin reagent (organostannane) as the transmetalating agent.[8][9] A notable feature of organostannanes is their general stability to air and moisture, and the reaction often proceeds under neutral or mildly basic conditions.[4][10]
Head-to-Head Comparison: Key Performance Metrics
| Feature | Suzuki Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic acids/esters) | Organotin (Organostannanes) |
| Reagent Toxicity | Generally low toxicity. | Organotin reagents are highly toxic.[8] |
| Byproduct Removal | Boron-containing byproducts are generally water-soluble and easily removed. | Tin byproducts can be difficult to remove completely from the desired product.[10] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[11] | Often proceeds under neutral conditions, though additives like LiCl or Cu(I) salts can be beneficial. |
| Functional Group Tolerance | Generally good, but sensitive to strong bases. | Excellent, tolerant of a wide range of functional groups.[4][10] |
| Substrate Scope | Very broad for aryl and heteroaryl couplings. | Extremely broad, including couplings of sp³, sp², and sp hybridized carbons.[2] |
| Chemoselectivity | High for C(sp²)-Br over C(sp³)-Br. | High for C(sp²)-Br over C(sp³)-Br. |
Experimental Protocols
The following protocols are provided as representative examples for the selective arylation of this compound at the 2-position.
Suzuki Coupling Protocol
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Pd(PPh₃)₄ (2.5 mol%) or other suitable Pd catalyst/ligand system
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (4:1 ratio), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is adapted from a similar regioselective Suzuki coupling of a dibrominated thiophene derivative.[12] The choice of a phosphine ligand-based catalyst is common for such transformations.[13]
Stille Coupling Protocol
Materials:
-
This compound (1.0 eq)
-
Arylstannane (e.g., Aryltributyltin) (1.1 - 1.2 eq)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Saturated aqueous potassium fluoride (KF) solution for workup
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent, followed by the arylstannane via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add a saturated aqueous solution of KF and stir vigorously for at least one hour to precipitate tin byproducts.[14]
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
The conditions for Stille couplings of halothiazoles have been explored, and the choice of catalyst and solvent can be critical for achieving high yields.
Discussion of Chemoselectivity
For a substrate like this compound, achieving high chemoselectivity is paramount. The desired reaction is the oxidative addition of the palladium catalyst to the C(sp²)-Br bond at the 2-position of the thiazole ring, leaving the C(sp³)-Br bond of the bromomethyl group intact. Both Suzuki and Stille couplings generally exhibit a strong preference for oxidative addition to aryl or heteroaryl halides over alkyl halides.[15] This inherent reactivity difference is the basis for the high regioselectivity observed in these reactions. The rationale lies in the relative bond strengths and the mechanism of oxidative addition. The C(sp²)-Br bond is more susceptible to oxidative addition by a Pd(0) catalyst compared to the C(sp³)-Br bond.
In cases of polyhalogenated heterocycles, the site of reaction is governed by a combination of electronic and steric factors.[16] For substrates with identical halogens, factors such as proximity to a heteroatom can influence reactivity.[17][18] While the general reactivity trend for halogens is I > Br > Cl, electronic effects within the heterocyclic ring can sometimes lead to unexpected selectivity.[19] However, in the case of this compound, the electronic and hybridization differences between the two bromine-bearing carbons provide a strong basis for selective coupling at the C2 position.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are highly effective methods for the selective arylation of this compound at the C2 position.
The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the ease of removal of byproducts. The wide availability of diverse boronic acids and the robustness of the reaction under various conditions make it a workhorse in both academic and industrial settings.
The Stille coupling , while hampered by the toxicity of organotin reagents and the challenges of byproduct removal, offers some distinct advantages.[20] Its exceptional functional group tolerance and the stability of the organostannane reagents make it a powerful tool, particularly in complex syntheses where sensitive functional groups are present.[4][10]
For most applications involving the functionalization of this compound, the Suzuki coupling is the recommended starting point due to its more favorable safety and environmental profile. However, if the Suzuki reaction proves to be low-yielding or incompatible with other functional groups in a complex substrate, the Stille coupling remains a highly reliable and powerful alternative. Careful consideration of the specific synthetic goals, substrate complexity, and available resources should guide the final choice of methodology.
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Wikipedia. Stille reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Espina, B., et al. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(44), 11432-11443. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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Rossi, A. R., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10583-10635. [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(30), 9602-9603. [Link]
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El-Gamal, M. I., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 546-558. [Link]
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Doucet, H. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research, 41(11), 1435-1445. [Link]
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Powers, K. M., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9200-9213. [Link]
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Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664-12665. [Link]
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Sheng, L. (2020). Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics. Chemistry, 2(4), 849-856. [Link]
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Rossi, A. R., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10583-10635. [Link]
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Köhler, K., et al. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 348(12-13), 1764-1776. [Link]
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Wang, D., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10(1), 1-9. [Link]
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Dilly, S., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic Letters, 11(18), 4124-4127. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
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SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. [Link]
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DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]
-
Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 1-9. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
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Lipshutz, B. H., & Blomgren, P. A. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 2998-3001. [Link]
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
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Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9, 43. [Link]
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Kotlyar, V. M., et al. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Chemistry of Heterocyclic Compounds, 59(10), 823-830. [Link]
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Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9, 43. [Link]
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A Researcher's Guide to Cross-Validation of Experimental and Computational Data for 2-Bromo-5-(bromomethyl)thiazole Reactions
In the landscape of modern drug discovery and materials science, the thiazole moiety is a cornerstone of molecular design, lauded for its versatile biological activities.[1][2] Among the plethora of thiazole derivatives, 2-Bromo-5-(bromomethyl)thiazole stands out as a particularly useful bifunctional building block. Its two bromine atoms, situated in distinct chemical environments, offer orthogonal reactivity that can be selectively exploited for the synthesis of complex molecular architectures. The bromine on the thiazole ring is amenable to transformations like Suzuki and Stille cross-coupling reactions, while the bromomethyl group is highly susceptible to nucleophilic substitution.[3][4]
This guide provides a comprehensive framework for the cross-validation of experimental data with computational predictions for reactions involving this compound. We will delve into the nuances of experimental design for a representative nucleophilic substitution reaction, outline a robust computational methodology to predict its outcome, and, most importantly, detail how to critically compare these two datasets to gain deeper mechanistic insights. This synergistic approach of "bits and atoms" is indispensable for accelerating research, optimizing reaction conditions, and predicting the feasibility of synthetic pathways before embarking on extensive laboratory work.
The Dichotomy of Reactivity in this compound
The synthetic utility of this compound lies in the differential reactivity of its two C-Br bonds. The exocyclic methylene bromide behaves like a typical benzylic bromide, readily undergoing SN2 reactions with a wide range of nucleophiles. Conversely, the endocyclic C2-bromide is significantly less reactive towards classical nucleophilic substitution due to the electronics of the thiazole ring. However, it can be activated towards substitution or coupling under palladium catalysis.[5] This guide will focus on the more facile nucleophilic substitution at the bromomethyl position, a common and highly useful transformation.
Experimental Protocol: Nucleophilic Substitution with Piperidine
This section details a representative experimental protocol for the reaction of this compound with piperidine. The causality behind each step is explained to ensure reproducibility and understanding.
Synthesis of the Starting Material: this compound
The starting material can be synthesized from 2-Bromo-5-methylthiazole via a free-radical bromination using N-bromosuccinimide (NBS) under UV irradiation.[4]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-Bromo-5-methylthiazole (1.0 eq.) and N-bromosuccinimide (1.1 eq.) in a suitable solvent like dichloromethane.[4]
-
Initiation: Irradiate the mixture with a UV lamp while stirring at an elevated temperature (e.g., 90°C).[4] The UV light initiates the homolytic cleavage of the N-Br bond in NBS, generating the bromine radical required for the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-4 hours).
-
Workup: After cooling, the reaction mixture is extracted, and the organic phase is dried and concentrated.
-
Purification: The crude product is purified by column chromatography to yield pure this compound.[4]
Nucleophilic Substitution with Piperidine
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add piperidine (2.2 eq.) and a non-nucleophilic base like potassium carbonate (2.0 eq.). The excess of the amine nucleophile and the presence of a base are crucial to drive the reaction to completion and to neutralize the HBr byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or LC-MS.
-
Workup and Isolation: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification and Characterization: The crude product is purified by flash column chromatography on silica gel. The structure of the final product, 2-bromo-5-(piperidin-1-ylmethyl)thiazole, is confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The yield of the purified product is then calculated.
Computational Prediction of the Reaction Pathway
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate reaction mechanisms, predict reactivity, and calculate energetic barriers.[6][7]
Computational Methodology
-
Software and Functionals: All calculations can be performed using a quantum chemistry software package like Gaussian. The B3LYP functional with a basis set such as 6-311++G(d,p) is a common and reliable choice for such systems.[7]
-
Reactant and Product Optimization: The 3D structures of the reactants (this compound and piperidine) and the product (2-bromo-5-(piperidin-1-ylmethyl)thiazole) are geometrically optimized.
-
Transition State Search: A transition state (TS) search is performed to locate the highest energy point along the reaction coordinate of the SN2 reaction. This is a critical step to determine the activation energy.
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures (reactants, product, and transition state) to confirm them as minima (zero imaginary frequencies) or a true transition state (one imaginary frequency).
-
Calculation of Thermodynamic Properties: From the frequency calculations, thermodynamic properties such as Gibbs free energy (ΔG) and enthalpy (ΔH) are obtained. The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants. The overall reaction energy (ΔGrxn) is the difference between the products and reactants.
Cross-Validation: Bridging Experiment and Theory
The core of this guide is the direct comparison of the experimental and computational data. This cross-validation provides a deeper understanding than either method could alone.
Data Presentation for Comparison
| Parameter | Experimental Data | Computational Prediction | Point of Comparison |
| Product Identity | Confirmed by NMR & HRMS | Optimized Product Structure | Does the predicted lowest energy product match the experimentally isolated product? |
| Reaction Feasibility | Product Yield (%) | Reaction Free Energy (ΔGrxn) | A spontaneous reaction (negative ΔGrxn) should correspond to a reasonable experimental yield. |
| Reaction Rate | Qualitative (e.g., fast at RT) | Activation Energy (ΔG‡) | A low calculated activation energy barrier is consistent with a fast reaction at room temperature. |
| Reaction Mechanism | Inferred from product | Transition State Geometry | The computed transition state should be consistent with the proposed SN2 mechanism. |
Visualization of Workflows and Mechanisms
Experimental Workflow
Caption: Experimental workflow for the synthesis and subsequent nucleophilic substitution.
Computationally Predicted SN2 Mechanism
Caption: Energy profile of the computationally predicted SN2 reaction mechanism.
Concluding Remarks for the Practicing Scientist
The integration of experimental and computational chemistry provides a robust and efficient paradigm for modern chemical research. For a versatile building block like this compound, this dual approach is invaluable. By performing simple nucleophilic substitution reactions and corroborating the results with DFT calculations, researchers can confidently predict the outcomes of more complex synthetic sequences. Discrepancies between experimental yields and computationally predicted reaction energies can often point to unforeseen side reactions, issues with starting material purity, or the need for a more sophisticated computational model. Ultimately, this cross-validation workflow empowers researchers to make more informed decisions, saving valuable time and resources in the pursuit of novel therapeutics and materials.
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Introduction: The Significance of 2-Bromo-5-(bromomethyl)thiazole in Modern Drug Discovery
An Inter-laboratory Comparison of Synthesis Protocols for 2-Bromo-5-(bromomethyl)thiazole
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive bromomethyl group and a bromine-substituted thiazole ring, makes it a versatile intermediate for the synthesis of a wide array of biologically active compounds. Notably, it serves as a key precursor in the synthesis of Thiamethoxam, a broad-spectrum neonicotinoid insecticide.[1] The thiazole moiety is a common scaffold in many pharmaceutical agents, valued for its ability to engage in hydrogen bonding and its overall stability.[2][3] Consequently, robust and efficient synthetic routes to this compound are of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of common synthetic protocols, offering insights into their respective advantages and limitations to aid in methodology selection.
Protocol 1: Free-Radical Bromination of 2-Bromo-5-methylthiazole using N-Bromosuccinimide (NBS) with UV Irradiation
This protocol is a widely adopted method for the synthesis of this compound, leveraging a free-radical pathway for the selective bromination of the methyl group at the 5-position of the thiazole ring. The use of N-Bromosuccinimide (NBS) as the brominating agent is advantageous as it provides a low, constant concentration of bromine radicals, minimizing side reactions such as the addition of bromine across the thiazole ring.[4]
Underlying Mechanism: A Free-Radical Chain Reaction
The reaction proceeds via a classic free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination. UV irradiation serves as the initiator, cleaving the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of 2-bromo-5-methylthiazole, forming a resonance-stabilized thiazolyl methyl radical. This radical subsequently reacts with a molecule of NBS to yield the desired product and another bromine radical, which continues the chain reaction.
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A Comparative Guide to the Green Synthesis of 2-Bromo-5-(bromomethyl)thiazole: An Assessment of Sustainability Metrics
For Immediate Publication
[City, State] – January 9, 2026 – In the landscape of pharmaceutical and agrochemical development, the synthesis of heterocyclic compounds such as 2-Bromo-5-(bromomethyl)thiazole, a key building block, is of paramount importance. The growing emphasis on sustainable chemical practices necessitates a thorough evaluation of synthetic routes through the lens of green chemistry. This guide provides an in-depth comparison of two primary methods for synthesizing this compound, assessing their environmental footprint using established green chemistry metrics. This analysis is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in designing greener synthetic pathways.
Introduction: The Imperative of Green Chemistry in Heterocyclic Synthesis
This compound is a vital intermediate in the synthesis of various biologically active molecules. Its preparation traditionally involves reactions that may utilize hazardous reagents and solvents, generating significant waste. Green chemistry principles offer a framework for designing safer, more efficient, and environmentally benign chemical processes. This guide will dissect two synthetic pathways to this compound, providing a quantitative and qualitative assessment of their green credentials.
Synthetic Methodologies: A Head-to-Head Comparison
Two plausible synthetic routes for this compound are evaluated:
-
Method 1: Direct Free-Radical Bromination. This common approach involves the direct bromination of the methyl group of 2-bromo-5-methylthiazole using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator.
-
Method 2: A Two-Step Synthesis via Sandmeyer Reaction. This alternative pathway begins with the conversion of 2-amino-5-methylthiazole to 2-bromo-5-methylthiazole via a Sandmeyer reaction, followed by the free-radical bromination of the methyl group as in Method 1.
Diagram of Synthetic Pathways
Caption: Visual representation of the two synthetic routes to this compound.
Green Chemistry Metrics: A Quantitative Analysis
To objectively compare these methods, we employ several key green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI). These metrics provide a quantitative measure of the efficiency and waste generation of a chemical process.[1][2]
| Green Metric | Method 1: Direct Bromination | Method 2: Two-Step Synthesis | Ideal Value |
| Atom Economy (%) | 70.4% | Step 1: 67.8%Step 2: 70.4%Overall: 47.7% | 100% |
| E-Factor | ~10-50 | ~50-100+ | 0 |
| Process Mass Intensity (PMI) | ~11-51 | ~51-101+ | 1 |
Note: The values for E-Factor and PMI are estimates based on typical laboratory-scale procedures and can vary depending on the specific experimental conditions, including solvent choice and purification methods.
Detailed Experimental Protocols
Method 1: Direct Free-Radical Bromination of 2-Bromo-5-methylthiazole
This procedure is based on the well-established Wohl-Ziegler bromination for the selective bromination of allylic and benzylic positions.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methylthiazole (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO).
-
Heat the reaction mixture to reflux with stirring. The reaction can be initiated and accelerated by irradiation with a UV lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[3]
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to afford pure this compound.
Method 2: Two-Step Synthesis from 2-Amino-5-methylthiazole
This route first introduces the bromo group at the 2-position of the thiazole ring via a Sandmeyer reaction, followed by the side-chain bromination.
Step 1: Synthesis of 2-Bromo-5-methylthiazole via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the conversion of aryl amines to aryl halides.[4]
Procedure:
-
Dissolve 2-amino-5-methylthiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 2-bromo-5-methylthiazole.
Step 2: Free-Radical Bromination of 2-Bromo-5-methylthiazole
The procedure for this step is identical to that described in Method 1, using the 2-bromo-5-methylthiazole obtained from Step 1 as the starting material.
In-Depth Analysis and Discussion
Atom Economy
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants into the desired product.[1] Method 1 exhibits a higher atom economy (70.4%) compared to the overall atom economy of Method 2 (47.7%). This is because the two-step process of Method 2 inherently generates more byproducts, particularly in the Sandmeyer reaction step.
E-Factor and Process Mass Intensity (PMI)
The E-Factor and PMI are more holistic metrics that account for all materials used in a process, including solvents, reagents, and workup chemicals, relative to the mass of the final product.[2] Method 1 is expected to have a significantly lower E-Factor and PMI than Method 2. The additional reaction and purification steps in the two-step synthesis contribute to a larger mass of waste generated per unit of product. The use of large volumes of solvents in both the Sandmeyer reaction and the subsequent bromination, as well as in purification steps, inflates the PMI for Method 2.
Environmental, Health, and Safety (EHS) Considerations
A comprehensive green chemistry assessment extends beyond mass-based metrics to include the intrinsic hazards of the substances used.
-
Reagents:
-
N-Bromosuccinimide (NBS): While a convenient source of bromine radicals, NBS is a lachrymator and an irritant. Its byproduct, succinimide, is generally considered to be of low toxicity.[5][6]
-
Radical Initiators (AIBN, BPO): Both AIBN and BPO are thermally unstable and can be explosive.[7] They should be handled with care.
-
Sodium Nitrite (NaNO₂): Sodium nitrite is an oxidizer and is toxic if ingested.[3] Diazonium salts formed in the Sandmeyer reaction are often unstable and can be explosive if isolated.
-
Copper(I) Bromide (CuBr): Copper compounds can be toxic to aquatic life.[8][9]
-
-
Solvents:
-
Carbon Tetrachloride (CCl₄): Historically used for radical brominations, CCl₄ is a known carcinogen and ozone-depleting substance. Its use should be avoided.
-
Dichloromethane (CH₂Cl₂): A common solvent for these reactions, dichloromethane is a suspected carcinogen and its use is increasingly restricted. Greener alternatives like ethyl acetate or 2-methyltetrahydrofuran are being explored.[10][11]
-
Conclusion and Recommendations
From a green chemistry perspective, Method 1 (Direct Free-Radical Bromination) is the preferable route for the synthesis of this compound. It offers a significantly higher atom economy and lower E-Factor and PMI due to its single-step nature.
However, the choice of solvent in Method 1 is critical to its overall greenness. The use of hazardous solvents like carbon tetrachloride or dichloromethane should be replaced with greener alternatives. Further research into optimizing the reaction conditions in more benign solvents is highly recommended.
While Method 2 provides a viable alternative, its multi-step nature leads to a greater environmental burden in terms of waste generation and resource consumption. The use of toxic reagents in the Sandmeyer reaction also adds to its EHS concerns.
For researchers and drug development professionals, this comparative analysis underscores the importance of a holistic approach to process design, considering not only reaction efficiency but also the environmental and safety profiles of all materials involved. By prioritizing greener synthetic routes, the chemical industry can continue to innovate while minimizing its impact on the planet.
References
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- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
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N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
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- Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) bromide. Retrieved January 9, 2026, from a relevant chemical supplier website.
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- Der Pharma Chemica. (2017). Synthesis of 3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction and. Der Pharma Chemica, 9(14), 63-70.
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- ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-(bromomethyl)thiazole
As professionals in the fields of research, discovery, and drug development, our work is predicated on precision, safety, and adherence to established protocols. The responsible management of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and laboratory safety. This guide provides a detailed, experience-driven framework for the proper disposal of 2-Bromo-5-(bromomethyl)thiazole, a halogenated heterocyclic compound used in synthetic chemistry. The procedures outlined here are designed to ensure operational safety, environmental protection, and regulatory compliance.
Core Principle: Hazard Identification and Classification
Understanding the "why" behind a disposal protocol is critical. This compound is not just another organic compound; its chemical structure necessitates a specific waste management pathway.
The primary driver for its disposal procedure is its classification as a halogenated organic compound .[1] The presence of two bromine atoms on a thiazole backbone places it in a category of waste that requires specialized treatment.[1][2] Improper disposal, such as drain disposal or mixing with non-halogenated solvents, can lead to the release of persistent environmental pollutants and interfere with waste recovery processes like solvent recycling.[2][3][4]
Disposal via high-temperature incineration in a licensed facility is the industry-standard method for halogenated organic wastes.[1][5] This process is necessary to ensure the complete destruction of the molecule, breaking the stable carbon-halogen bonds and preventing the formation of toxic byproducts.[5]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Precautionary Statement Reference |
| Acute Toxicity, Oral | Harmful if swallowed. | H302[6] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319[6] |
| Target Organ Toxicity | May cause respiratory irritation. | H335[6] |
| Waste Classification | Halogenated Organic Waste | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this compound for disposal, the establishment of a robust safety barrier through appropriate PPE is non-negotiable.
-
Hand Protection : Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility data for the specific glove type in use.[7]
-
Eye/Face Protection : Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, the use of a face shield in addition to goggles is best practice.[7]
-
Body Protection : A fully buttoned laboratory coat must be worn to protect against skin contact.[7]
-
Respiratory Protection : All handling and disposal preparations should occur within a properly certified chemical fume hood to prevent inhalation of vapors or dust.[4][8]
Step-by-Step Disposal Protocol for Waste Product
This protocol ensures that this compound is handled, segregated, and stored safely pending final disposal.
Step 1: Waste Segregation This is the most critical step. As a brominated compound, this waste must be collected in a container designated exclusively for halogenated organic waste .[1][2]
-
DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[2]
-
DO NOT mix with aqueous waste, acids, or bases.[1]
Step 2: Containment
-
Select a compatible, sealable, and airtight waste container.[7] High-density polyethylene (HDPE) or glass containers are typically appropriate, but avoid polyethylene containers if prolonged storage is anticipated, as some halogenated compounds can affect their integrity.[7]
-
Ensure the container is in good condition, with no cracks or leaks.
Step 3: Labeling Proper labeling is essential for safety and compliance. When waste is first added, the container must be labeled with:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The hazard characteristics: "Toxic , Irritant ".
-
An indication that it is "Halogenated Organic Waste ".
Step 4: Accumulation and Storage
-
Keep the waste container tightly sealed when not in use.[4]
-
Store the container in a designated satellite accumulation area that is away from incompatible materials such as strong oxidizing agents, bases, and metals.[7]
-
The storage location should be cool, dry, and well-ventilated.[4][8]
Step 5: Final Disposal
-
Once the container is full or is no longer being used, arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor to schedule a pickup.[7][9]
-
Complete all required waste transfer documentation as per your institution's and local regulations.[9]
Emergency Procedures: Spill and Exposure Management
Small Spill Cleanup Protocol
-
Evacuate & Secure : Alert personnel in the immediate area and restrict access.
-
Protect Yourself : Don the appropriate PPE as described in Section 2.
-
Contain & Absorb : Cover the spill with an inert absorbent material such as diatomite, sand, or a universal binder.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][7] Avoid generating dust.[3]
-
Decontaminate : Clean the spill area with a detergent solution, followed by water.[10] All cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the incident to your laboratory supervisor or EH&S department.
First Aid for Exposure
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[8][11] Seek medical attention if irritation occurs or persists.[11]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[11]
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8][11] If the person feels unwell, call a poison center or doctor.[11]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to this structured and scientifically-grounded disposal guide, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment, protecting our ecosystem, and upholding the rigorous standards of our scientific community.
References
- MilliporeSigma. (2024). Safety Data Sheet.
- ChemScene. (2021). Safety Data Sheet.
- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Fisher Scientific. (2021). Safety Data Sheet - 2-Bromothiazole.
- Fisher Scientific. (n.d.). Safety Data Sheet - 5-Bromo-2-methyl-4-phenyl-1,3-thiazole.
- Acros Organics. (2025). Safety Data Sheet - 2-Bromo-5-methylthiazole.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- Bucknell University. (2016). Hazardous Waste Segregation.
- PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- TCI Chemicals. (2025). Safety Data Sheet - 2-Bromo-5-nitrothiazole.
- Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
- Washington State University. (n.d.). Bromine Standard Operating Procedure.
- University of North Texas. (n.d.). Hazardous Waste Reduction.
- University of Wyoming. (2022). Individual Chemical SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
- Oakwood Chemical. (n.d.). This compound.
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Navigating the Synthesis Landscape: A Comprehensive Guide to the Safe Handling of 2-Bromo-5-(bromomethyl)thiazole
For the researcher, scientist, and drug development professional, the novel frontiers of chemical synthesis are paved with both promise and peril. The inherent reactivity that makes a compound a valuable building block in medicinal chemistry also necessitates a profound respect for its safe handling. 2-Bromo-5-(bromomethyl)thiazole, a key intermediate in the synthesis of various biologically active molecules, is one such compound. Its dual bromine substitution on a thiazole ring system presents a unique set of handling challenges that demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and scientific integrity within your laboratory.
Understanding the Inherent Risks: A Causality-Driven Approach to Safety
This compound is classified as a hazardous substance, and a thorough understanding of its chemical properties is the cornerstone of safe handling. The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause severe skin and eye irritation.[1][2] The presence of two bromine atoms on the thiazole ring contributes to its reactivity and potential toxicity. Brominated thiazole derivatives have been investigated for a range of biological activities, which underscores the need to minimize direct exposure.[3][4] The primary hazards are summarized below:
Table 1: Hazard Profile of this compound
| Hazard Statement | Description | Primary Exposure Route |
| H302 | Harmful if swallowed | Ingestion |
| H312 | Harmful in contact with skin | Dermal |
| H332 | Harmful if inhaled | Inhalation |
| H314 | Causes severe skin burns and eye damage | Dermal, Ocular |
| H315 | Causes skin irritation | Dermal |
| H319 | Causes serious eye irritation | Ocular |
| H335 | May cause respiratory irritation | Inhalation |
This data is a synthesis of information from multiple sources.[1][2][5][6]
The causality behind these hazards lies in the electrophilic nature of the carbon atoms attached to the bromine atoms, making the molecule reactive towards nucleophiles, including biological macromolecules. This reactivity is the basis for its utility in synthesis but also for its potential to cause harm.
Core Directive: Personal Protective Equipment (PPE) as Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. Each component of your protective ensemble plays a critical role in mitigating specific risks.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) with a breakthrough time of >480 minutes. | Provides a robust barrier against dermal absorption. Thicker gloves offer extended protection during prolonged handling.[7] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[8] |
| Body Protection | A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is recommended. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if working outside of a certified chemical fume hood or if aerosolization is possible. | Mitigates the risk of inhaling harmful vapors or dust.[9][10] |
Important Note: Always inspect your PPE for any signs of damage before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[11]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, well-defined protocol is essential for minimizing the risk of exposure and ensuring the integrity of your research.
Preparation and Handling in a Controlled Environment
-
Designated Work Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[12]
-
Pre-use Inspection: Before opening the container, visually inspect it for any signs of damage or leakage.
-
Weighing and Dispensing: If weighing the solid, do so in a fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Inhalation: Always handle the compound in a well-ventilated area.[8][13]
Storage Requirements
Proper storage is crucial for maintaining the stability of this compound and preventing accidental exposure.
-
Container: Keep the container tightly closed when not in use.[8][14]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][13]
-
Temperature: Some suppliers recommend storing in a freezer under an inert atmosphere.[1] Always follow the specific storage instructions on the product's safety data sheet.
Emergency Response and Disposal Plan
Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is your second line of defense.
Spill Response Protocol
In the event of a spill, immediate and decisive action is required.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Table 2.
-
Containment: For solid spills, carefully sweep the material into a designated hazardous waste container, avoiding dust generation.[7][14] For liquid spills or solutions, cover and absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.[8][13]
-
Decontamination: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by a thorough wash with soap and water.[7]
-
Waste Disposal: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be placed in a sealed, labeled hazardous waste container for proper disposal.
Workflow for Chemical Spill Response
The following diagram illustrates the logical flow of actions to be taken in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
Disposal of this compound Waste
Chemical waste management is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including unused product, contaminated materials, and reaction byproducts, must be segregated as hazardous waste.[14]
-
Containerization: Use a dedicated, properly labeled, and sealed container for all this compound waste. The label should clearly indicate the contents and associated hazards.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company.[7][8] Do not attempt to dispose of this chemical in the regular trash or down the drain.
By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly harness the synthetic potential of this compound while ensuring the well-being of yourself, your colleagues, and the environment.
References
- Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster.PubMed.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- CAS NO. 131748-91-9 | this compound | Catalog BD-A152927 | Arctom.Arctom Scientific.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.MDPI.
- This compound | Matrix Scientific.
- 2-(Bromomethyl)-2-(hydroxymethyl)propane-1,3-diol - Apollo Scientific.Apollo Scientific.
- Ethyl 2-bromo-1,3-thiazole-5-carboxylate - Apollo Scientific.Apollo Scientific.
- Proper Disposal of 2-Bromo-5-iodothiazole: A Step-by-Step Guide for Labor
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.PMC - PubMed Central.
- SAFETY D
- This compound - Oakwood Chemical.Oakwood Chemical.
- Personal protective equipment for handling 5-Bromoindole.Benchchem.
- chemical label 2-bromo-5-(bromomethyl)-1,3-thiazole.Chemical Label.
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- SAFETY DATA SHEET - MedchemExpress.com.MedchemExpress.com.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
